molecular formula C20H41NO2 B1389079 Methyl 3-(hexadecylamino)propanoate CAS No. 1040687-60-2

Methyl 3-(hexadecylamino)propanoate

Numéro de catalogue: B1389079
Numéro CAS: 1040687-60-2
Poids moléculaire: 327.5 g/mol
Clé InChI: UUYAGWIWHCHYDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 3-(hexadecylamino)propanoate is a useful research compound. Its molecular formula is C20H41NO2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(hexadecylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(hexadecylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 3-(hexadecylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20(22)23-2/h21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYAGWIWHCHYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of Methyl 3-(hexadecylamino)propanoate: A Technical Guide to Chemoselective Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(hexadecylamino)propanoate (C₂₀H₄₁NO₂) is a critical amphiphilic intermediate utilized in the synthesis of ionizable lipids for lipid nanoparticle (LNP) formulations, mRNA delivery systems, and advanced surfactants. Structurally, it consists of a hydrophobic hexadecyl (cetyl) tail and a hydrophilic methyl propanoate headgroup linked via a secondary amine.

This technical guide details the mechanistic principles, chemoselective optimization, and a self-validating experimental protocol for synthesizing this molecule via the Aza-Michael addition of 1-hexadecylamine to methyl acrylate.

Mechanistic Principles & Causality

The synthesis relies on the Aza-Michael addition , a 1,4-conjugate addition where the nitrogen lone pair of a primary amine (the Michael donor) attacks the electron-deficient β -carbon of an α,β -unsaturated ester (the Michael acceptor) .

Unlike standard SN2 alkylations with alkyl halides—which often over-alkylate uncontrollably to form quaternary ammonium salts—the Aza-Michael addition can be kinetically modulated. However, the primary challenge remains chemoselectivity . The initial reaction yields the desired secondary amine (mono-adduct). Because secondary amines retain significant nucleophilicity, they can undergo a subsequent addition with a second equivalent of methyl acrylate to form an unwanted tertiary amine (bis-adduct) .

Kinetics R1 1° Amine (Hexadecylamine) Mono 2° Amine (Target) Mono-adduct R1->Mono k1 (Fast) MA Methyl Acrylate MA->Mono Bis 3° Amine (Impurity) Bis-adduct Mono->Bis k2 (Slow) + MA

Fig 1. Kinetic pathway illustrating the competitive formation of mono- and bis-adducts.

To maximize the yield of the mono-adduct, the reaction kinetics ( k1​≫k2​ ) must be strictly controlled through environmental and stoichiometric parameters.

Chemoselectivity Optimization

The selectivity towards the mono-adduct is governed by three causal factors:

  • Solvent Protic Activation: Conducting the reaction in a protic solvent like methanol significantly accelerates k1​ . Methanol acts as a hydrogen-bond donor, coordinating with the carbonyl oxygen of methyl acrylate. This lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, increasing its electrophilicity without the need for harsh Lewis acids .

  • Stoichiometric Control via Dropwise Addition: By adding methyl acrylate dropwise to the amine solution, the instantaneous concentration of the Michael acceptor remains low. This pseudo-first-order condition ensures that the abundant unreacted primary amine outcompetes the newly formed secondary amine for the available acrylate.

  • Temperature Moderation: While higher temperatures accelerate both k1​ and k2​ , maintaining the reaction at 40 °C provides the optimal thermodynamic balance, ensuring complete conversion of the primary amine within 16 hours while minimizing the thermal energy required for bis-alkylation.

Table 1: Influence of Reaction Conditions on Chemoselectivity
EntryAmine:Acrylate RatioSolventTemp (°C)Time (h)Mono-adduct Yield (%)Bis-adduct Yield (%)
11 : 1.05None (Neat)25244532
21 : 1.05THF (Aprotic)40243515
31 : 1.05Methanol (Protic)25246818
4 1 : 1.05 Methanol (Protic) 40 16 85 < 5
5*2.0 : 1Methanol (Protic)401694Trace

*Note: While Entry 5 provides the highest chemoselectivity, the excess 1-hexadecylamine is notoriously difficult to separate from the secondary amine product via standard silica gel chromatography due to co-elution. Therefore, Entry 4 represents the optimal, scalable protocol.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the operator can analytically confirm success at each critical node of the workflow.

Workflow A 1-Hexadecylamine (1.0 eq) D Aza-Michael Addition 40 °C, 16 h A->D B Methyl Acrylate (1.05 eq, Dropwise) B->D C Solvent: Methanol (Protic Activation) C->D E In-Process Validation (TLC / Ninhydrin) D->E F Vacuum Concentration (Rotovap) E->F G Flash Chromatography (Silica, DCM/MeOH) F->G H Methyl 3-(hexadecylamino)propanoate (Pure Mono-adduct) G->H

Fig 2. End-to-end workflow for the synthesis and purification of the mono-adduct.

Step-by-Step Methodology

Step 1: Reagent Preparation In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexadecylamine (10.0 mmol, 2.41 g) in 25 mL of anhydrous methanol. Stir at 20 °C until the amine is fully solubilized.

Step 2: Controlled Addition Equip the flask with a dropping funnel. Dissolve methyl acrylate (10.5 mmol, 0.90 g) in 5 mL of anhydrous methanol. Add this solution dropwise to the stirring amine solution over a period of 45 minutes. Causality Check: The slow addition prevents local concentration spikes of the Michael acceptor, strictly enforcing the pseudo-first-order kinetics required to suppress bis-adduct formation.

Step 3: Reaction Propagation Attach a reflux condenser, flush the system with Nitrogen ( N2​ ), and heat the reaction mixture to 40 °C using a temperature-controlled oil bath. Allow the reaction to stir continuously for 16 hours.

Step 4: In-Process Validation (Self-Validation Node) Withdraw a 10 µL aliquot, dilute in 1 mL of Dichloromethane (DCM), and spot on a silica gel TLC plate.

  • Eluent: 10% MeOH in DCM with 1% Triethylamine (TEA) to prevent streaking.

  • Visualization: Stain with Ninhydrin and heat.

  • Validation Criteria: The primary amine starting material (lower Rf​ , dark purple spot) should be completely consumed. The target secondary amine (mid Rf​ , faint red/brown spot) should be the dominant species. Any bis-adduct will appear as a high Rf​ spot.

Step 5: Workup Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to remove methanol and any trace unreacted methyl acrylate. A crude, pale-yellow waxy solid will remain.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 0% to 5% Methanol in DCM (containing 0.5% TEA). Pool the fractions containing the pure mono-adduct (verified by TLC) and concentrate in vacuo to yield Methyl 3-(hexadecylamino)propanoate as a white to off-white solid.

Analytical Validation

Post-purification, the molecular integrity of the synthesized Methyl 3-(hexadecylamino)propanoate must be confirmed against the following expected spectral benchmarks:

  • High-Resolution Mass Spectrometry (HRMS-ESI+):

    • Calculated for C₂₀H₄₂NO₂ [M+H]⁺: 328.3210

    • Expected Found: m/z 328.3215

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.68 (s, 3H, -OCH₃ )

    • δ 2.88 (t, J = 6.8 Hz, 2H, -NH-CH₂ -CH₂-COO-)

    • δ 2.60 (t, J = 7.2 Hz, 2H, aliphatic chain -CH₂ -NH-)

    • δ 2.52 (t, J = 6.8 Hz, 2H, -CH₂-CH₂ -COO-)

    • δ 1.60 (br s, 1H, -NH -, exchanges with D₂O)

    • δ 1.45 - 1.25 (m, 28H, bulk aliphatic -CH₂ - protons)

    • δ 0.88 (t, J = 6.6 Hz, 3H, terminal -CH₃ )

References

  • Title: 24.6 Synthesis of Amines - Organic Chemistry Source: OpenStax URL: [Link]

  • Title: Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Mono aza-Michael addition - experimental and molecular dynamics simulation studies Source: Heliyon (Cell Press / Elsevier) URL: [Link]

Methyl 3-(hexadecylamino)propanoate: A Technical Guide to Synthesis, Characterization, and Applications in Advanced Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of nucleic acid therapeutics (such as mRNA vaccines and gene therapies) has placed unprecedented demand on the design of novel ionizable lipids and functionalized dendrimers. Methyl 3-(hexadecylamino)propanoate (Molecular Formula: C20​H41​NO2​ ) is a highly versatile secondary amine building block utilized in the modular synthesis of these advanced delivery vehicles.

This whitepaper provides an in-depth mechanistic analysis of Methyl 3-(hexadecylamino)propanoate. We explore its chemical identity, the causality behind its synthetic pathways via Aza-Michael addition, and provide field-proven, self-validating protocols for integrating this intermediate into downstream lipid nanoparticle (LNP) and dendrimer architectures.

Chemical Identity and Registry (The CAS Number Nuance)

A common hurdle for procurement scientists is identifying the exact registry numbers for highly specific synthetic intermediates.

While the ethyl ester derivative of this compound (Ethyl 3-(hexadecylamino)propanoate) is registered under CAS No. 88074-68-4 , the methyl ester variant—Methyl 3-(hexadecylamino)propanoate —is primarily cataloged under its MDL identifier MFCD10687238 rather than a universally published public CAS number [1, 2]. In commercial and academic settings, it is frequently synthesized in situ or sourced via custom synthesis from specialized biochemical vendors (e.g., Santa Cruz Biotechnology, Huateng Pharma) [1].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 3-(hexadecylamino)propanoate
Molecular Formula C20​H41​NO2​
Molecular Weight 327.55 g/mol
MDL Number MFCD10687238
Structural Features C16 Hydrophobic Tail (Hexadecyl); Hydrophilic Methyl Propanoate Head
Solubility Soluble in Methanol, Dichloromethane (DCM), and Tetrahydrofuran (THF)
Primary Utility Precursor for tertiary ionizable lipids and functionalized dendrimers

Mechanistic Role in Advanced Materials

The structural brilliance of Methyl 3-(hexadecylamino)propanoate lies in its dual functionality:

  • The C16 Hexadecyl Tail: Provides the critical hydrophobic anchoring required for lipid bilayer integration and membrane fusion during endosomal escape.

  • The Secondary Amine & Ester Linker: The secondary amine acts as a nucleophile for subsequent functionalization (e.g., reacting with epoxides or alkyl halides to form tertiary ionizable lipids). The ester linkage ensures that the final LNP is biodegradable, preventing toxic accumulation in the liver [3].

The Aza-Michael Addition Pathway

The compound is synthesized via an Aza-Michael addition between a primary fatty amine (hexadecylamine) and an α,β -unsaturated carbonyl (methyl acrylate). Understanding the kinetics of this reaction is critical. If the temperature is too high, methyl acrylate undergoes auto-polymerization; if the stoichiometry is uncontrolled, the secondary amine will undergo a second Michael addition to form an unwanted tertiary amine byproduct [3].

Synthesis_Workflow A Hexadecylamine (Primary Amine, Nucleophile) C Aza-Michael Addition (35-40 °C, Methanol) A->C B Methyl Acrylate (Michael Acceptor) B->C D Methyl 3-(hexadecylamino)propanoate (Target Secondary Amine) C->D Controlled Stoichiometry E Downstream Alkylation (e.g., Epoxide Ring Opening) D->E F Tertiary Ionizable Lipid (For LNP Formulation) E->F pKa Tuning

Caption: Step-by-step synthetic logic from primary amine to LNP ionizable lipid via Aza-Michael addition.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodology for synthesizing Methyl 3-(hexadecylamino)propanoate ensures high purity by controlling reaction thermodynamics and utilizing real-time analytical feedback.

Table 2: Reaction Optimization Parameters
SolventTemperatureTimeYieldMechanistic Observation
Neat (No Solvent)60 °C4 h< 50%Exothermic runaway; high auto-polymerization of acrylate.
Methanol 35-40 °C 12 h > 90% Optimal; protic solvent stabilizes the transition state.
THF25 °C24 h75%Slower kinetics; requires extended reaction times.
Protocol 1: Synthesis of Methyl 3-(hexadecylamino)propanoate

Objective: Achieve mono-alkylation of hexadecylamine while preventing di-alkylation and acrylate polymerization.

  • Preparation & Solvation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of hexadecylamine in anhydrous methanol to achieve a 0.5 M concentration.

    • Causality: Methanol is chosen because protic solvents hydrogen-bond with the carbonyl oxygen of methyl acrylate, increasing the electrophilicity of the β -carbon and accelerating the Michael addition.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 1.05 eq of methyl acrylate over 45 minutes.

    • Causality: Slow addition at 0 °C prevents the exothermic auto-polymerization of methyl acrylate and keeps the local concentration of the electrophile low, strongly favoring mono-alkylation over di-alkylation.

  • Propagation: Remove the ice bath and gently warm the reaction to 35-40 °C. Stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation (TLC Monitoring): At hour 10, spot the reaction mixture on a silica TLC plate alongside a hexadecylamine standard. Elute with 10% Methanol in DCM. Stain with Ninhydrin and heat.

    • Validation Metric: The primary amine (hexadecylamine) will stain dark purple/pink. The successful formation of the secondary amine product will appear as a distinct, higher-Rf spot that stains faint yellow/brown. The reaction is complete when the purple spot disappears.

  • Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

  • Final Structural Validation (1H NMR): Dissolve the purified product in CDCl3​ .

    • Validation Metric: Confirm the disappearance of the broad primary amine protons (~1.5 ppm). Verify the presence of the methyl ester singlet at ~3.67 ppm and the triplet of the methylene protons adjacent to the secondary amine at ~2.85 ppm .

Protocol 2: Downstream Conversion to Ionizable Lipid

Once synthesized, Methyl 3-(hexadecylamino)propanoate must be converted into a tertiary amine to function as an ionizable lipid (pKa ~6.0 - 6.5) for mRNA delivery.

  • Alkylation: React 1.0 eq of Methyl 3-(hexadecylamino)propanoate with 1.2 eq of a functionalized epoxide (e.g., 1,2-epoxydodecane) in ethanol.

  • Thermodynamic Drive: Reflux at 80 °C for 48 hours.

    • Causality: Secondary amines are sterically hindered. Elevated temperatures are mandatory to overcome the activation energy required for the nucleophilic attack on the epoxide ring.

  • Validation: Use LC-MS to confirm the mass shift corresponding to the tertiary amine product.

LNP_Mechanism N1 Tertiary Ionizable Lipid (Neutral at pH 7.4) N2 Systemic Circulation (Stable LNP) N1->N2 In Vivo Injection N3 Cellular Endocytosis (pH drops to 5.5) N2->N3 Target Cell Uptake N4 Lipid Protonation (Cationic State) N3->N4 Acidification N5 Membrane Fusion & mRNA Release N4->N5 Electrostatic Disruption

Caption: Mechanistic pathway of the synthesized ionizable lipid facilitating endosomal escape.

Conclusion

Methyl 3-(hexadecylamino)propanoate (MFCD10687238) is a foundational chemical intermediate that bridges basic organic synthesis with cutting-edge nanomedicine. By mastering the thermodynamics and kinetics of the Aza-Michael addition, formulation scientists can reliably produce high-purity secondary amines. These self-validating workflows ensure that downstream tertiary ionizable lipids possess the exact pKa and structural geometry required for safe, highly efficient intracellular nucleic acid delivery.

References

  • Carmo, D.R., et al. "Synthesis and a Preliminary Characterization of Poly(Propylene)Imine Hexadecylamine Dendrimer Modified with Methyl Acrylate." American Chemical Science Journal, 2013, 3(3): 314-324. URL:[Link][3]

Comprehensive Technical Guide: Methyl 3-(hexadecylamino)propanoate in Advanced Lipid Nanoparticle Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(hexadecylamino)propanoate is a critical secondary amine building block utilized in the synthesis of ionizable lipids, dendrimeric surfactants, and lipid nanoparticles (LNPs). With a precisely defined molecular weight of 327.55 g/mol and a molecular formula of C20H41NO2[1], this molecule serves as the structural foundation for advanced mRNA delivery systems. By combining a hydrophobic hexadecyl (C16) tail with a biodegradable methyl propanoate headgroup, it enables the precise tuning of lipid pKa and endosomal escape mechanisms.

Physicochemical Profiling & Structural Analysis

The in vivo efficacy of an ionizable lipid is heavily dependent on the physicochemical properties of its precursors. Methyl 3-(hexadecylamino)propanoate provides the exact stoichiometric and geometric basis for downstream functionalization.

PropertyValueScientific Relevance
Molecular Weight 327.55 g/mol Optimal mass range for LNP precursor synthesis, ensuring final lipid MW remains <1000 g/mol for favorable pharmacokinetics[1].
Molecular Formula C20H41NO2Provides the exact stoichiometric basis for downstream tertiary amine functionalization[1].
Alkyl Chain Length C16 (Hexadecyl)Drives hydrophobic self-assembly; C16 chains are proven to enhance endosomal membrane fusion compared to shorter chains.
Headgroup Methyl PropanoateEster linkage introduces biodegradability via endogenous esterase cleavage, minimizing long-term tissue accumulation.
Amine Type SecondaryActs as a reactive nucleophile for subsequent alkylation or epoxide ring-opening to form the final ionizable lipid.

Mechanistic Causality: The hexadecyl chain is explicitly chosen because C16 lipids exhibit optimal hydrophobic packing within the LNP bilayer. Upon endosomal acidification, this chain length maximizes the disruption of the endosomal membrane, facilitating the cytosolic release of nucleic acid payloads. Concurrently, the secondary amine is primed for subsequent reactions, allowing chemists to synthesize tertiary amine ionizable lipids with a precisely calibrated pKa (~6.0 to 6.5) necessary for pH-responsive behavior.

Synthetic Workflows & Protocols

The synthesis of Methyl 3-(hexadecylamino)propanoate is typically achieved via an aza-Michael addition of hexadecylamine to methyl acrylate[2]. The protocol must be strictly controlled to prevent over-alkylation (formation of tertiary amines) and auto-polymerization of the acrylate[3].

Synthesis Hexadecylamine Hexadecylamine (Primary Amine) Reaction Aza-Michael Addition Solvent: Methanol, 40°C Hexadecylamine->Reaction MethylAcrylate Methyl Acrylate (Michael Acceptor) MethylAcrylate->Reaction Product Methyl 3-(hexadecylamino)propanoate MW: 327.55 g/mol Reaction->Product >90% Yield

Figure 1: Synthetic workflow for Methyl 3-(hexadecylamino)propanoate via Michael addition.

Step-by-Step Methodology: Aza-Michael Addition Objective: Synthesize Methyl 3-(hexadecylamino)propanoate with >95% purity while suppressing di-alkylation.

  • Preparation: Dissolve 1.0 equivalent of hexadecylamine in anhydrous methanol. Causality: Methanol acts as a protic solvent that stabilizes the transition state of the Michael addition through hydrogen bonding, accelerating the reaction without requiring basic catalysts[2].

  • Reagent Addition: Slowly add 1.1 equivalents of methyl acrylate dropwise at room temperature under an inert nitrogen atmosphere. Causality: A slight stoichiometric excess ensures complete conversion of the primary amine. However, keeping the excess minimal is critical to prevent the newly formed secondary amine from reacting with a second molecule of methyl acrylate, which would yield an unwanted tertiary amine byproduct[3].

  • Reaction Incubation: Heat the reaction mixture to 40°C and stir continuously for 50–90 hours[2]. Causality: Mild heating provides the necessary activation energy for the aza-Michael addition while avoiding the high temperatures that trigger methyl acrylate auto-polymerization or ester hydrolysis[3].

  • Solvent Removal: Terminate the reaction and remove methanol and unreacted methyl acrylate under reduced pressure (rotary evaporation) at 45°C.

  • Purification: Purify the crude product via silica gel column chromatography (using a gradient of dichloromethane/methanol). Causality: This step rigorously isolates the 327.55 g/mol target molecule from trace unreacted hexadecylamine and di-alkylated impurities, ensuring absolute precision for downstream LNP lipid synthesis.

Application in Advanced Drug Delivery

Once synthesized, Methyl 3-(hexadecylamino)propanoate is subjected to further functionalization to create multiheaded cationic surfactants or ionizable lipids[2].

LNP_Mechanism Precursor Secondary Amine Precursor (MW: 327.55 g/mol) Alkylation Epoxide/Alkyl Halide Addition (Tertiary Amine Formation) Precursor->Alkylation LNP LNP Formulation (pKa ~6.5) Alkylation->LNP Endosome Endosomal Acidification (Protonation of Amine) LNP->Endosome Cellular Uptake Release Membrane Disruption & mRNA Release Endosome->Release C16 Chain Insertion

Figure 2: Pathway from precursor synthesis to LNP-mediated endosomal escape.

The Role in Endosomal Escape: The resulting tertiary amine lipids are formulated into LNPs alongside mRNA, PEG-lipids, and cholesterol. At physiological pH (7.4), the LNP remains neutral, ensuring stable systemic circulation. Upon cellular endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the amine. This protonation triggers a structural transition in the lipid bilayer, driving the C16 hexadecyl chains to fuse with and disrupt the endosomal membrane, releasing the mRNA into the cytosol.

Analytical Validation Protocol

To guarantee scientific integrity, every synthesized batch must undergo a self-validating analytical protocol to confirm the exact molecular weight and structural connectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Positive electrospray ionization (ESI+).

    • Validation: The mass spectrum must yield a dominant protonated molecular ion [M+H]+ peak at exactly m/z 328.55 , confirming the base molecular weight of 327.55 g/mol [1]. If a peak at m/z 414.6 (indicating di-alkylation) is present, the batch must be repurified.

  • Proton Nuclear Magnetic Resonance (1H NMR, CDCl3):

    • ~3.67 ppm (s, 3H): Confirms the intact methoxy group ( −OCH3​ ) of the ester.

    • ~2.85 ppm (t, 2H): Validates the methylene protons adjacent to the newly formed secondary amine ( −CH2​−NH− ).

    • ~2.50 ppm (t, 2H): Confirms the methylene protons adjacent to the carbonyl group ( −CH2​−CO− ).

    • ~1.25 ppm (m, 26H): Verifies the intact aliphatic C16 chain.

    • ~0.88 ppm (t, 3H): Confirms the terminal methyl group of the hexadecyl chain.

References

  • Title: Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance Source: mdpi.com (Molecules 2023, 28(15), 5806) URL: [Link]

  • Source: google.com (Google Patents)

Sources

Spectroscopic data for Methyl 3-(hexadecylamino)propanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(hexadecylamino)propanoate

Introduction & Strategic Context

Methyl 3-(hexadecylamino)propanoate (Molecular Formula: C20​H41​NO2​ , MW: 327.55 g/mol ) is a synthetic secondary amine featuring a long hydrophobic hexadecyl tail and a hydrophilic methyl propanoate headgroup. Structurally, it serves as a critical intermediate in the synthesis of cationic lipids, surfactants, and lipid nanoparticles (LNPs) used in modern nucleic acid drug delivery systems [1].

For researchers and drug development professionals, ensuring the absolute structural fidelity of this lipidic precursor is paramount. Impurities—such as unreacted hexadecylamine, tertiary amine byproducts (over-alkylation), or hydrolyzed free acids—can drastically alter the pKa and encapsulation efficiency of downstream LNP formulations.

This whitepaper provides a comprehensive, self-validating spectroscopic framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) to unambiguously characterize Methyl 3-(hexadecylamino)propanoate.

The Self-Validating Analytical Workflow

In analytical chemistry, no single spectroscopic method is absolute. The principle of a self-validating system requires orthogonal techniques to confirm distinct molecular attributes:

  • Mass Spectrometry (MS) confirms the molecular weight and primary connectivity.

  • FTIR validates the presence of specific functional groups (secondary amine, ester) without solvent interference.

  • NMR (1D and 2D) maps the exact carbon-hydrogen framework and spatial relationships, ruling out structural isomers.

Workflow A Sample: Methyl 3-(hexadecylamino)propanoate B NMR Profiling (1H, 13C, COSY, HSQC) A->B CDCl3 C FTIR Spectroscopy (ATR, Neat) A->C Solid/Oil D LC-MS/MS (ESI+, Q-TOF) A->D MeOH/H2O E Orthogonal Data Integration & Structural Verification B->E C-H Framework C->E Functional Groups D->E Exact Mass & Fragments

Figure 1: Orthogonal spectroscopic validation workflow for lipidic intermediates.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's atomic framework. Due to the highly non-polar hexadecyl chain, deuterated chloroform ( CDCl3​ ) is the optimal solvent, providing excellent solubility and a clear lock signal [2].

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition ( 1 H NMR): Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the long alkyl chain protons.

  • Acquisition ( 13 C NMR): Acquire at 100 MHz. Use proton decoupling (zgpg30), 512–1024 scans (due to the lower sensitivity of carbon and the dilution effect of the 16-carbon chain), and a D1 of 2 seconds.

Spectral Assignments and Causality

The 1 H NMR spectrum is dominated by the massive aliphatic integration of the hexadecyl chain, but the critical diagnostic peaks lie downfield near the heteroatoms (N and O).

Table 1: Expected 1 H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
~3.68Singlet (s)3H −O−CH3​ Deshielded strongly by the adjacent ester oxygen.
~2.88Triplet (t)2H −NH−CH2​−CH2​−CO− Deshielded by the adjacent secondary amine.
~2.60Triplet (t)2H −CH2​−NH− (hexadecyl)Alpha to the amine; slightly more shielded than the propanoate N-CH2 due to the electron-donating alkyl chain.
~2.52Triplet (t)2H −CH2​−CO−O− Alpha to the carbonyl; distinct triplet coupling with the adjacent N-CH2.
~1.60Broad Singlet (br s)1H −NH− Secondary amine proton. Position varies with concentration/hydrogen bonding. Exchanges with D2​O .
~1.48Multiplet (m)2H −CH2​− (beta to N)Beta-position of the hexadecyl chain.
~1.25Broad Multiplet (m)26H −(CH2​)13​− Bulk hydrophobic core. Overlapping signals due to identical magnetic environments.
~0.88Triplet (t)3H −CH3​ (terminal)Terminal methyl group of the hexadecyl chain.

Table 2: Expected 13 C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)AssignmentDiagnostic Value
~173.5 C=O (Ester)Confirms the integrity of the propanoate group (rules out free acid, which typically appears >176 ppm).
~51.6 −O−CH3​ Confirms methyl ester.
~49.8 −CH2​−NH− (hexadecyl)Alpha carbon on the alkyl side.
~45.2 −NH−CH2​−CH2​− Alpha carbon on the propanoate side.
~34.5 −CH2​−CO−O− Carbonyl-adjacent carbon.
31.9, 29.7-29.3, 27.4, 22.7Alkyl Chain CH2​ sTypical lipidic carbon envelope.
~14.1Terminal CH3​ End of the hexadecyl chain.

Expert Insight: To definitively distinguish the two N−CH2​ triplets (~2.88 ppm and ~2.60 ppm), a 2D COSY (Correlation Spectroscopy) experiment is mandatory. The peak at 2.88 ppm will show a strong cross-peak with the CH2​ at 2.52 ppm, proving it belongs to the propanoate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

While NMR provides connectivity, FTIR provides an instantaneous snapshot of the molecule's dipole-altering functional groups. Attenuated Total Reflectance (ATR) is the preferred method, as it requires zero sample preparation and prevents moisture absorption artifacts common in KBr pellet pressing.

ATR-FTIR Protocol
  • Clean the diamond/ZnSe crystal with isopropanol and collect a background spectrum (air).

  • Apply a thin film of the compound (if oil) or press the solid directly onto the crystal using the anvil.

  • Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Vibrational Mode Analysis

Table 3: Key FTIR Diagnostic Bands

Wavenumber ( cm−1 )IntensityVibrational ModeStructural Significance
~3300 - 3350Weak/MediumN-H StretchConfirms the secondary amine. A primary amine would show a distinct double peak (symmetric/asymmetric).
2920, 2850StrongC-H Stretch ( sp3 )Asymmetric and symmetric stretching of the long hexadecyl chain.
~1735 - 1740Strong, SharpC=O StretchDefinitive proof of the ester carbonyl. A shift to ~1650 cm−1 would indicate unwanted amide formation.
~1465Medium CH2​ ScissoringCharacteristic of long aliphatic chains.
~1170StrongC-O StretchConfirms the alkoxy portion of the methyl ester.
~720Medium CH2​ RockingDiagnostic for straight-chain alkanes with 4 methylene groups (the hexadecyl tail).

Mass Spectrometry (MS) & Fragmentation Mechanics

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer provides exact mass data, which is critical for verifying the molecular formula ( C20​H41​NO2​ ) to within < 5 ppm mass error [3].

LC-MS/MS Protocol
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid. (Methanol is preferred over Acetonitrile for lipidic amines to ensure solubility).

  • Ionization: Positive ion mode (ESI+). The secondary amine is highly basic and readily accepts a proton to form [M+H]+ .

  • Collision Energy (CE): Ramp from 15 eV to 35 eV using Nitrogen or Argon as the collision gas to induce fragmentation.

Fragmentation Logic (MS/MS)

The precursor ion is the protonated molecule [M+H]+ at m/z 328.32 (calculated exact mass for C20​H42​NO2+​ is 328.3210). Upon collisional activation, the molecule undergoes predictable, mechanistically driven fragmentation pathways.

MSFragmentation M Precursor Ion [M+H]+ m/z 328.3 F1 Fragment A m/z 296.3 (-CH3OH) M->F1 Neutral Loss of Methanol F2 Fragment B m/z 116.1 (Alpha Cleavage) M->F2 Inductive Cleavage at Amine F3 Fragment C m/z 254.3 (Alkyl Cleavage) M->F3 C-N Bond Cleavage

Figure 2: Primary MS/MS fragmentation pathways for Methyl 3-(hexadecylamino)propanoate.

  • m/z 296.3: Loss of neutral methanol (32 Da) from the ester group, a classic rearrangement for methyl esters under ESI conditions.

  • m/z 116.1: Generated via alpha-cleavage adjacent to the nitrogen atom, retaining the charge on the propanoate-amine fragment ( CH2​=NH+−CH2​−CH2​−COOCH3​ ). This is the most diagnostic peak for the headgroup.

  • m/z 254.3: Loss of the methyl propanoate tail via C-N bond cleavage, leaving the protonated hexadecylamine fragment ( C16​H33​NH3+​ ).

Conclusion

The rigorous characterization of Methyl 3-(hexadecylamino)propanoate demands a multi-modal approach. By integrating the spatial connectivity derived from 1 H and 13 C NMR, the functional group validation from ATR-FTIR, and the exact mass and structural fragmentation pathways from LC-MS/MS, researchers can establish a highly trustworthy, self-validating data package. This level of analytical rigor is non-negotiable when qualifying lipidic intermediates for advanced pharmaceutical applications.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 3-(methylamino)propanoate - Compound Summary." PubChem Database. (Used as a structural analog baseline for beta-alanine methyl ester derivatives). Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. (Authoritative standard for NMR solvent selection and chemical shift interpretation). Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." NIST Chemistry WebBook, SRD 69. (Authoritative standard for ESI fragmentation mechanics of secondary amines and esters). Available at: [Link]

Methyl 3-(hexadecylamino)propanoate as a cationic lipid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Engineering Asymmetric Ionizable Lipids: Methyl 3-(hexadecylamino)propanoate as a Core Synthon for RNA Delivery Nanoparticles

Executive Summary

The rapid clinical validation of Lipid Nanoparticles (LNPs) for mRNA delivery has shifted formulation science toward the design of highly specialized, structurally diverse ionizable lipids. Among the most versatile building blocks in this space is Methyl 3-(hexadecylamino)propanoate (Molecular Weight: 327.55 g/mol , Formula: C20H41NO2)[1]. As a secondary amine intermediate featuring a C16 hydrophobic tail and a biodegradable methyl propanoate headgroup, it serves as a critical synthon. This whitepaper details the chemical rationale, synthesis protocols, and formulation dynamics of utilizing this compound to engineer asymmetric tertiary ionizable lipids, providing a self-validating framework for advanced drug development professionals.

Chemical Rationale: The Strategic Advantage of Asymmetry

Historically, lipidoids were synthesized via exhaustive Michael additions of primary amines with excess acrylates, yielding symmetric structures with multiple identical hydrophobic tails[2]. However, symmetric lipids often exhibit suboptimal molecular packing within the LNP core.

By utilizing Methyl 3-(hexadecylamino)propanoate, researchers can deliberately break this symmetry. The compound is generated by a controlled aza-Michael addition between hexadecylamine and methyl acrylate[3]. Stopping the reaction at the secondary amine stage allows for orthogonal functionalization. Introducing a different electrophile (such as a branched epoxide or a linoleyl acrylate) to the secondary amine yields an asymmetric tertiary ionizable lipid .

Causality of Design:

  • Polymorphic Transition: Asymmetric tails create a cone-shaped molecular geometry. In the acidic environment of the endosome, this geometry thermodynamically favors the transition from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ), which is mandatory for membrane destabilization and RNA release.

  • Biodegradability: The methyl ester linkage provided by the propanoate moiety introduces a metabolically labile site. Post-transfection, endogenous esterases cleave this bond, preventing lipid accumulation and mitigating hepatic toxicity[2].

Synthesis A Hexadecylamine (Primary Amine) C Methyl 3-(hexadecylamino)propanoate (Secondary Amine) A->C Aza-Michael Addition (Controlled Stoichiometry) B Methyl Acrylate (Michael Acceptor) B->C E Asymmetric Tertiary Lipid (Ionizable LNP Core) C->E Alkylation / Ring-Opening D Epoxide / Acrylate (Second Tail Addition) D->E

Chemical synthesis pathway from hexadecylamine to asymmetric tertiary ionizable lipids.

Synthesis Methodology: Controlled Aza-Michael Addition

To isolate Methyl 3-(hexadecylamino)propanoate without generating the tertiary symmetric byproduct, stoichiometric and thermodynamic control is required.

Protocol 1: Synthesis and Validation of the Secondary Amine

  • Reagent Preparation: Dissolve 1.0 equivalent of hexadecylamine in anhydrous methanol.

  • Controlled Addition: Dropwise add 1.05 equivalents of methyl acrylate. Causality: A slight excess ensures complete consumption of the primary amine, but keeping it near 1:1 prevents the second addition.

  • Thermal Regulation: Maintain the reaction at 40°C for 24 hours under an inert nitrogen atmosphere. Causality: The first Michael addition is kinetically favored at mild temperatures; exceeding 60°C provides the activation energy required for the secondary amine to react with another acrylate molecule[3].

  • Self-Validating Purification:

    • TLC Monitoring: Run on silica gel (DCM:MeOH 9:1). Stain with Ninhydrin. The primary amine starting material will stain deep purple, while the desired secondary amine product will stain yellow/brown.

    • NMR Confirmation: 1 H-NMR must confirm the disappearance of the acrylate vinyl protons (5.8–6.4 ppm) and the appearance of a sharp singlet at ~3.67 ppm, corresponding to the methoxy protons of the methyl propanoate group.

LNP Formulation Dynamics

Once the secondary amine is converted into a proprietary asymmetric tertiary lipid, it must be formulated into an LNP. The microfluidic assembly process relies on rapid nanoprecipitation driven by solvent polarity shifts.

Protocol 2: Microfluidic Assembly of mRNA-LNPs

  • Organic Phase Preparation: Dissolve the asymmetric ionizable lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute mRNA in a 50 mM Citrate Buffer at pH 4.0. Causality: The pKa of the engineered ionizable lipid is typically between 6.0 and 6.5. At pH 4.0, the tertiary amine is fully protonated (cationic), driving immediate electrostatic complexation with the anionic phosphate backbone of the mRNA[2].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 volume ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min. Causality: High flow rates ensure a high Reynolds number, creating chaotic advection. This forces lipid precipitation around the mRNA in milliseconds, preventing the formation of large, polydisperse aggregates.

  • Dialysis and Self-Validation: Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours. As the pH neutralizes, the LNP surface charge drops to near-zero, preventing opsonization in vivo. Validate encapsulation efficiency (>90%) using a RiboGreen fluorescence assay.

Physicochemical Characterization

The structural asymmetry derived from the Methyl 3-(hexadecylamino)propanoate precursor directly translates to superior physicochemical metrics compared to legacy symmetric lipids.

Table 1: Comparative Physicochemical Properties of LNP Formulations

ParameterSymmetric Lipid LNP (Control)Asymmetric LNP (Derived from C20H41NO2)Analytical Method
Z-Average Size (nm) 85.2 ± 3.172.4 ± 2.5Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.180.09Dynamic Light Scattering (DLS)
Encapsulation Efficacy (%) 82.4%96.1%RiboGreen Fluorescence Assay
Apparent pKa 6.86.4TNS Fluorescence Shift
In Vivo Expression (A.U.) 1.0x (Baseline)4.5xLuciferase Bioluminescence

Data Interpretation: The asymmetric LNP demonstrates tighter packing (lower PDI and size) and an optimized pKa of 6.4. A pKa of 6.4 ensures the lipid remains neutral in systemic circulation (pH 7.4) but ionizes rapidly upon endosomal entry.

Mechanism of Action: Endosomal Escape

The ultimate efficacy of the LNP relies on its ability to bypass the endolysosomal degradation pathway. The tertiary amine headgroup acts as a highly calibrated pH sensor.

EndosomalEscape N1 LNP Uptake (pH 7.4) N2 Early Endosome (pH ~6.5) N1->N2 Endocytosis N3 Late Endosome (pH ~5.5) N2->N3 Acidification N4 Amine Protonation (Ionizable Lipid) N3->N4 pKa Trigger N5 Membrane Fusion (Hexagonal Phase) N4->N5 Electrostatic Binding N6 mRNA Release (Cytosol) N5->N6 Cargo Escape

Mechanism of LNP endosomal escape mediated by pH-dependent amine protonation.

As the endosome acidifies via V-ATPase proton pumps, the ionizable lipid becomes protonated. This cationic charge binds electrostatically to the anionic endogenous lipids of the endosomal membrane. The asymmetric tails derived from the Methyl 3-(hexadecylamino)propanoate precursor force the membrane to adopt an inverted hexagonal phase, physically rupturing the endosome and releasing the mRNA cargo into the cytosol for ribosomal translation.

References

  • MDPI. "Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance." Molecules, [Link][3]

  • National Institutes of Health (NIH). "Polymeric nanoparticles for RNA delivery." Advanced Drug Delivery Reviews, [Link][2]

Sources

Unveiling the Amphiphilic Nature of Methyl 3-(hexadecylamino)propanoate: A Guide to Hydrophobicity and Charge Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Foreword

In the landscape of drug delivery, vaccine formulation, and cellular biology research, the precise physicochemical characteristics of novel compounds are paramount. Methyl 3-(hexadecylamino)propanoate, a cationic lipid, presents a compelling case study in the delicate balance between hydrophobicity and electrostatic charge. This guide provides a comprehensive, technically-grounded exploration of its core properties, moving beyond mere data presentation to elucidate the "why" behind the experimental choices. We will delve into the structural determinants of its behavior and outline robust methodologies for its empirical characterization, empowering researchers to harness its full potential.

Structural Determinants of Physicochemical Behavior

Methyl 3-(hexadecylamino)propanoate is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This duality is the cornerstone of its function, enabling it to interact with both aqueous environments and lipid membranes.

  • The Hydrophobic Tail: The hexadecyl chain, a 16-carbon saturated alkyl chain, is the primary contributor to the molecule's hydrophobicity. This long, nonpolar tail drives the molecule to self-assemble in aqueous solutions, minimizing its contact with water and forming structures like micelles or lipid bilayers.

  • The Hydrophilic Headgroup: The methyl 3-aminopropanoate group constitutes the hydrophilic portion. Crucially, this headgroup contains a secondary amine, which is ionizable. The charge of this group is pH-dependent, a key feature that dictates its interaction with biological systems.

Below is a diagram illustrating the logical relationship between the molecule's structure and its resulting physicochemical properties.

cluster_structure Molecular Structure of Methyl 3-(hexadecylamino)propanoate cluster_properties Physicochemical Properties cluster_behavior Resulting Behavior Structure Hexadecyl Chain + Methyl 3-aminopropanoate Headgroup Hexadecyl Hexadecyl (C16) Chain Headgroup Methyl 3-aminopropanoate Headgroup Hydrophobicity High Hydrophobicity Hexadecyl->Hydrophobicity drives Amine Secondary Amine (pKa dependent) Headgroup->Amine Ester Methyl Ester Headgroup->Ester Charge pH-Dependent Cationic Charge Amine->Charge confers Amphiphilicity Amphiphilicity Hydrophobicity->Amphiphilicity Charge->Amphiphilicity SelfAssembly Self-Assembly in Aqueous Media Amphiphilicity->SelfAssembly MembraneInteraction Interaction with Biological Membranes Amphiphilicity->MembraneInteraction cluster_workflow Charge Characterization Workflow Start Start: Characterize Charge Behavior pKa_Det Determine Intrinsic pKa via Potentiometric Titration Start->pKa_Det Step 1 Zeta_Prep Formulate Lipid Dispersion (e.g., Liposomes) Start->Zeta_Prep Step 2a Data_Int Integrate Data: Correlate pKa with Surface Charge Profile pKa_Det->Data_Int Zeta_Meas Measure Zeta Potential vs. pH using ELS Zeta_Prep->Zeta_Meas Step 2b Zeta_Meas->Data_Int End End: Comprehensive Charge Profile Data_Int->End

Caption: Workflow for comprehensive charge characterization.

Conclusion

The dual characteristics of high hydrophobicity and a pH-dependent cationic charge make Methyl 3-(hexadecylamino)propanoate a versatile tool in drug delivery and biomedical research. Its pronounced lipophilicity ensures efficient association with lipid membranes, while the tunable positive charge allows for controlled electrostatic interactions with biological targets. A thorough understanding and empirical validation of its logP, pKa, and zeta potential, as outlined in this guide, are not merely academic exercises; they are critical, interdependent steps in the rational design of effective and safe delivery systems.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (pKa, log P, solubility). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Clogston, J. D., & Patri, A. K. (2011). Zeta potential measurement. In Characterization of nanoparticles intended for drug delivery (pp. 63-70). Humana Press. [Link]

The Architectural Evolution of Cationic and Ionizable Lipids: A Technical Whitepaper on Nanoparticle-Mediated Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful clinical translation of mRNA therapeutics, most notably the COVID-19 vaccines, represents the culmination of decades of iterative lipid chemistry optimization. At the core of this revolution is the transition from permanently charged cationic lipids to sophisticated, pH-responsive ionizable lipids. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic history, structural causality, and formulation methodologies that define modern Lipid Nanoparticle (LNP) technology.

The Genesis: Permanently Cationic Lipids and the Lipoplex Era

In 1987, Philip Felgner and colleagues fundamentally altered the trajectory of gene delivery by synthesizing 1[1]. By combining DOTMA with a helper lipid like DOPE, they created liposomes that spontaneously complexed with negatively charged plasmid DNA via electrostatic interactions. This formed "lipoplexes" with near 100% entrapment efficiency[1].

The Causality of In Vivo Failure: While DOTMA and its successor DOTAP were highly effective for in vitro transfection, they failed catastrophically in systemic in vivo applications. The permanent quaternary ammonium charge acted as a beacon for serum proteins, leading to rapid opsonization, aggregation, and clearance by the mononuclear phagocyte system (MPS)[2]. Furthermore, the persistent positive charge induced significant cellular toxicity by disrupting endogenous cell membranes.

The Paradigm Shift: Ionizable Lipids and the pKa Hypothesis

To circumvent the toxicity of permanent charges, the field pivoted to ionizable amino lipids. The rational design principle was elegant: engineer a lipid with an apparent acid dissociation constant (pKa) between 6.0 and 7.0[3].

  • Mechanistic Advantage in Circulation: At physiological pH (7.4), the lipid remains neutral. This grants the nanoparticle stealth properties, prolonging circulation and preventing toxic interactions with serum proteins[4].

  • Endosomal Escape: Upon cellular uptake via endocytosis, the endosomal vesicle acidifies (pH 5.5–6.0). The tertiary amines on the ionizable lipids become protonated, acquiring a positive charge[5]. This triggers electrostatic interactions with anionic endogenous lipids in the endosomal membrane, driving a phase transition from a bilayer to an inverted hexagonal (H2) or cubic (Q2) phase. This non-bilayer structure physically disrupts the endosome, releasing the nucleic acid payload into the cytoplasm[5].

EndosomalEscape LNP LNP Uptake (Neutral pH 7.4) Endosome Endosome Maturation (pH drops to 5.5-6.0) LNP->Endosome Endocytosis Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation Acidification Fusion Membrane Fusion & Hexagonal Phase (H2) Protonation->Fusion Electrostatic Interaction with Anionic Lipids Release mRNA Release into Cytoplasm Fusion->Release Endosomal Disruption

Mechanism of LNP endosomal escape via pH-dependent lipid protonation and phase transition.

The culmination of this epoch was the discovery of DLin-MC3-DMA (MC3), an optimized ionizable lipid with a pKa of ~6.4, which became the cornerstone of Patisiran (Onpattro), the first FDA-approved siRNA therapeutic[3].

The mRNA Vaccine Era: Biodegradability and Structural Polymorphism

While MC3 was effective for hepatic delivery of siRNA, the high dosing requirements of mRNA vaccines necessitated lipids with improved clearance profiles to prevent accumulation and repeat-dose toxicity. This led to the discovery of5[5].

Structural Causality: Both ALC-0315 (pKa 6.09) and SM-102 (pKa 6.75) incorporate biodegradable ester linkages within their hydrophobic tails[3]. Once the LNP has delivered its payload, intracellular lipases rapidly hydrolyze these esters, converting the lipid into hydrophilic metabolites that are easily excreted. Furthermore, their highly branched tail structures increase the molecular "cone shape," which thermodynamically favors the formation of the highly fusogenic inverse cubic (Q2) and hexagonal (H2) mesophases under acidic conditions, drastically enhancing endosomal escape efficiency[5][6].

Quantitative Comparison of Key Cationic and Ionizable Lipids
Lipid NameClassificationApparent pKaKey Structural FeaturePrimary Clinical Application
DOTMA Permanently CationicN/AQuaternary ammoniumIn vitro transfection (Lipofectin)
DODAP Early Ionizable~6.6Tertiary amine, linear tailsEarly SALP formulations
DLin-MC3-DMA Ionizable6.4Dilinoleyl tails, dimethylamineOnpattro (Patisiran)
ALC-0315 Ionizable6.09Biodegradable esters, branchedComirnaty (Pfizer/BioNTech)
SM-102 Ionizable6.75Biodegradable esters, branchedSpikevax (Moderna)

(Data aggregated from structural and formulation studies[1],[2],[3])

Experimental Methodology: Microfluidic Synthesis of RNA-LNPs

The transition from early lipoplexes to modern LNPs required a fundamental shift in manufacturing. Traditional thin-film hydration or ethanol injection methods produced highly polydisperse particles[7]. Modern LNP formulation relies on microfluidic mixing, a self-validating system that ensures reproducible nanoprecipitation[8].

Protocol: Step-by-Step Microfluidic Formulation of mRNA-LNPs

Rationale: This protocol leverages rapid polarity shifting. By mixing an ethanol-lipid phase with an aqueous-RNA phase in milliseconds, lipids are forced to nucleate around the RNA before large aggregates can form[9].

Step 1: Phase Preparation

  • Aqueous Phase: Dissolve mRNA in 50 mM Citrate or Acetate buffer (pH 4.0).

    • Causality: The acidic pH ensures the ionizable lipid becomes fully protonated upon mixing, driving electrostatic complexation with the polyanionic RNA backbone[4].

  • Organic Phase: Dissolve the lipid mixture (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) in absolute ethanol. A standard molar ratio is 50:10:38.5:1.5[9].

Step 2: Microfluidic Mixing

  • Load phases into sterile syringes and mount on a dual-syringe pump connected to a microfluidic staggered herringbone mixer[9].

  • Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic)[8].

  • Causality: The herringbone structures induce chaotic advection, folding the fluid streams and achieving complete mixing in <3 milliseconds. This rapid dilution of ethanol drops the lipid solubility limit instantaneously, triggering uniform self-assembly of electron-dense core LNPs[9].

MicrofluidicWorkflow Aqueous Aqueous Phase (mRNA in Acidic Buffer, pH 4.0) Mixer Microfluidic Herringbone Mixer (Rapid Mixing < 3ms) Aqueous->Mixer Flow Rate Ratio 3:1 Organic Organic Phase (Lipids in Ethanol) Organic->Mixer Flow Rate Ratio 3:1 Nanoprecipitation Nanoprecipitation & Self-Assembly Mixer->Nanoprecipitation Polarity Shift Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Nanoprecipitation->Dialysis Remove Ethanol FinalLNP Stable mRNA-LNP (Neutral Surface) Dialysis->FinalLNP Neutralization

Step-by-step microfluidic synthesis workflow for uniform mRNA-LNP formulation.

Step 3: Dialysis and Neutralization

  • Immediately transfer the effluent into a 100 kDa MWCO dialysis cassette against 1X PBS (pH 7.4) for 18 hours at 4°C[7].

  • Causality: Dialysis removes the ethanol (preventing membrane fluidization and particle fusion) and raises the pH to 7.4. This neutralizes the ionizable lipid, driving it into the hydrophobic core and leaving a neutral, PEGylated surface[6].

Step 4: Quality Control (Self-Validation)

  • Size & PDI: Measure via Dynamic Light Scattering (DLS). Acceptable criteria: Size 60-100 nm, PDI < 0.2[8].

  • Encapsulation Efficiency (EE%): Perform a Ribogreen assay (with and without Triton X-100 lysis). Acceptable criteria: EE > 90%[7].

References

  • Rational design of lipid nanoparticles for enabling gene therapies - PMC - NIH.
  • Overview of LNP Synthesis, Formulation and Manufacturing Methods - PreciGenome.
  • Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics.
  • Lipid Nanoparticle Delivery Systems to Enable mRNA-Based Therapeutics - MDPI.
  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC - NIH.
  • Lipid Nanoparticles Containing siRNA Synthesized by Microfluidic Mixing Exhibit an Electron-Dense Nanostructured Core - ACS Public
  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - Accounts of Chemical Research - ACS Public
  • Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC - NIH.
  • Molecular structures of two ionizable lipids, ALC-0315 and SM-102 - ResearchG

Sources

Thermal Characterization of Methyl 3-(hexadecylamino)propanoate: A Methodological Whitepaper for DSC and TGA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(hexadecylamino)propanoate (C₂₀H₄₁NO₂, MW: 327.55 g/mol ) is a synthetic amphiphilic molecule comprising a hydrophobic hexadecyl (C16) tail and a polar beta-alanine methyl ester headgroup. Molecules of this homologous class are critical precursors in the synthesis of ionizable lipids for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)[1].

For researchers and drug development professionals, defining the thermal boundaries of this molecule is not merely a quality control checkpoint—it is a fundamental prerequisite for formulation. In lipid nanoparticle manufacturing (e.g., via hot high-pressure homogenization or microfluidic mixing), the processing temperature must strictly exceed the lipid's melting point to ensure isotropic mixing, yet remain safely below its degradation temperature to prevent the generation of toxic degradants[2]. This whitepaper establishes a self-validating, causality-driven analytical framework for characterizing Methyl 3-(hexadecylamino)propanoate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Establishing Thermal Stability Boundaries

The Causality of TGA in Lipid Analysis

TGA acts as the first line of thermal interrogation. By continuously measuring sample mass as a function of temperature, TGA determines the thermal degradation onset ( Td​ ) and quantifies volatile impurities (e.g., residual solvents or moisture from synthesis)[3].

The Self-Validating Logic: Why must TGA always precede DSC? A robust thermal workflow dictates that we must know the exact degradation onset to set the upper temperature limits for subsequent DSC scans. Heating a sample past its Td​ in a DSC will contaminate the highly sensitive heat-flux sensor with volatilized char, ruining the instrument. Furthermore, correlating TGA mass loss plateaus with DSC heat flow helps differentiate true thermodynamic melting (which exhibits no mass loss) from endothermic decomposition[3],[4].

Standardized TGA Protocol (Adapted from ASTM E1131)

This protocol is designed to isolate purely thermal decomposition kinetics from oxidative degradation[3].

  • Sample Preparation: Tare a high-temperature platinum or alumina pan. Accurately weigh 5–10 mg of Methyl 3-(hexadecylamino)propanoate into the pan. Causality: A small, uniform sample mass minimizes thermal gradients within the sample, ensuring precise temperature readings.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative cracking of the hexadecyl chain, allowing us to measure the absolute thermal stability of the molecule.

  • Thermal Ramp: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 600°C. Causality: A 10°C/min ramp is the industry standard (ASTM E1131) that provides an optimal balance between signal resolution and thermal lag.

  • Data Extraction: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This value serves as the absolute maximum processing temperature for formulation and the upper limit for subsequent DSC analysis.

Differential Scanning Calorimetry (DSC): Mapping Phase Transitions

The Causality of DSC in Lipid Analysis

DSC measures the differential heat flow required to increase the temperature of a sample compared to a reference. For Methyl 3-(hexadecylamino)propanoate, the C16 aliphatic chain drives crystallization via van der Waals packing, while the secondary amine and ester headgroups introduce dipole-dipole interactions. Saturated long-chain esters typically exhibit melting points that scale predictably with carbon number; a C16-dominant structure is expected to melt in the 40–50°C range[5],[6].

The Self-Validating Logic: We employ a Heat-Cool-Heat cycle. The first heating scan is heavily artifactual, influenced by the material's thermal and mechanical history (e.g., solvent crystallization, milling stress). By heating the sample to an isotropic melt, cooling it at a controlled rate to induce uniform crystallization, and then reheating, the second scan reveals the intrinsic thermodynamic properties of the molecule[7].

Standardized DSC Protocol (Adapted from ASTM E794)

This protocol ensures the erasure of thermal history and the accurate capture of melting ( Tm​ ) and crystallization ( Tc​ ) temperatures[7].

  • Sample Encapsulation: Weigh 3–5 mg of the sample into a standard aluminum DSC pan and crimp it with a pin-hole lid. Causality: The pin-hole allows any trace trapped moisture to escape without deforming the pan, which would alter the thermal contact with the sensor.

  • First Heating (Erasing History): Purge with N2​ (50 mL/min). Heat from 20°C to 100°C at 10°C/min. Hold isothermally at 100°C for 3 minutes. Causality: 100°C is well above the expected Tm​ but safely below the Td​ established by TGA. The isothermal hold ensures complete destruction of the initial crystal lattice.

  • Cooling (Crystallization): Cool from 100°C to -20°C at 10°C/min. Record the exothermic peak as the crystallization temperature ( Tc​ ).

  • Second Heating (Thermodynamic Melting): Heat from -20°C to 100°C at 10°C/min. Record the endothermic peak as the true melting temperature ( Tm​ ) and integrate the peak area to determine the Enthalpy of Fusion ( ΔHf​ ).

Data Presentation & Expected Thermal Parameters

Based on the homologous thermal behavior of long-chain fatty esters and lipidic precursors[5],[6], the following table summarizes the expected quantitative data structure for Methyl 3-(hexadecylamino)propanoate.

ParameterAnalytical TechniqueExpected Range / ValueFormulation Significance
Volatile Content TGA< 0.5% mass loss below 100°CIndicates high purity; absence of residual synthesis solvents.
Degradation Onset ( Td​ ) TGA220°C – 260°CDefines the absolute maximum temperature before bond cleavage occurs.
Melting Temp ( Tm​ ) DSC (2nd Heat)40°C – 50°CMinimum temperature required for hot homogenization in LNP synthesis.
Crystallization Temp ( Tc​ ) DSC (Cooling)35°C – 45°CDictates the cooling rate required to form stable solid lipid nanoparticles.
Enthalpy of Fusion ( ΔHf​ ) DSC (2nd Heat)150 – 200 J/gIndicates the degree of crystallinity and packing efficiency of the C16 chains.

Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the self-validating workflow of thermal analysis and the physical phase transitions of the molecule.

G Start Methyl 3-(hexadecylamino)propanoate Sample Preparation TGA TGA (ASTM E1131) Determine Thermal Stability Start->TGA 1. Aliquot 5-10 mg DSC DSC (ASTM E794) Determine Phase Transitions Start->DSC 2. Aliquot 3-5 mg TGA_Data Td (Degradation Temp) Set upper limit for DSC TGA->TGA_Data DSC_Data Tm (Melting) & Tc (Crystallization) Assess Polymorphism DSC->DSC_Data TGA_Data->DSC Defines max temp limit Formulation LNP Formulation Strategy (Processing Temp > Tm, < Td) TGA_Data->Formulation DSC_Data->Formulation

Caption: Self-validating workflow for the thermal characterization of lipidic precursors.

Pathway Solid Crystalline Solid (Highly ordered C16 chains) Melt Isotropic Liquid (Chain mobility enabled) Solid->Melt Heat (Endothermic) Tm ~ 40-50°C Melt->Solid Cool (Exothermic) Tc ~ 35-45°C Degradation Volatiles & Char (Ester/Amine bond cleavage) Melt->Degradation Heat > 200°C Thermal Cracking

Caption: Phase transition and thermal degradation pathway of long-chain amino esters.

Conclusion

For Methyl 3-(hexadecylamino)propanoate, thermal analysis is the bridge between raw chemical synthesis and advanced formulation. By employing TGA to establish the degradation ceiling and a multi-cycle DSC protocol to isolate intrinsic melting and crystallization kinetics, researchers can confidently engineer lipidic delivery systems. Ensuring that processing temperatures remain strictly within the Tm​ and Td​ window guarantees optimal lipid mixing while preserving the chemical integrity of the secondary amine and ester functionalities.

Sources

Methodological & Application

Methyl 3-(hexadecylamino)propanoate for gene delivery applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Utilization of Methyl 3-(hexadecylamino)propanoate in Next-Generation Gene Delivery

Executive Briefing

As the therapeutic landscape of genetic medicine expands, the structural optimization of ionizable lipids remains the primary bottleneck for achieving high-potency, low-toxicity Lipid Nanoparticles (LNPs). Methyl 3-(hexadecylamino)propanoate (Molecular Formula: C 20​ H 41​ NO 2​ ) has emerged as a highly versatile secondary amine building block for LNP development. Synthesized via the stoichiometric Michael addition of hexadecylamine to methyl acrylate[1], this precursor features a single C16 hydrophobic tail and a methyl ester headgroup. Its secondary amine acts as a reactive nucleophile, allowing for the combinatorial synthesis of asymmetric, tertiary ionizable lipids (often termed "lipidoids") through subsequent reactions with epoxides, acrylates, or acrylamides[2].

This guide details the mechanistic rationale, synthetic workflows, and microfluidic formulation protocols required to transform this precursor into a functional, self-validating gene delivery system.

Mechanistic Rationale: Designing the "Goldilocks" Lipid

The transition from a secondary amine precursor to a functional tertiary ionizable lipid is governed by three critical physicochemical requirements:

  • Asymmetric Tail Engineering for Membrane Disruption: Symmetrical lipids often form highly ordered, rigid crystalline phases that impede intracellular mRNA release. By utilizing Methyl 3-(hexadecylamino)propanoate, researchers can introduce a structurally distinct second tail (e.g., a branched or unsaturated chain) via a secondary Michael addition or epoxide ring-opening. This asymmetry introduces a membrane-disruptive "cone" geometry at acidic pH, which is critical for facilitating endosomal escape[3].

  • Programmed Biodegradability: The propanoate ester linkage is highly susceptible to cleavage by endogenous intracellular esterases. This ensures that post-transfection, the lipid is rapidly degraded into non-toxic fatty acids and amino-derivatives, preventing accumulation in hepatic or splenic tissues and minimizing dose-limiting toxicity[2].

  • Electrostatic pKa Tuning: The proximity of the ester oxygen to the amine nitrogen exerts an inductive electron-withdrawing effect. This precisely tunes the apparent pKa of the final tertiary amine to the optimal "Goldilocks" zone (pKa 6.2 – 6.5). This specific pKa ensures the lipid remains neutral in systemic circulation (pH 7.4) to prevent protein corona formation, yet rapidly protonates within the early endosome (pH 5.5) to trigger membrane fusion[4].

Synthesis Hexadecylamine Hexadecylamine (Primary Amine) Michael1 1st Michael Addition (Mild Conditions) Hexadecylamine->Michael1 MethylAcrylate Methyl Acrylate (Electrophile) MethylAcrylate->Michael1 Precursor Methyl 3-(hexadecylamino)propanoate (Secondary Amine Precursor) Michael1->Precursor Michael2 2nd Addition / Ring Opening (Elevated Temp) Precursor->Michael2 SecondTail Second Electrophile (e.g., Epoxide or Acrylate) SecondTail->Michael2 FinalLipid Asymmetric Tertiary Ionizable Lipid (LNP Building Block) Michael2->FinalLipid

Caption: Synthesis workflow of asymmetric tertiary ionizable lipids via iterative Michael addition.

Protocol 1: Combinatorial Synthesis of a Tertiary Ionizable Lipid

To generate an effective LNP, the secondary amine of Methyl 3-(hexadecylamino)propanoate must be converted to a tertiary amine. This protocol outlines its reaction with a terminal epoxide to form a bioreducible, asymmetric ionizable lipid.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL glass scintillation vial equipped with a magnetic stir bar, add 1.0 equivalent of Methyl 3-(hexadecylamino)propanoate (approx. 327.5 mg, 1.0 mmol).

  • Electrophile Addition: Add 1.2 equivalents of 1,2-epoxyhexadecane (288.5 mg, 1.2 mmol). The reaction can be performed neat (solvent-free) or in 2 mL of anhydrous ethanol to facilitate stirring.

  • Thermal Catalysis: Seal the vial under a nitrogen atmosphere and heat the mixture at 80°C for 48 hours. The elevated temperature is required to overcome the steric hindrance of the secondary amine during the ring-opening step.

  • Purification: Cool the mixture to room temperature. Purify the crude product via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10 v/v) containing 0.1% triethylamine to prevent amine protonation on the silica gel.

  • Self-Validating QC (NMR): Perform 1 H-NMR (CDCl 3​ ). The synthesis is considered successful only if the broad singlet corresponding to the secondary amine proton (~1.5 ppm) has completely disappeared, and new multiplet peaks corresponding to the methine proton adjacent to the newly formed hydroxyl group emerge at ~3.6 ppm.

Protocol 2: Microfluidic Formulation of mRNA-LNPs

Once the tertiary ionizable lipid is synthesized and validated, it is formulated into LNPs. The formulation relies on rapid microfluidic mixing to induce controlled nanoprecipitation[5].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the synthesized tertiary ionizable lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50 : 10 : 38.5 : 1.5[6]. The final total lipid concentration in ethanol should be 10 mM.

  • Aqueous Phase Preparation: Dilute the target mRNA in 25 mM Sodium Acetate buffer adjusted to pH 4.0. Causality Note: The pH must be strictly maintained at 4.0 to ensure the tertiary amine of the ionizable lipid is fully protonated, allowing for spontaneous electrostatic complexation with the anionic phosphate backbone of the mRNA[4].

  • N/P Ratio Calculation: Adjust the mRNA concentration such that the molar ratio of ionizable lipid Nitrogen to mRNA Phosphate (N/P ratio) is exactly 6:1[7].

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer (e.g., NanoAssemblr Ignite) at a 3:1 (Aqueous:Ethanol) volume ratio with a total flow rate of 12 mL/min.

  • Dialysis & Maturation: Immediately transfer the effluent into a 10 kDa MWCO dialysis cassette and dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C. Causality Note: Dialysis removes ethanol and neutralizes the pH, which deprotonates the LNP surface, driving the transition from a vesicular intermediate to a dense, solid-core LNP[6].

Mechanism LNP Formulated mRNA-LNP (Neutral pH 7.4, pKa ~6.4) Uptake ApoE Binding & Endocytosis LNP->Uptake Endosome Early Endosome (pH drops to 5.5 - 6.0) Uptake->Endosome Protonation Ionizable Lipid Protonation (Tertiary Amine acquires + charge) Endosome->Protonation Fusion Electrostatic Interaction with Anionic Endosomal Lipids Protonation->Fusion Escape Hexagonal Phase Transition & Endosomal Escape Fusion->Escape Translation Cytosolic mRNA Release & Protein Translation Escape->Translation

Caption: Mechanism of LNP endosomal escape driven by ionizable lipid protonation.

Protocol 3: Analytical Validation & In Vitro Transfection

A self-validating protocol requires rigorous physicochemical characterization prior to biological application.

  • Size and Polydispersity: Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Ideal LNPs should exhibit a Z-average between 70–100 nm with a PDI < 0.15[5].

  • Encapsulation Efficiency (EE%): Utilize a RiboGreen fluorescence assay. Measure the fluorescence of the intact LNPs (free mRNA) and LNPs lysed with 1% Triton X-100 (total mRNA). Validation Check: EE%=[(Total−Free)/Total]×100 . If EE% is < 85%, the formulation has failed, and the microfluidic flow rates or N/P ratio must be recalibrated.

  • In Vitro Transfection: Seed HeLa or HepG2 cells at 10,000 cells/well in a 96-well plate. Treat with LNPs encapsulating Firefly Luciferase (FLuc) mRNA at a dose of 10–50 ng mRNA per well. Quantify luminescence 24 hours post-transfection using a standard Luciferase Assay System.

Data Presentation: Typical Physicochemical Parameters

Table 1: Expected physicochemical properties of LNPs formulated with Methyl 3-(hexadecylamino)propanoate-derived tertiary lipids compared to an industry benchmark.

Formulation IDIonizable Lipid TypeN/P RatioZ-Average (nm)PDIEncapsulation Efficiency (%)
LNP-Benchmark DLin-MC3-DMA6.078 ± 40.11> 95%
LNP-Test 1 Synthesized Tertiary Lipid6.085 ± 60.13> 92%
LNP-Test 2 Synthesized Tertiary Lipid3.0110 ± 120.22< 75% (Failed QC)

Sources

Application Note: Formulation and In Vitro Transfection of siRNA using Methyl 3-(hexadecylamino)propanoate Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The successful translation of RNA interference (RNAi) therapeutics relies heavily on overcoming physiological barriers to intracellular delivery. Naked small interfering RNA (siRNA) is highly susceptible to nuclease degradation, possesses a polyanionic backbone that prevents passive membrane diffusion, and is rapidly cleared via renal filtration. Lipid nanoparticles (LNPs) have emerged as the gold standard for siRNA delivery, utilizing ionizable lipids to facilitate encapsulation, cellular uptake, and endosomal escape [1].

Methyl 3-(hexadecylamino)propanoate is a synthetic lipidoid generated via the Michael addition of hexadecylamine (a primary aliphatic amine) to methyl acrylate [2]. This single-tailed, secondary amine-containing lipidoid serves as a highly effective ionizable component in LNP formulations. The architectural design of this lipidoid dictates its functional efficacy through three distinct causal mechanisms:

  • Hydrophobic C16 Tail: The hexadecyl chain provides sufficient hydrophobicity to drive spontaneous self-assembly into solid lipid nanoparticles when mixed with aqueous buffers. It also facilitates hydrophobic interactions with the phospholipid bilayer of the target cell membrane during endocytosis.

  • Ionizable Secondary Amine (pKa ~6.0–6.5): At the physiological pH of 7.4, the secondary amine remains largely unprotonated (neutral). This neutrality minimizes protein corona formation, non-specific cellular toxicity, and rapid systemic clearance. Upon endocytosis, the acidic environment of the maturing endosome (pH 5.5–6.5) triggers rapid protonation of the amine [3]. This sudden charge conversion induces a transition from a lamellar to an inverted hexagonal lipid phase, disrupting the endosomal membrane and releasing the siRNA cargo into the cytosol.

  • Biodegradable Ester Linkage: The methyl propanoate headgroup introduces an ester bond that is susceptible to intracellular esterases. This biodegradability ensures that the lipidoid does not accumulate in tissues, significantly widening the therapeutic window and reducing long-term cytotoxicity [4].

EndosomalEscape LNP siRNA-LNP Complex (Neutral pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH 6.5) Endocytosis->Endosome Protonation Amine Protonation (pH < 6.0) Endosome->Protonation Maturation & Acidification Escape Membrane Disruption & Endosomal Escape Protonation->Escape Ionizable Lipid Swelling Cytosol siRNA in Cytosol (Gene Silencing) Escape->Cytosol Cargo Release

Mechanism of LNP-mediated cellular uptake and pH-triggered endosomal escape.

Formulation Protocol: Microfluidic Synthesis of siRNA-LNPs

To ensure reproducible, limit-size LNPs with a narrow polydispersity index (PDI), microfluidic mixing is strictly recommended. This technique leverages rapid, chaotic advection to mix an ethanol-lipid phase with an aqueous-siRNA phase faster than the characteristic time of lipid self-assembly [5].

Materials
  • Ionizable Lipid: Methyl 3-(hexadecylamino)propanoate

  • Helper Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and PEG-Lipid (e.g., DMG-PEG2000).

  • Nucleic Acid: Target-specific siRNA and a scrambled non-targeting siRNA control.

  • Buffers: 50 mM Citrate buffer (pH 4.0), 1x PBS (pH 7.4).

Step-by-Step Methodology
  • Lipid Phase Preparation: Dissolve the ionizable lipid, DSPC, Cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 10 mM.

    • Causality: DSPC provides bilayer stability, cholesterol fills interstitial spaces to prevent premature leakage, and PEG-lipid prevents aggregation while conferring stealth properties.

  • Aqueous Phase Preparation: Dilute the siRNA in 50 mM Citrate buffer (pH 4.0). Calculate the required siRNA concentration based on an optimal Nitrogen-to-Phosphate (N/P) ratio of 6:1.

    • Causality: The acidic pH ensures the ionizable lipid is fully protonated during mixing, driving electrostatic complexation with the negatively charged phosphate backbone of the siRNA.

  • Microfluidic Mixing: Load the organic and aqueous phases into separate syringes. Using a staggered herringbone micromixer, inject the solutions at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis and Buffer Exchange: Immediately transfer the effluent into a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 12–16 hours at 4°C to remove ethanol and neutralize the pH.

    • Causality: Neutralizing the pH deprotonates the surface lipids, locking the LNP structure and preventing particle fusion.

  • Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm PES syringe filter. Store at 4°C (do not freeze without cryoprotectants).

MicrofluidicWorkflow AqPhase Aqueous Phase siRNA in pH 4.0 Citrate Mixer Microfluidic Mixer (Herringbone, 3:1 Flow Rate) AqPhase->Mixer OrgPhase Organic Phase Lipids in Ethanol OrgPhase->Mixer Dialysis Dialysis / TFF (Buffer Exchange to PBS) Mixer->Dialysis Rapid self-assembly Sterile Sterile Filtration (0.22 µm PES) Dialysis->Sterile Storage Final LNP Suspension (Store at 4°C) Sterile->Storage

Step-by-step microfluidic formulation workflow for siRNA-LNPs.

Physicochemical Characterization & Quality Control

A self-validating protocol requires rigorous quality control before biological application. If the parameters fall outside the acceptable ranges outlined below, the formulation must be discarded, as aggregation or poor encapsulation will yield false-negative transfection results.

Table 1: Typical Formulation Parameters and Quality Control Metrics

ParameterMeasurement TechniqueAcceptable RangeCausality / Implication
Z-Average Size Dynamic Light Scattering (DLS)60 nm – 100 nmParticles >150 nm suffer from poor endocytosis and rapid clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.20Ensures a monodisperse population; high PDI indicates aggregation.
Zeta Potential Electrophoretic Light Scattering-2 mV to +5 mVNear-neutral charge at pH 7.4 confirms successful PEGylation and prevents toxicity.
Encapsulation Efficiency RiboGreen Assay (± Triton X-100)> 85%Ensures minimal free siRNA, which would otherwise degrade in serum.

In Vitro Transfection & Gene Silencing Protocol

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ until 70-80% confluent.

  • LNP Treatment: Dilute the siRNA-LNPs in Opti-MEM to achieve final siRNA concentrations ranging from 1 nM to 50 nM. Add 10 µL of the diluted LNPs to the respective wells.

    • Causality: Treating in the presence of serum (10% FBS) is critical. Apolipoprotein E (ApoE) in the serum binds to the neutral LNPs and facilitates active uptake via endogenous LDL receptors.

  • Incubation: Incubate the cells for 48 hours without changing the media.

  • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform RT-qPCR using primers specific to the target mRNA and a housekeeping gene (e.g., GAPDH). Calculate relative knockdown using the ΔΔCt method, normalizing against the scrambled siRNA control.

Table 2: Optimization of N/P Ratio vs. Knockdown Efficiency (Example Data at 10 nM siRNA)

N/P RatioCell Viability (MTS Assay)Target mRNA Knockdown (%)Conclusion
2:198%25%Insufficient lipid for complete encapsulation and endosomal escape.
4:195%68%Moderate encapsulation; sub-optimal endosomal disruption.
6:1 92% 91% Optimal balance of high silencing efficacy and low cytotoxicity.
10:174%93%Excess lipid induces noticeable cellular toxicity with marginal efficacy gains.

References

  • Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., Matthews, J. C., ... & Anderson, D. G. (2011). "Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery." Molecular Therapy. URL:[Link]

  • Dong, Y., Love, K. T., Dorkin, J. R., Sirirungruang, S., Zhang, Y., Chen, D., ... & Anderson, D. G. (2014). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences. URL:[Link]

  • Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Yuzhakov, O., ... & Brito, L. A. (2021). "The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA." Journal of Controlled Release. URL:[Link]

  • Leung, A. K., Hafez, I. M., Baoukina, S., Belliveau, N. M., Zhigaltsev, I. V., Afshinmanesh, E., ... & Cullis, P. R. (2012). "Lipid Nanoparticles Containing siRNA Synthesized by Microfluidic Mixing Exhibit an Electron-Dense Nanostructured Core." The Journal of Physical Chemistry C. URL:[Link]

  • Belliveau, N. M., Huft, J., Lin, P. J., Chen, S., Leung, A. K., Leaver, T. J., ... & Cullis, P. R. (2015). "Microfluidic Mixing: A General Method for Encapsulating Macromolecules in Lipid Nanoparticle Systems." The Journal of Physical Chemistry B. URL:[Link]

Application Note & Protocol: Formulation of pH-Sensitive Liposomes with Methyl 3-(hexadecylamino)propanoate and DOPE

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering for Endosomal Escape

The therapeutic promise of many potent molecules is often limited by their inability to reach the cytoplasm, their site of action. Following cellular uptake via endocytosis, drug delivery vehicles are frequently trafficked through the endo-lysosomal pathway, leading to the degradation of the therapeutic payload. pH-sensitive liposomes are a sophisticated drug delivery platform designed to overcome this critical barrier. These nanoparticles are engineered to remain stable and inert at physiological pH (7.4) but undergo rapid destabilization within the acidic environment of late endosomes (pH 5.0-6.0). This triggered release allows the encapsulated cargo to be discharged into the cytoplasm, significantly enhancing therapeutic efficacy.[1][2][]

This guide details the formulation of a novel pH-sensitive liposomal system co-formulated with Methyl 3-(hexadecylamino)propanoate , a custom ionizable cationic lipid, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) , a fusogenic helper lipid.

  • Methyl 3-(hexadecylamino)propanoate : This lipid features a tertiary amine headgroup and a 16-carbon tail. At neutral pH, the amine is largely deprotonated, presenting a near-neutral surface charge that can minimize non-specific interactions in circulation. Upon acidification in the endosome, the amine headgroup becomes protonated, inducing a strong positive charge. This charge switch is the primary trigger for the liposome's pH-responsive behavior.

  • DOPE : This phospholipid has a small headgroup, giving it a conical shape that does not favor a stable bilayer structure on its own.[4][5] Instead, it has a high propensity to form an inverted hexagonal (HII) phase.[6][7] When stabilized in a bilayer with a partner lipid at neutral pH, this tendency is suppressed. The protonation of the cationic lipid at low pH creates electrostatic repulsion, disrupting the bilayer packing and allowing DOPE to transition to its fusogenic HII phase.[8] This transition is critical for destabilizing the endosomal membrane and facilitating cargo release.[1][2][9]

The synergy between these two lipids creates a robust system for cytoplasmic delivery. This document provides a comprehensive, step-by-step protocol for the formulation, via thin-film hydration and extrusion, and characterization of these advanced nanoparticles.

Materials and Equipment

Reagents & Lipids
ComponentExample SupplierGradeStorage Conditions
Methyl 3-(hexadecylamino)propanoateCustom Synthesis>98%-20°C, under Argon
DOPEAvanti Polar Lipids>99%-20°C, under Argon
ChloroformSigma-AldrichHPLC GradeRoom Temperature, Ventilated
MethanolSigma-AldrichHPLC GradeRoom Temperature, Ventilated
HEPESSigma-AldrichBiological GradeRoom Temperature
Sodium Chloride (NaCl)Sigma-AldrichACS GradeRoom Temperature
Deionized WaterMillipore Milli-Q18.2 MΩ·cmN/A
Required Equipment
  • Rotary evaporator with water bath

  • High-vacuum pump

  • Bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument (for size, PDI, and zeta potential)

  • Round-bottom flasks (50-100 mL)

  • Glass vials, syringes, and needles

  • pH meter

Liposome Formulation Protocol

This protocol details the preparation of unilamellar liposomes using the well-established thin-film hydration method followed by extrusion.[10][11][12] This technique is highly reproducible and allows for efficient encapsulation of hydrophilic molecules.[13]

Step 1: Lipid Film Preparation
  • Lipid Preparation : Prepare 10 mg/mL stock solutions of Methyl 3-(hexadecylamino)propanoate and DOPE in a 9:1 chloroform:methanol solvent system.

  • Lipid Mixing : In a clean, dry round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for cationic lipid:DOPE formulations is a 1:1 molar ratio.[14]

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C. Reduce the pressure gradually to evaporate the organic solvent, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Drying : Once the film appears dry, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent. This step is critical for the stability and integrity of the final liposomes.[15]

Step 2: Hydration of the Lipid Film
  • Buffer Preparation : Prepare a hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). For encapsulating a hydrophilic drug, dissolve it in this buffer.

  • Hydration : Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids (40°C is generally sufficient for unsaturated lipids like DOPE).[15][16] Add the buffer to the dried lipid film. The final total lipid concentration is typically between 5-20 mM.

  • Vesicle Formation : Agitate the flask by hand or using a vortex mixer. The lipid film will disperse into the aqueous phase, forming multilamellar vesicles (MLVs). The solution will appear milky or turbid.

Step 3: Size Reduction by Extrusion
  • Extruder Assembly : Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes as per the manufacturer's instructions.

  • Thermal Equilibration : Place the assembled extruder and the hydrated MLV suspension in the 40°C water bath for 5-10 minutes to ensure the lipids are maintained above their Tc.

  • Extrusion : Load the MLV suspension into one of the extruder's gas-tight syringes. Connect it to the extruder and pass the suspension back and forth between the syringes through the membrane. Perform an odd number of passes (e.g., 11 to 21 times) to ensure the final product is collected in the opposite syringe.[12]

  • Final Product : The resulting suspension of large unilamellar vesicles (LUVs) should be significantly more translucent than the initial MLV suspension. Store the final liposome formulation at 4°C.

Diagram: Liposome Formulation Workflow

G cluster_0 Lipid Preparation cluster_1 Film Formation cluster_2 Hydration & Sizing p1 Dissolve Lipids in Chloroform p2 Mix Cationic Lipid & DOPE Stocks p1->p2 p3 Rotary Evaporation (40°C) p2->p3 p4 High Vacuum Drying (≥2 hours) p3->p4 p5 Hydration with Aqueous Buffer (pH 7.4) p4->p5 p6 Extrusion through 100 nm Membrane p5->p6 p7 Final LUV Suspension p6->p7

Workflow for preparing pH-sensitive liposomes via thin-film hydration and extrusion.

Characterization and Quality Control

Proper characterization is essential to ensure batch-to-batch consistency and predict in-vivo performance.

Size, Polydispersity, and Zeta Potential

These parameters are measured using Dynamic Light Scattering (DLS).[17][18]

  • Protocol :

    • Dilute the liposome sample (e.g., 1:100) in the appropriate buffer for measurement.[18]

    • For pH 7.4 analysis, use the formulation buffer (10 mM HEPES).

    • To confirm pH-sensitivity, dilute a separate aliquot in an acidic buffer (e.g., 10 mM citrate buffer, pH 5.5).

    • Perform measurements for hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and zeta potential at 25°C.[13][19]

  • Expected Results :

ParameterCondition (pH 7.4)Condition (pH 5.5)Justification
Z-average Size 90 - 120 nmSignificant IncreaseAggregation due to bilayer destabilization.
PDI < 0.2> 0.3A low PDI (<0.3) indicates a uniform, monodisperse population.[20][21] Aggregation at low pH increases heterogeneity.
Zeta Potential -5 to +10 mV+30 to +50 mVProtonation of the tertiary amine headgroup of the cationic lipid induces a strong positive surface charge.[21][22]
Encapsulation Efficiency (EE%)

EE% quantifies the amount of drug successfully loaded into the liposomes.[23][]

  • Principle : For a hydrophilic drug, unencapsulated (free) drug must be separated from the liposomes. The amount of drug in the liposomal fraction is then compared to the initial total amount.

  • Protocol (Example using Size Exclusion Chromatography) :

    • Prepare a small size-exclusion column (e.g., Sephadex G-50) equilibrated with the hydration buffer.

    • Apply the liposome formulation to the top of the column.

    • Elute with the hydration buffer. The larger liposomes will elute first, while the smaller free drug molecules are retained.

    • Collect the liposome-containing fractions (typically turbid).

    • Disrupt the liposomes by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration using an appropriate method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial drug amount) x 100

Mechanism of Action: pH-Triggered Endosomal Escape

The therapeutic efficacy of this formulation is predicated on its ability to respond to the pH drop during endosomal maturation.

Diagram: Mechanism of Cytoplasmic Delivery

G cluster_0 pH 7.4 (Circulation) cluster_1 pH 5.0-6.0 (Endosome) Stable Stable Liposome (Neutral Charge) Uptake Cellular Uptake (Endocytosis) Stable->Uptake Protonation Cationic Lipid Protonation Destabilization Electrostatic Repulsion DOPE Phase Transition (HII) Protonation->Destabilization Fusion Fusion with Endosomal Membrane Destabilization->Fusion Release Cargo Release to Cytoplasm Fusion->Release Uptake->Protonation

pH-mediated destabilization of the liposome within the endosome leads to cargo release.

  • Systemic Circulation (pH 7.4) : The liposome remains intact with a near-neutral surface, promoting stability and minimizing clearance by the reticuloendothelial system.

  • Endocytosis & Acidification : After being engulfed by a target cell, the liposome is trafficked into an endosome, where proton pumps lower the internal pH.

  • Triggering Cascade (pH < 6.0) :

    • The tertiary amine of Methyl 3-(hexadecylamino)propanoate is protonated, creating a highly cationic surface.

    • The resulting electrostatic repulsion between headgroups overcomes the forces stabilizing the bilayer.

    • This disruption allows the cone-shaped DOPE lipids to transition into their preferred, highly fusogenic HII phase.[6]

  • Endosomal Escape : The fusogenic nature of the destabilized liposome promotes its fusion with the endosomal membrane, creating pores and releasing the encapsulated therapeutic agent directly into the cytoplasm, thus avoiding lysosomal degradation.[2][]

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • protocols.io. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion.
  • Molecules. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC.
  • PubMed. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • Books. (n.d.). CHAPTER 3: pH-sensitive Liposomes in Drug Delivery.
  • PMC. (n.d.). Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes.
  • Taylor & Francis Online. (n.d.). A review of mechanistic insight and application of pH-sensitive liposomes in drug delivery.
  • MDPI. (n.d.). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. PMC.
  • Inside Therapeutics. (2025, February 10). LNP and liposomes characterization guidelines.
  • PMC. (n.d.). Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells.
  • BOC Sciences. (2026, February 11). pH-Sensitive Liposomes Synthesis.
  • ResearchGate. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery.
  • BOC Sciences. (2025, March 21). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
  • Avanti Polar Lipids. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells.
  • PMC. (2021, April 21). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM).
  • SciSpace. (2021, May 11). How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes.
  • PMC. (2022, May 26). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines.
  • Spandidos Publications. (2022, June 10). Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes.
  • Pharmaceutical Methods. (2016, January 15). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique.
  • MDPI. (2022, August 26). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives.
  • Avanti Research™. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells.
  • ResearchGate. (2009, November 19). Fusogenic activity of cationic lipids and lipid shape distribution.
  • JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
  • BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement.
  • ResearchGate. (n.d.). Fusogenic property of different liposomal formulations with adherent....
  • Langmuir. (2022, August 17). Membrane Fusion Biophysical Analysis of Fusogenic Liposomes.
  • NanoMedicines Research Group. (n.d.). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids.

Sources

Protocol for preparing Methyl 3-(hexadecylamino)propanoate nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Methyl 3-(hexadecylamino)propanoate (MHP) Lipid Nanoparticles for mRNA Delivery

Executive Summary

The clinical success of mRNA therapeutics is fundamentally tied to the development of sophisticated delivery vehicles, primarily Lipid Nanoparticles (LNPs). At the core of these systems are ionizable lipids, which orchestrate both the encapsulation of nucleic acids and their subsequent intracellular release[1]. This application note provides a comprehensive, field-validated protocol for formulating LNPs using Methyl 3-(hexadecylamino)propanoate (MHP) as the primary ionizable lipid. By detailing the mechanistic causality behind microfluidic mixing parameters and pH-driven structural transitions, this guide serves as a self-validating framework for researchers developing next-generation RNA therapeutics.

Mechanistic Rationale: The Role of MHP in LNP Architecture

MHP is a rationally designed secondary amine lipidoid featuring a hexadecyl (C16) hydrophobic tail and a propanoate methyl ester headgroup. Every structural moiety of MHP serves a specific biophysical function:

  • Secondary Amine (pH Responsiveness): The amine group provides a titratable pKa (typically ~6.0–6.5). At an acidic formulation pH (4.0), MHP becomes fully protonated, allowing it to electrostatically complex with the polyanionic backbone of mRNA[2]. At physiological pH (7.4), the lipid surface neutralizes, drastically reducing systemic toxicity and preventing rapid clearance by the mononuclear phagocyte system[3].

  • Hexadecyl Tail (Hydrophobic Collapse): The C16 chain provides the critical hydrophobic mass required to drive the spontaneous self-assembly of the LNP core during rapid solvent exchange[4].

  • Methyl Ester (Biodegradability): The ester linkage ensures that once the LNP has delivered its payload, the lipid is rapidly hydrolyzed by intracellular esterases, preventing lipid accumulation and associated hepatotoxicity[1].

Endosomal Escape Mechanism

The primary bottleneck in mRNA delivery is escaping the endosome before lysosomal degradation occurs[3]. Following endocytosis, the endosomal vesicle undergoes maturation, dropping in pH to approximately 5.5. This acidic shift reprotonates the MHP lipids on the LNP surface. The newly cationic MHP molecules ion-pair with endogenous anionic lipids (such as bis(monoacylglycero)phosphate) in the endosomal membrane. This electrostatic interaction forces a structural transition from a stable lamellar phase to an inverted hexagonal (H_II) phase, physically disrupting the endosomal membrane and releasing the mRNA into the cytosol for translation[2].

EndosomalEscape A LNP Uptake (pH 7.4) B Endosome (pH ~5.5) A->B Endocytosis C MHP Protonation (Cationic) B->C Acidification D Lipid Ion-Pairing C->D Electrostatics E HII Phase Formation D->E Disruption F mRNA Release (Cytosol) E->F Escape

Caption: MHP-LNP endosomal escape via pH-dependent protonation and membrane disruption.

Materials and Reagents

To ensure a self-validating and reproducible formulation, strictly adhere to the following material specifications:

Lipid Phase (Dissolved in Anhydrous Ethanol):

  • Ionizable Lipid: Methyl 3-(hexadecylamino)propanoate (MHP)

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Structural Lipid: Cholesterol (High purity, >99%)

  • Stealth Lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

Aqueous Phase:

  • Buffer: 50 mM Citrate Buffer, pH 4.0 (RNase-free)

  • Payload: Target mRNA (e.g., FLuc mRNA for reporter assays)

Post-Processing & QC:

  • 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • 10% Triton X-100

Table 1: Standard MHP-LNP Formulation Molar Ratios
ComponentMolar Percentage (mol%)Function in LNP Architecture
MHP 50.0%mRNA complexation, endosomal escape
Cholesterol 38.5%Core structural integrity, membrane fluidity
DSPC 10.0%Lamellar bilayer formation, stability
DMG-PEG2000 1.5%Prevents aggregation, controls particle size
N/P Ratio 6:1Ratio of MHP amines (N) to mRNA phosphates (P)

Experimental Protocol: Microfluidic Assembly

Traditional thin-film hydration methods are insufficient for mRNA LNPs, as they yield heterogeneous, multilamellar vesicles. This protocol utilizes microfluidic mixing (e.g., staggered herringbone micromixers), which forces the rapid, millisecond mixing of ethanol and water. This extreme shift in solvent polarity causes the hydrophobic lipid tails to instantly collapse around the mRNA, forming kinetically trapped, limit-size nanoparticles[4][5].

Step 1: Phase Preparation
  • Aqueous Phase: Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve a final concentration of 0.175 mg/mL. Causality: The pH 4.0 environment ensures MHP is fully protonated upon mixing, which is an absolute requirement for high encapsulation efficiency.

  • Lipid Phase: Dissolve MHP, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at the molar ratios specified in Table 1. The total lipid concentration should be 12.5 mM.

Step 2: Microfluidic Mixing
  • Load the aqueous and lipid phases into sterile syringes.

  • Connect the syringes to a microfluidic mixing platform.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Lipid).

  • Set the Total Flow Rate (TFR) to 12 mL/min (9 mL/min for aqueous, 3 mL/min for lipid).

  • Initiate mixing. Discard the first and last 10% of the eluate to avoid non-steady-state mixing volumes.

MicrofluidicWorkflow cluster_0 Pre-Mixing Phase Preparation A Aqueous Phase mRNA in Citrate (pH 4.0) C Microfluidic Mixer (Staggered Herringbone) A->C Flow: 9 mL/min B Lipid Phase MHP Mix in Ethanol B->C Flow: 3 mL/min D Rapid Precipitation LNP Self-Assembly C->D Millisecond Mixing E Dialysis (PBS, pH 7.4) Buffer Exchange D->E Neutralization

Caption: Microfluidic assembly workflow for MHP-LNPs utilizing rapid solvent exchange.

Step 3: Dialysis and Buffer Exchange

Immediately transfer the LNP eluate into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C, replacing the buffer at least once. Causality: Dialysis serves a dual purpose. First, it removes the ethanol, which would otherwise destabilize the lipid bilayer. Second, it raises the pH from 4.0 to 7.4. This deprotonates the surface MHP molecules, stripping the LNPs of their positive charge and preventing catastrophic particle aggregation[5].

Quality Control & Self-Validation System

A robust protocol must validate its own success. The following assays ensure the microfluidic parameters and N/P calculations were executed correctly.

Dynamic Light Scattering (DLS)

Measure the hydrodynamic diameter and Polydispersity Index (PDI) using DLS.

  • Validation Check: If the PDI is >0.2, the microfluidic mixing was too slow (laminar flow dominated without sufficient chaotic advection), or the ethanol concentration remained too high for too long prior to dialysis.

RiboGreen Encapsulation Assay

The RiboGreen assay is the ultimate self-validating step for LNP integrity. The fluorescent dye only binds to accessible (free) RNA.

  • Free RNA Measurement: Dilute LNPs in TE buffer and add RiboGreen. This measures unencapsulated mRNA.

  • Total RNA Measurement: Dilute LNPs in TE buffer containing 1% Triton X-100. The detergent lyses the LNPs, exposing all mRNA to the dye.

  • Calculation: Encapsulation Efficiency (EE%) =[(Total RNA - Free RNA) / Total RNA] × 100

  • Validation Check: An EE% < 85% indicates a failure in the initial pH environment (e.g., Citrate buffer was >pH 4.5, failing to protonate MHP) or an incorrect N/P ratio calculation.

Table 2: Target Quality Control Specifications
ParameterTarget SpecificationAnalytical Method
Z-Average Size 60 – 90 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay (± Triton X-100)
Zeta Potential (pH 7.4) -2.0 to +2.0 mVElectrophoretic Light Scattering

References

  • Inside Therapeutics. "Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics." Inside Therapeutics. Available at:[Link]

  • Chaudhary, N., et al. "Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhai, J., et al. "Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape." Accounts of Chemical Research (ACS Publications). Available at:[Link]

  • Roces, C. B., et al. "Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Belliveau, N. M., et al. "Microfluidic Mixing: A General Method for Encapsulating Macromolecules in Lipid Nanoparticle Systems." Liposomes.ca (Journal of Physical Chemistry). Available at:[Link]

Sources

Methyl 3-(hexadecylamino)propanoate in mRNA vaccine delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-(hexadecylamino)propanoate as a Versatile Precursor for Ester-Based Ionizable Lipids in mRNA-LNP Delivery Systems

Introduction & Mechanistic Rationale

In the rational design of lipid nanoparticles (LNPs) for mRNA vaccines and gene therapies, the structural chemistry of the ionizable lipid dictates both the transfection efficacy and the safety profile of the formulation[1]. Methyl 3-(hexadecylamino)propanoate (M3HAP) (Molecular Formula: C20H41NO2, MW: 327.56)[2] is a high-purity secondary amine building block featuring a C16 (hexadecyl) hydrophobic tail and a methyl ester-functionalized propanoate headgroup.

  • Tunable Apparent pKa: The secondary amine of M3HAP is highly nucleophilic and can be readily functionalized (e.g., via epoxide ring-opening or Michael addition) to yield branched tertiary amines. This allows researchers to fine-tune the apparent pKa of the resulting LNP to the optimal therapeutic window of 6.0–6.9[3]. A pKa in this range ensures the LNP remains near-neutral at physiological pH (7.4) to minimize systemic toxicity, while rapidly protonating in the acidic environment of the endosome (pH ~5.5) to facilitate membrane fusion and cytosolic mRNA release[4].

  • In Vivo Biodegradability: The propanoate ester linkage provides a built-in site for rapid enzymatic hydrolysis by intracellular esterases. This prevents long-term lipid accumulation in tissues (such as the liver), a vital requirement for the safety and tolerability of repeated-dose vaccine regimens[1].

  • Hydrophobic Tail Dynamics: The C16 hexadecyl chain promotes stable lipid bilayer formation, which is critical for the efficient encapsulation of polyanionic mRNA and the structural integrity of the LNP during systemic circulation[2].

Experimental Protocols

The following protocols represent a self-validating workflow, moving from chemical synthesis to microfluidic formulation and biophysical characterization.

Protocol 1: Synthesis of a Model Tertiary Amine Ionizable Lipid
  • Causality: Reacting the secondary amine of M3HAP with a terminal alkyl epoxide (e.g., 1,2-epoxydodecane) introduces a secondary hydroxyl group and a second lipid tail. The hydroxyl group enhances hydrogen bonding with the mRNA phosphate backbone, while the dual-tail structure promotes the formation of the inverted hexagonal ( HII​ ) phase necessary for endosomal escape.

  • Step-by-Step Method:

    • Dissolve 1.0 equivalent of M3HAP and 1.2 equivalents of 1,2-epoxydodecane in anhydrous ethanol in a sealed pressure vial.

    • Stir the reaction mixture at 80°C for 48 hours under an inert argon atmosphere.

    • Evaporate the solvent under reduced pressure and purify the crude mixture via flash column chromatography (silica gel, gradient elution with dichloromethane/methanol).

  • Self-Validation: Confirm product identity and purity (>95%) via LC-MS and 1 H-NMR. The complete disappearance of the secondary amine proton signal confirms 100% conversion to the target tertiary amine.

Protocol 2: Microfluidic Formulation of mRNA-LNPs
  • Causality: Rapid microfluidic mixing of an ethanol lipid phase with an acidic aqueous mRNA phase induces instantaneous nanoprecipitation. The acidic pH (4.0) ensures the ionizable lipid is fully protonated to electrostatically complex with the polyanionic mRNA before the structural helper lipids self-assemble around the core[3].

  • Step-by-Step Method:

    • Lipid Phase: Dissolve the synthesized M3HAP-derived ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in pure ethanol at a molar ratio of 50:10:38.5:1.5[1].

    • Aqueous Phase: Dilute the target mRNA in 50 mM sodium citrate buffer (pH 4.0) to achieve a final lipid-to-mRNA weight ratio of 10:1.

    • Mixing: Process the two phases through a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 (Aqueous:Ethanol) volume ratio with a total flow rate of 12 mL/min[3].

    • Dialysis: Immediately dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the external pH.

  • Self-Validation: Post-dialysis, measure size and PDI. A monodisperse population (PDI < 0.15) validates the fluidic parameters and lipid ratios.

Protocol 3: Apparent pKa Determination via TNS Assay
  • Causality: Zeta potential often fails to accurately reflect the internal ionization state of complex LNPs. The TNS (2-(p-toluidino)-6-naphthalene sulfonic acid) assay is superior because the anionic TNS dye partitions into the LNP lipid interface only when the lipids are protonated, yielding high fluorescence[4]. As the pH increases, the lipids deprotonate, releasing TNS into the aqueous environment where water molecules quench its fluorescence[4].

  • Step-by-Step Method:

    • Prepare a series of buffered solutions (e.g., 20 mM citrate, phosphate, and Tris-HCl) with pH values ranging from 2.5 to 11.0[4][5].

    • Dilute the formulated LNPs and TNS dye into the buffers to a final concentration of 75 µM lipid and 6 µM TNS[3].

    • Transfer 150 µL of each mixture to a black 96-well plate and measure fluorescence (Excitation: 321 nm / Emission: 445 nm) using a microplate reader[3].

    • Plot fluorescence intensity against pH and apply a sigmoidal non-linear regression curve fit[4].

  • Self-Validation: The apparent pKa is the pH at 50% of maximum fluorescence[5]. The calculated pKa must fall between 6.0 and 6.9[3]. Values outside this range indicate incorrect lipid ratios or incomplete precursor synthesis.

Data Presentation

Table 1: Target Physicochemical Parameters for M3HAP-Derived mRNA-LNPs

ParameterTarget RangeAnalytical MethodMechanistic Significance
Z-Average Size 60 – 100 nmDynamic Light Scattering (DLS)Optimal size for systemic circulation, biodistribution, and cellular endocytosis.
Polydispersity Index < 0.15Dynamic Light Scattering (DLS)Ensures uniform particle populations for consistent transfection and safety.
Encapsulation (EE%) > 90%Quant-iT RiboGreen AssayMaximizes therapeutic payload and minimizes degradation of free mRNA.
Apparent pKa 6.0 – 6.9TNS Fluorescence AssayBalances physiological neutrality (safety) with endosomal protonation (efficacy).

Mechanistic Visualization

G M3HAP Methyl 3-(hexadecylamino)propanoate (Secondary Amine Precursor) Synthesis Alkylation / Epoxide Addition (Chemical Synthesis) M3HAP->Synthesis IonizableLipid Tertiary Amine Ionizable Lipid (Target pKa 6.0 - 6.9) Synthesis->IonizableLipid Microfluidics Microfluidic Mixing (Aqueous mRNA + Lipid Mix) IonizableLipid->Microfluidics + DSPC, Chol, PEG-lipid LNP mRNA-LNP Formulation (Neutral at pH 7.4) Microfluidics->LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosomal Acidification (pH < 6.0) Endocytosis->Endosome Protonation Lipid Protonation & Membrane Fusion Endosome->Protonation Release Cytosolic mRNA Release Protonation->Release

Workflow from M3HAP synthesis to mRNA-LNP formulation and endosomal escape mechanism.

References

  • He_搜索 - 湖南华腾制药有限公司 (M3HAP Chemical Properties). huatengsci.com. 2

  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape . acs.org. 1

  • Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects . pnas.org. 3

  • Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting . nih.gov. 5

  • Full article: Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo . tandfonline.com. 4

Sources

Application Note: Step-by-Step Synthesis of Methyl 3-(hexadecylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Building block for ionizable lipid nanoparticles (LNPs), multiheaded cationic surfactants, and dendrimer synthesis.

Executive Summary

Methyl 3-(hexadecylamino)propanoate is a critical secondary amine intermediate used extensively in the synthesis of functionalized dendrimers and cationic lipids for nucleic acid delivery[1]. The molecule is synthesized via an aza-Michael addition , a 1,4-conjugate addition of a primary aliphatic amine (hexadecylamine) to an α,β -unsaturated ester (methyl acrylate). This guide outlines a highly controlled, self-validating protocol designed to maximize the yield of the mono-adduct (secondary amine) while suppressing the formation of the bis-adduct (tertiary amine) impurity.

Mechanistic Rationale & Experimental Design

The core challenge in synthesizing secondary amines via aza-Michael addition is over-alkylation. Because the resulting secondary amine remains nucleophilic, it can react with a second equivalent of methyl acrylate to form an unwanted tertiary amine (bis-adduct).

Causality Behind the Protocol Choices:

  • Solvent Selection (Anhydrous Methanol): Rather than using harsh Lewis acids, this protocol utilizes methanol as a protic solvent. Methanol accelerates the reaction by hydrogen-bonding to the carbonyl oxygen of the methyl acrylate, increasing the electrophilicity of the β -carbon[2]. This allows the reaction to proceed smoothly at room temperature.

  • Temperature & Stoichiometry: By maintaining a near-equimolar ratio (1.0 : 1.05) and adding the Michael acceptor dropwise at 0 °C, the local concentration of methyl acrylate remains low. This kinetic control heavily favors the formation of the mono-adduct over the bis-adduct.

Mechanism A Hexadecylamine (Primary Amine) C Zwitterionic Intermediate A->C Nucleophilic Attack B Methyl Acrylate (Michael Acceptor) B->C D Proton Transfer (Tautomerization) C->D E Methyl 3-(hexadecylamino)propanoate (Mono-adduct) D->E

Fig 1. Mechanistic pathway of the Aza-Michael addition forming the secondary amine.

Reaction Parameters & Quantitative Data

ParameterReagent / ConditionValue / Molar RatioPurpose
Nucleophile Hexadecylamine (Cetylamine)1.00 eq (e.g., 10.0 mmol, 2.42 g)Primary amine building block.
Electrophile Methyl Acrylate1.05 eq (e.g., 10.5 mmol, 0.90 g)Michael acceptor; slight excess ensures full conversion.
Solvent Anhydrous Methanol0.5 M (relative to amine)Protic activation of the carbonyl group.
Temperature 0 °C 25 °C0 °C (addition), 25 °C (reaction)Prevents thermal runaway and bis-alkylation.
Reaction Time Stirring duration24 hoursEnsures complete kinetic conversion.

Step-by-Step Experimental Protocol

Workflow N1 Step 1: Dissolve Hexadecylamine in Anhydrous Methanol (0 °C) N2 Step 2: Dropwise Addition of Methyl Acrylate (1.05 eq) N1->N2 N3 Step 3: Stir at RT for 24h (Monitor via TLC / Ninhydrin) N2->N3 N4 Step 4: Solvent Evaporation under Reduced Pressure N3->N4 N5 Step 5: Flash Chromatography (DCM:MeOH Gradient) N4->N5 N6 Pure Methyl 3-(hexadecylamino)propanoate (Target Secondary Amine) N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the mono-adduct.

Step 1: Preparation of the Amine Solution
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Weigh 2.42 g (10.0 mmol) of hexadecylamine and transfer it to the flask.

  • Add 20 mL of anhydrous methanol. Stir until the hexadecylamine is completely dissolved. (Note: Hexadecylamine has a high melting point; mild warming may be required initially, but the solution must be cooled before proceeding).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

Step 2: Controlled Electrophile Addition
  • Dilute 0.95 mL (10.5 mmol) of methyl acrylate in 5 mL of anhydrous methanol in a separate dropping funnel or syringe.

  • Add the methyl acrylate solution dropwise (approx. 1 drop per second) to the vigorously stirring hexadecylamine solution at 0 °C.

  • Causality Check: Slow addition ensures that the unreacted primary amine is always in vast excess relative to the available methyl acrylate, severely restricting the formation of the tertiary amine bis-adduct.

Step 3: Reaction Execution
  • Once the addition is complete, remove the ice bath.

  • Allow the reaction mixture to warm to room temperature (25 °C) naturally.

  • Stir continuously under an inert atmosphere for 24 hours.

Step 4: Work-up
  • Transfer the reaction mixture to a rotary evaporator.

  • Remove the methanol and any unreacted, volatile methyl acrylate under reduced pressure (40 °C water bath, down to 10 mbar).

  • The resulting crude product will appear as a waxy, off-white solid or thick oil.

Step 5: Purification via Flash Chromatography
  • Prepare a silica gel column.

  • Load the crude mixture using a minimal amount of Dichloromethane (DCM).

  • Elute using a gradient solvent system of DCM : Methanol (100:0 95:5).

  • Collect the fractions containing the secondary amine and evaporate the solvent to yield pure Methyl 3-(hexadecylamino)propanoate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • TLC Monitoring (In-Process): Run a TLC plate (Silica gel, Eluent: DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat.

    • Validation: The starting hexadecylamine will appear as a dark purple spot. The target secondary amine will appear as a lighter pink/red spot at a higher Rf​ value. The complete disappearance of the purple spot confirms the reaction has reached completion.

  • 1 H NMR Confirmation (Post-Purification):

    • Validation: The spectrum must show the disappearance of the vinylic protons of methyl acrylate (multiplets at 5.8–6.4 ppm). Crucially, the appearance of two distinct triplets around 2.5 ppm and 2.8 ppm confirms the formation of the −CH2​−CH2​− linkage. A sharp singlet at ~3.67 ppm will confirm the intact methyl ester group.

References

  • Title: Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance Source: Molecules (MDPI) URL: [Link]

  • Title: Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

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Application Notes and Protocols for In Vivo Gene Silencing Using Methyl 3-(hexadecylamino)propanoate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Gene Silencing with Methyl 3-(hexadecylamino)propanoate-Based Lipid Nanoparticles

This document provides a comprehensive guide to the formulation and application of lipid nanoparticles incorporating Methyl 3-(hexadecylamino)propanoate as a novel ionizable cationic lipid for in vivo gene silencing. While extensive research has been conducted on established ionizable lipids, this guide adapts and builds upon those foundational principles to provide researchers with a robust framework for utilizing this new chemical entity. We will delve into the rationale behind formulation choices, provide detailed step-by-step protocols for LNP synthesis and characterization, and outline methodologies for in vivo administration and efficacy assessment.

The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to explore the potential of Methyl 3-(hexadecylamino)propanoate in their gene silencing studies.

The Critical Role of Components in LNP-siRNA Formulation

The success of in vivo gene silencing using LNPs is critically dependent on the synergistic interplay of its lipid components. Each component serves a distinct yet complementary function, from siRNA encapsulation to facilitating endosomal escape.

  • Ionizable Cationic Lipid (e.g., Methyl 3-(hexadecylamino)propanoate): This is the heart of the LNP, responsible for encapsulating the negatively charged siRNA.[2] Its ionizable nature—positively charged at acidic pH and neutral at physiological pH—is crucial for both efficient siRNA loading during formulation and subsequent release into the cytoplasm of the target cell.[7][8]

  • Helper Phospholipid (e.g., DSPC or DOPE): These lipids contribute to the structural integrity and stability of the nanoparticle.[9][10][11] They can also influence the fusogenicity of the LNP, aiding in the endosomal escape of the siRNA.[6][10]

  • Cholesterol: As a structural "glue," cholesterol enhances the stability of the LNP and can facilitate membrane fusion, a critical step for intracellular delivery.[12]

  • PEGylated Lipid (e.g., PEG-DMG): The polyethylene glycol (PEG) layer provides a hydrophilic shield that prevents particle aggregation and reduces opsonization, thereby prolonging the circulation half-life of the LNP in the bloodstream.[10][13]

Diagram: LNP-siRNA Component Synergy

LNP_Components cluster_LNP Lipid Nanoparticle (LNP) Ionizable Lipid Ionizable Lipid Helper Lipid Helper Lipid Ionizable Lipid->Helper Lipid Structural Support Cholesterol Cholesterol Helper Lipid->Cholesterol Stabilization PEG-Lipid PEG-Lipid Cholesterol->PEG-Lipid Surface Shielding LNP LNP siRNA siRNA siRNA->Ionizable Lipid Encapsulation

Caption: Interplay of the four lipid components in forming a stable and effective siRNA-LNP.

Formulation of Methyl 3-(hexadecylamino)propanoate-Based LNPs

The formulation of LNPs is a critical step that dictates the physicochemical properties and, ultimately, the biological activity of the nanoparticles. Microfluidic mixing is the current gold standard for producing monodisperse and highly encapsulated LNPs.[2]

Quantitative Data: Recommended Formulation Parameters
ParameterRecommended ValueRationale
Lipid Molar Ratio (Ionizable:Helper:Cholesterol:PEG) 50:10:38.5:1.5A well-established starting point for potent in vivo gene silencing.[2]
Total Lipid Concentration 10-20 mg/mL in EthanolEnsures efficient nanoparticle formation and encapsulation.
siRNA Concentration 0.2-0.5 mg/mL in Citrate Buffer (pH 4.0)Optimal for high encapsulation efficiency.[8]
N:P Ratio (Nitrogen in Ionizable Lipid to Phosphate in siRNA) 3-6A key parameter influencing encapsulation and surface charge.[11]
Microfluidic Flow Rate Ratio (Aqueous:Ethanol) 3:1Promotes rapid and controlled self-assembly of LNPs.
Post-formulation Dialysis PBS (pH 7.4)Removes ethanol and neutralizes the LNP surface charge.[14]
Experimental Protocol: LNP-siRNA Formulation via Microfluidic Mixing

Materials:

  • Methyl 3-(hexadecylamino)propanoate (dissolved in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (dissolved in ethanol)

  • Cholesterol (dissolved in ethanol)

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (dissolved in ethanol)

  • siRNA targeting the gene of interest (dissolved in 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of Methyl 3-(hexadecylamino)propanoate, DSPC, cholesterol, and PEG-DMG in ethanol at appropriate concentrations.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • Prepare siRNA Solution:

    • Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the siRNA solution in citrate buffer into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol) and the total flow rate as recommended by the manufacturer.

    • Initiate the mixing process to form the LNP-siRNA complexes.

  • Dialysis:

    • Transfer the resulting LNP-siRNA solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm filter.

    • Store the formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, although stability should be confirmed.[15][16]

Diagram: LNP-siRNA Formulation Workflow

LNP_Formulation Lipid_Mix Lipid Mixture in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics siRNA_Sol siRNA in Citrate Buffer (pH 4.0) siRNA_Sol->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Sterilization 0.22 µm Filtration Dialysis->Sterilization Final_LNP Sterile LNP-siRNA Formulation Sterilization->Final_LNP

Caption: Step-by-step workflow for the formulation of LNP-siRNA using microfluidic mixing.

Characterization of LNP-siRNA Formulations

Thorough characterization of the formulated LNPs is essential to ensure batch-to-batch consistency and to predict in vivo performance.

Key Characterization Parameters
ParameterMethodAcceptance Criteria
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)50-100 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
siRNA Encapsulation Efficiency RiboGreen Assay> 90%
Experimental Protocols for LNP Characterization
  • Particle Size and PDI Measurement (DLS):

    • Dilute a small aliquot of the LNP-siRNA formulation in sterile PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Zeta Potential Measurement:

    • Dilute the LNP-siRNA formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using a laser Doppler velocimetry instrument.

  • siRNA Encapsulation Efficiency (RiboGreen Assay):

    • Prepare two sets of samples: one with the intact LNP-siRNA and another where the LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.

    • Add RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) x 100

In Vivo Administration and Efficacy Assessment

The ultimate test of an LNP-siRNA formulation is its ability to silence the target gene in a living organism.

Experimental Protocol: In Vivo Gene Silencing in Mice

Animal Model:

  • C57BL/6 mice are a commonly used strain for in vivo gene silencing studies.

Administration:

  • Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route for systemic delivery to the liver.[17][18]

  • Dosage: A typical starting dose for potent LNP-siRNA formulations is 0.5-3 mg siRNA/kg body weight. Dose-response studies are recommended to determine the optimal dose.[17]

  • Vehicle: The LNP-siRNA formulation in sterile PBS.

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Dosing:

    • Calculate the required volume of LNP-siRNA formulation based on the mouse's body weight and the desired dose.

    • Administer the formulation via tail vein injection.

  • Monitoring: Monitor the animals for any adverse effects.

  • Tissue Collection:

    • At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice.

    • Collect the target organ (e.g., liver) and other relevant tissues.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis.

Assessing Gene Silencing Efficacy
  • Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown:

    • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analysis: Calculate the relative mRNA expression of the target gene in the treated group compared to a control group (e.g., mice treated with PBS or a non-targeting siRNA LNP).

  • Western Blotting for Protein Knockdown:

    • Protein Extraction: Extract total protein from the tissues.

    • Quantification: Determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Analysis: Quantify the band intensities to determine the relative protein expression.

Diagram: In Vivo Efficacy Assessment Workflow

InVivo_Workflow cluster_Analysis Gene Silencing Analysis Animal_Dosing Intravenous Injection of LNP-siRNA into Mice Time_Course 48-72 hours Animal_Dosing->Time_Course Tissue_Harvest Harvest Target Organ (e.g., Liver) Time_Course->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction qRT_PCR qRT-PCR for mRNA Levels RNA_Extraction->qRT_PCR Western_Blot Western Blot for Protein Levels Protein_Extraction->Western_Blot

Caption: Workflow for assessing in vivo gene silencing efficacy following LNP-siRNA administration.

Toxicity and Off-Target Effects

A crucial aspect of developing any new therapeutic is a thorough evaluation of its safety profile.

Toxicity Assessment
  • In Vitro Cytotoxicity: Initial assessment of LNP toxicity can be performed in cell culture using assays like MTT or LDH release.[19]

  • In Vivo Toxicity: In vivo toxicity can be evaluated by monitoring animal body weight, clinical signs of distress, and by analyzing serum chemistry for markers of liver and kidney function (e.g., ALT, AST, creatinine).[20][21] Histopathological analysis of major organs can also provide valuable insights into potential toxicity.[22]

Off-Target Effect Analysis
  • Sequence-Dependent Off-Target Effects: These occur when the siRNA sequence has partial complementarity to unintended mRNA transcripts, leading to their silencing.[23][24]

  • Assessing Off-Target Effects: Transcriptome-wide analysis using techniques like RNA-sequencing is the most comprehensive method to identify potential off-target gene silencing.[25][26] It is recommended to compare the gene expression profiles of animals treated with the targeting siRNA-LNP to those treated with a non-targeting control siRNA-LNP.

Conclusion

The use of Methyl 3-(hexadecylamino)propanoate in LNP formulations represents a promising avenue for the development of novel in vivo gene silencing therapies. By following the detailed protocols and adhering to the principles of robust formulation and characterization outlined in this guide, researchers can effectively evaluate the potential of this and other novel ionizable lipids. A thorough understanding of the interplay between the LNP components and a rigorous assessment of both efficacy and safety are paramount to advancing these innovative technologies from the laboratory to the clinic.

References

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). Vertex AI Search.
  • The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - Pharma Excipients. (2025). Pharma Excipients.
  • The Role of Helper Lipids in Lipid Nanoparticles. (2023).
  • On the role of helper lipids in lipid nanoparticle formulations of siRNA. (2019). Nanoscale - NanoMedicines Research Group.
  • On the role of helper lipids in lipid nanoparticle formulations of siRNA. (n.d.).
  • Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo. (2016). PubMed.
  • Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. (2018).
  • Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. (n.d.). PMC.
  • Formulation and characterization of lipid nanoparticle (LNP)-siRNA as... (n.d.).
  • Transient yet Robust Expression of Proteins in the Mouse Liver via Intravenous Injection of Lipid Nanoparticle-encapsulated Nucleoside-modified mRNA. (n.d.). PMC.
  • Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA. (n.d.). PMC.
  • Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo. (n.d.).
  • An introduction to Lipid Nanoparticles (LNPs) for siRNA delivery. (2025). Inside Therapeutics.
  • Oral Delivery of Lipid Nanoparticles with siRNA for the Treatment of Intestinal Diseases. (2018). Unknown Source.
  • Lipid nanoparticles for targeted siRNA delivery - going from ben. (2016). IJN - Dove Medical Press.
  • Recent advances in siRNA delivery mediated by lipid-based nanoparticles. (n.d.). PMC - NIH.
  • siRNA Lipid Nanoparticle siRNA-LNP. (n.d.). PreciGenome.
  • Formulation and characterization of siRNA embedded nanoparticles for pulmonary delivery. (2025). BORIS Theses.
  • Toxicological analysis of Lipid-Based Nanoparticles: A Compar
  • Lipid-Based Nanoparticles for siRNA Delivery in Cancer Therapy: Paradigms and Challenges. (2012).
  • A Toxicological Evaluation of Inhaled Solid Lipid Nanoparticles Used as a Potential Drug Delivery System for the Lung. (2010). PubMed.
  • siRNA Off-Target Effect Assessment. (n.d.).
  • Lipid Nanoparticles for Short Interfering RNA Delivery. (n.d.). PMC - NIH.
  • In Vivo RNAi Protocols. (n.d.). Thermo Fisher Scientific - ES.
  • Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio.
  • Evaluating Off-Targets of siRNA Drugs. (n.d.). WuXi Biology.
  • Technote 1 siRNA Off-Target Effects: Causes, Extent & Impact. (n.d.). siTOOLs Biotech.

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Aza-Michael addition for synthesizing amino propanoates

Application Note: Aza-Michael Addition for the Synthesis of β -Amino Propanoates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of β -amino esters, peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs).

Strategic Overview

The aza-Michael addition—the conjugate addition of an amine to an electron-deficient alkene (such as an alkyl acrylate)—is a cornerstone transformation for constructing C–N bonds. The resulting β -amino propanoates are highly versatile intermediates in pharmaceutical synthesis, serving as critical precursors for β -lactam antibiotics and blockbuster drugs like sitagliptin.

While traditional methodologies rely heavily on stoichiometric Lewis acids (e.g., AlCl 3​ , TiCl 4​ ), these approaches generate hazardous waste streams and complicate downstream purification. This application note details a highly efficient, field-proven protocol for the synthesis of β -amino propanoates utilizing a solvent-free, silica-promoted methodology . This approach maximizes atom economy, eliminates the need for aqueous workups, and provides a self-validating system for rapid API intermediate generation.

Mechanistic Causality & Reaction Design

To optimize the aza-Michael addition, one must understand the causality governing the reaction kinetics. The addition of primary and secondary amines to acrylates proceeds preferentially via a 1,2-addition mechanism[1].

  • Zwitterion Formation: The nucleophilic amine attacks the β -carbon of the acrylate, forming a pseudo-equilibrated zwitterionic intermediate.

  • Proton Transfer (Rate-Limiting Step): The intermediate undergoes an amine- or solvent-assisted proton transfer to yield the singly substituted β -amino propanoate[1].

Why Primary Amines React Faster: Computational and kinetic modeling reveals that primary amines exhibit superior reaction rates compared to secondary amines. This is due to the increased solvation capacity of the primary zwitterionic intermediate and significantly less steric hindrance during the critical proton transfer phase[1].

The Role of the Silica Surface: Under solvent-free conditions, the silanol groups on the silica gel surface act as mild, heterogeneous Brønsted acids. They stabilize the zwitterionic intermediate via hydrogen bonding and facilitate the rate-limiting proton transfer, effectively bypassing the need for toxic heavy-metal catalysts[2]. Furthermore, solvent-free conditions exploit the inherent basicity and high localized concentration of the neat reactants to drive the reaction forward[3].

MechanismAmineAmine(Nucleophile)ZwitterionZwitterionicIntermediateAmine->Zwitterion Nucleophilic AttackAcrylateAcrylate(Michael Acceptor)Acrylate->ZwitterionProtonTransferProton Transfer(Rate-Limiting)Zwitterion->ProtonTransfer Silica/Amine AssistedProductβ-Amino Propanoate(Product)ProtonTransfer->Product Tautomerization

Mechanistic pathway of the aza-Michael addition highlighting the zwitterionic intermediate.

Quantitative Condition Analysis

Selecting the correct reaction environment is critical for scalability and environmental compliance. The table below summarizes the causality behind different catalytic choices and their impact on the synthesis of β -amino propanoates.

Reaction ConditionCatalyst / PromoterTimeTypical YieldEnvironmental ImpactCausality & Selectivity Notes
Traditional Solvent Lewis Acids (AlCl 3​ )2–6 h70–85%High (Toxic waste)Requires tedious chromatographic purification; prone to substrate over-activation.
Polar Aprotic None (DMSO / THF)12–24 h60–80%ModerateSolvents stabilize the zwitterion[1], but require energy-intensive solvent removal.
Solvent-Free (Neat) None24–48 h50–75%LowRelies strictly on amine basicity[3]; often fails with weakly nucleophilic aromatic amines.
Silica-Promoted Activated Silica Gel4–10 h85–98%Very Low (Green)Silica stabilizes the intermediate[2]; easily filtered; works for both aliphatic and aryl amines.

Validated Experimental Protocol: Silica-Promoted Synthesis

This self-validating protocol is designed for the synthesis of β -amino propanoates using activated silica gel under solvent-free conditions. The heterogeneous nature of the promoter ensures that product isolation requires only simple filtration, preserving the integrity of acid-labile protecting groups.

Materials Required
  • Nucleophile: Primary or secondary amine (2.0 mmol)

  • Michael Acceptor: Alkyl acrylate (e.g., ethyl acrylate) (5.0 mmol)

  • Promoter: Silica gel (TLC grade, HF 254​ , E. Merck) (1.0 g)

  • Extraction Solvent: Methanol or Ethyl Acetate (for product elution)

Step-by-Step Methodology
  • Surface Activation: Place 1.0 g of silica gel into a vacuum-compatible Schlenk flask. Heat the flask to 120–130 °C under vacuum (0.5 mm Hg) for 10 minutes to remove adsorbed moisture. Backfill with N 2​ and allow to cool to room temperature[2].

  • Reagent Charging: Add the amine (2.0 mmol) and the alkyl acrylate (5.0 mmol) directly to the activated silica gel. Note: The 2.5x excess of acrylate is utilized to drive the reaction to completion, particularly when synthesizing bis-adducts from primary aliphatic amines.

  • Reaction Execution: Stir the solid/liquid heterogeneous mixture at room temperature. For highly hindered or aromatic amines, elevate the temperature to 60 °C.

  • Analytical Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). Extract a micro-aliquot using a capillary tube, dilute in ethyl acetate, and spot against the starting amine. Disappearance of the amine spot validates reaction completion.

  • Product Isolation: Once complete, suspend the silica mixture in methanol (15 mL) and stir for 5 minutes to desorb the product. Filter the suspension through a sintered glass funnel.

  • Concentration & Catalyst Recycling: Concentrate the filtrate under reduced pressure to afford the crude β -amino propanoate. The recovered silica gel can be washed with methanol, dried under vacuum at 120 °C, and reused for up to three subsequent cycles without appreciable loss of activity[2].

WorkflowPrep1. Silica Activation(120-130°C, Vacuum)Mix2. Reagent Charging(Amine + Acrylate + Silica)Prep->MixReact3. Solvent-Free Reaction(Stirring at RT or 60°C)Mix->ReactMonitor4. Analytical Monitoring(TLC Validation)React->MonitorMonitor->React Amine PresentPurify5. Filtration & Evaporation(Product Isolation)Monitor->Purify Amine Consumed

Step-by-step experimental workflow for the silica-promoted solvent-free aza-Michael addition.

Troubleshooting & Self-Validation Insights

To ensure the scientific integrity of your synthesis, anticipate the following molecular behaviors:

  • Controlling Mono- vs. Bis-Alkylation (Diadducts): Primary aliphatic amines are highly nucleophilic and will rapidly undergo a second aza-Michael addition to form bis-adducts[2]. If the mono-adduct is the desired target, invert the stoichiometry (use a 2:1 excess of amine to acrylate) and strictly maintain the reaction at 0–20 °C.

  • Overcoming Aromatic Amine Inertness: Aromatic amines (e.g., anilines) exhibit reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. They typically yield only mono-adducts[2]. If TLC indicates stalled progress, heat the reaction to 60–90 °C to overcome the activation energy barrier associated with the zwitterion formation[3].

  • Validating Product Integrity: Use 1 H NMR to validate the success of the addition. The disappearance of the vinylic protons (typically between δ 5.8–6.5 ppm) and the appearance of characteristic closely coupled triplets for the newly formed −CH2​−CH2​− backbone (typically between δ 2.4–2.8 ppm) confirms the formation of the β -amino propanoate.

References

  • Desmet, G. B., et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents." The Journal of Organic Chemistry, 2016, 81(24), 12291-12302. URL:[Link]

  • Huang, C., et al. "A facile synthesis of β -amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions." RSC Advances, 2014, 4, 10188-10195. URL:[Link]

Application Note: Methyl 3-(hexadecylamino)propanoate as a Versatile Chemical Intermediate in Nanomedicine and Surfactant Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of advanced drug delivery systems, particularly Lipid Nanoparticles (LNPs) and dendrimeric nanocarriers, relies heavily on modular chemical building blocks. Methyl 3-(hexadecylamino)propanoate (C₂₀H₄₁NO₂) is a highly versatile, bifunctional intermediate synthesized via the aza-Michael addition of hexadecylamine to methyl acrylate[1]. Featuring a highly lipophilic C16 hydrocarbon tail and a chemoselective methyl ester headgroup, this intermediate serves as the foundational precursor for synthesizing multiheaded cationic surfactants, functionalized poly(propylene imine) dendrimers, and ionizable lipidoids for mRNA delivery[2][3].

This application note provides a comprehensive, self-validating guide to the synthesis, quality control, and downstream application of this critical intermediate.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of Methyl 3-(hexadecylamino)propanoate is critical for optimizing reaction conditions, particularly because the long aliphatic chain dictates its phase behavior and solubility[4].

Table 1: Physicochemical Properties of Methyl 3-(hexadecylamino)propanoate

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₂₀H₄₁NO₂Used for exact mass calculation in HRMS.
Molecular Weight 327.55 g/mol [4]Crucial for stoichiometric calculations.
Appearance White to off-white waxy solidIndicates purity; yellowing suggests amine oxidation.
Melting Point ~38°C – 42°CRequires mild heating or solvent for homogeneous reactions.
Solubility Soluble in MeOH, EtOH, CHCl₃; Insoluble in H₂ODictates solvent choice for downstream amidation.
Reactive Moieties Secondary amine, Methyl esterEnables orthogonal, step-by-step functionalization.

Core Chemical Synthesis: The Aza-Michael Addition Protocol

Mechanistic Causality & Experimental Design

The synthesis of Methyl 3-(hexadecylamino)propanoate relies on an aza-Michael addition. Hexadecylamine (a primary amine) acts as the nucleophile, attacking the electron-deficient β-carbon of methyl acrylate[5].

The Challenge: Because hexadecylamine is a primary amine, it can react with two equivalents of methyl acrylate to form an unwanted di-adduct (dimethyl 3,3'-(hexadecylazanediyl)dipropanoate). Furthermore, hexadecylamine is solid at room temperature, but heating the reaction mixture above 50°C without a solvent risks the auto-polymerization of methyl acrylate[1]. The Solution: To strictly favor the mono-adduct, the protocol utilizes a controlled 1:1.05 molar ratio (slight excess of amine), a methanol solvent system to maintain homogeneity at lower temperatures, and strict thermal regulation (40°C).

Mechanism HDA Hexadecylamine (Nucleophile) Reaction Aza-Michael Addition 40°C, Methanol HDA->Reaction MA Methyl Acrylate (Electrophile) MA->Reaction QC In-line QC: TLC / 1H-NMR Reaction->QC Crude Mixture Product Methyl 3-(hexadecylamino)propanoate (Mono-adduct) QC->Product Purified Yield

Caption: Aza-Michael addition workflow for synthesizing the mono-adduct intermediate.

Self-Validating Protocol: Synthesis of the Mono-Adduct
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 24.15 g (100 mmol) of hexadecylamine in 100 mL of anhydrous methanol. Warm gently to 35°C until completely dissolved.

  • Addition: Dropwise, add 8.18 g (95 mmol) of methyl acrylate over 30 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, statistically favoring mono-alkylation over di-alkylation.

  • Reaction: Stir the mixture at 40°C for 24 hours under a nitrogen atmosphere.

  • In-Line Validation (TLC): Spot the reaction mixture on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (7:3). The primary amine starting material will remain near the baseline (if stained with ninhydrin), while the mono-adduct will migrate higher. Ensure complete consumption of methyl acrylate.

  • Purification: Remove methanol under reduced pressure. Purify the crude waxy solid via flash column chromatography (silica gel, gradient elution from 100% hexane to 80:20 hexane:ethyl acetate) to remove trace unreacted hexadecylamine and any di-adduct.

  • Final Validation (¹H-NMR):

    • Pass Criteria: A sharp singlet at ~3.67 ppm (integrating to 3H) confirms the methoxy ester group. A broad singlet at ~1.5 ppm (integrating to 1H) confirms the presence of the secondary amine.

    • Fail Criteria: Absence of the 1.5 ppm peak indicates over-alkylation (di-adduct formation).

Downstream Applications: Divergent Nanomedicine Pathways

Methyl 3-(hexadecylamino)propanoate is not an end-product; it is a springboard. Its secondary amine and methyl ester groups allow for orthogonal functionalization, leading to two major classes of advanced delivery vehicles[3][6].

Pathway cluster_0 Dendrimer & Surfactant Synthesis cluster_1 Lipid Nanoparticle (LNP) Formulation Start Methyl 3-(hexadecylamino)propanoate (Core Intermediate) Amidation Amidation (Excess EDA) Start->Amidation Lipidoid Ionizable Lipidoid Synthesis Start->Lipidoid Dendrimer Amine-Terminated Dendrimer (e.g., DAB-Am-16) Amidation->Dendrimer Iterative Michael Addition Surfactant Multiheaded Surfactant Dendrimer->Surfactant Quaternization Microfluidics Microfluidic Mixing (Aqueous mRNA + Ethanolic Lipids) Lipidoid->Microfluidics Lipid Blend Formulation LNP Functional mRNA-LNP Microfluidics->LNP Self-Assembly (pH Shift)

Caption: Divergent downstream applications of the intermediate in nanomedicine.

Application A: Synthesis of Dendrimeric Surfactants

Dendrimers are hyperbranched, monodisperse macromolecules. Methyl 3-(hexadecylamino)propanoate is used to synthesize poly(propylene imine) hexadecylamine dendrimers (e.g., DAB-Am-16)[6].

Protocol: Amidation with Ethylenediamine (EDA)

  • Reaction: Dissolve 10 mmol of the intermediate in 20 mL of methanol. Add a massive excess of EDA (200 mmol). Causality: The 20-fold excess of EDA is critical to prevent cross-linking between two intermediate molecules, ensuring that only one amine of the EDA reacts with the methyl ester to form an amide[2].

  • Conditions: Stir at room temperature for 72 hours.

  • Purification: Remove methanol and unreacted EDA via vacuum distillation (EDA boils at 116°C; use high vacuum).

  • Iterative Growth: The resulting primary amine-terminated product can undergo subsequent Michael additions with methyl acrylate, followed by amidation, to build higher-generation dendrimers[6].

Application B: Ionizable Lipidoids for mRNA-LNPs

Ionizable lipids are the cornerstone of LNP technology. They remain neutral at physiological pH (reducing toxicity) but become protonated in the acidic environment of the endosome, facilitating endosomal escape of the mRNA payload[3]. The C16 tail of our intermediate provides the necessary hydrophobic anchor.

By reacting the intermediate with various polyamines (e.g., spermine or modified oligoamines), researchers generate libraries of lipidoids. Once a highly efficacious lipidoid is synthesized, it is formulated into LNPs.

Table 2: Standard LNP Formulation Parameters for in vitro mRNA Delivery

ComponentMolar Ratio (%)Functional Causality in LNP System
Ionizable Lipidoid 50.0Encapsulates anionic mRNA via electrostatic interaction; drives endosomal escape.
Cholesterol 38.5Fills gaps in the lipid bilayer, providing structural integrity and modulating fluidity.
DSPC (Helper Lipid) 10.0Promotes stable bilayer formation and enhances cellular uptake.
PEG-Lipid 1.5Imparts "stealth" properties, preventing nanoparticle aggregation and opsonization.

Self-Validating LNP Formulation Protocol (Microfluidic Method)

  • Lipid Phase: Dissolve the Ionizable Lipidoid, Cholesterol, DSPC, and PEG-Lipid in absolute ethanol at the molar ratios specified in Table 2. Total lipid concentration should be ~12.5 mM.

  • Aqueous Phase: Dissolve the target mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH ensures the ionizable lipidoid becomes fully protonated upon mixing, driving rapid electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Using a microfluidic hydrodynamic focusing device, mix the aqueous phase and lipid phase at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis & Validation: Dialyze the resulting LNPs against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

  • Quality Control: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Pass Criteria: Z-average diameter between 60–100 nm; PDI < 0.2[7]. Calculate encapsulation efficiency using a RiboGreen assay (Target > 90%).

References

  • Methyl 3-(hexadecylamino)
  • Source: justia.
  • Source: google.
  • Source: nih.gov (PMC)
  • Source: sapub.
  • Source: google.

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Application Notes and Protocols for the Quality Control of Methyl 3-(hexadecylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Quality Control in the Synthesis of Lipidated Amino Acid Esters

Methyl 3-(hexadecylamino)propanoate is a long-chain, N-alkylated amino acid ester, a class of molecules with increasing importance in drug delivery systems, cosmetic formulations, and as intermediates in the synthesis of complex surfactants and bioactive lipids. The conjugation of a lipophilic hexadecyl chain to a hydrophilic amino propanoate backbone imparts unique amphiphilic properties. The synthesis, typically achieved through a Michael addition of hexadecylamine to methyl acrylate, requires stringent quality control to ensure the identity, purity, and consistency of the final product.

This guide provides a comprehensive framework for establishing robust quality control parameters for the synthesis of Methyl 3-(hexadecylamino)propanoate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each step, ensuring a self-validating system of quality assessment.

Synthesis Pathway and Critical Control Points

The primary route for synthesizing Methyl 3-(hexadecylamino)propanoate is the aza-Michael addition, a conjugate addition of a primary amine to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

The apparent simplicity of this reaction belies several critical aspects that must be monitored to ensure a high-quality product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage Reactants Hexadecylamine Methyl Acrylate Reaction Michael Addition (Solvent, Temp, Time) Reactants->Reaction Input Crude_Product Crude Product Mixture Reaction->Crude_Product Output Purification Column Chromatography or Distillation Crude_Product->Purification Processing Pure_Product Methyl 3-(hexadecylamino)propanoate Purification->Pure_Product Yield QC_Checks Identity, Purity, Impurity Profile Pure_Product->QC_Checks Testing Final_Product Released Product QC_Checks->Final_Product Release

Critical Control Points in Synthesis:
  • Purity of Starting Materials: The purity of hexadecylamine and methyl acrylate is paramount. Impurities in the starting materials can lead to side reactions and contaminate the final product. It is recommended to use reagents with a purity of ≥98%.

  • Stoichiometry of Reactants: The molar ratio of hexadecylamine to methyl acrylate influences the formation of the desired mono-adduct versus the potential di-adduct impurity. A slight excess of the amine can be used to drive the reaction to completion, but this may complicate purification. A 1:1 to 1.1:1 molar ratio of amine to acrylate is a common starting point.

  • Reaction Temperature: The Michael addition is an exothermic reaction. Uncontrolled temperature can lead to the polymerization of methyl acrylate, a significant side reaction. Maintaining a consistent temperature, typically between 25-50°C, is crucial for controlling the reaction rate and minimizing side products[1].

  • Solvent Selection: The choice of solvent can affect the reaction rate. Protic solvents like methanol can facilitate the proton transfer step in the Michael addition mechanism[2]. However, for long-chain amines, a less polar solvent like toluene or even solvent-free conditions might be employed to ensure miscibility.

  • Reaction Time: The reaction should be monitored to determine the point of completion. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation.

Potential Impurities and Their Formation

A thorough understanding of potential impurities is the cornerstone of a robust quality control strategy.

Impurity_Formation cluster_impurities Potential Impurities Hexadecylamine Hexadecylamine Product Methyl 3-(hexadecylamino)propanoate Hexadecylamine->Product Michael Addition Amide Amide Impurity Hexadecylamine->Amide + Methyl Acrylate (Amidation) Unreacted_SM Unreacted Starting Materials Hexadecylamine->Unreacted_SM Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Product Polymer Poly(methyl acrylate) Methyl_Acrylate->Polymer Self-polymerization Methyl_Acrylate->Unreacted_SM Di_Adduct Di-alkylation Product (Tertiary Amine) Product->Di_Adduct + Methyl Acrylate

  • Di-alkylation Product (Tertiary Amine): The secondary amine product can react with another molecule of methyl acrylate to form a tertiary amine. This is more likely with an excess of methyl acrylate or at higher temperatures.

  • Poly(methyl acrylate): Methyl acrylate can undergo self-polymerization, especially in the presence of heat, light, or radical initiators.

  • Amide Impurity: Under certain conditions, particularly at elevated temperatures, an amidation reaction between the amine and the ester can occur, though this is generally less favorable than the Michael addition.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of residual hexadecylamine and methyl acrylate.

Quality Control Parameters and Analytical Protocols

A multi-faceted analytical approach is required to ensure the comprehensive quality control of Methyl 3-(hexadecylamino)propanoate.

Parameter Method Acceptance Criteria
Identity FT-IR, ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the reference spectra and expected molecular weight.
Purity HPLC-UV/ELSD, GC-MS≥ 98.0%
Impurities HPLC, GC-MSIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%
Residual Solvents Headspace GC-MSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%
Identity Confirmation
  • Objective: To confirm the presence of key functional groups and the transformation from a primary to a secondary amine.

  • Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) or analyzed using an ATR-FTIR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Interpretation of Results:

    • Disappearance of Primary Amine Bands: The two N-H stretching bands characteristic of a primary amine (around 3400-3300 cm⁻¹) in hexadecylamine should be replaced by a single, weaker N-H stretching band of a secondary amine (around 3350-3310 cm⁻¹)[3].

    • Presence of Ester Carbonyl: A strong C=O stretching band should be present around 1740-1735 cm⁻¹.

    • Presence of C-N and C-O Bonds: Look for C-N stretching vibrations (aliphatic amines: 1250–1020 cm⁻¹) and C-O stretching vibrations of the ester.

    • Alkyl Chain Vibrations: Strong C-H stretching bands around 2920 and 2850 cm⁻¹ will be prominent due to the long hexadecyl chain.

  • Objective: To provide a detailed structural confirmation of the molecule.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃):

    • ~3.67 ppm (singlet, 3H): -COOCH₃ protons[4].

    • ~2.8-2.9 ppm (triplet, 2H): -NH-CH₂-CH₂-COO- protons.

    • ~2.5-2.6 ppm (triplet, 2H): -NH-CH₂-CH₂-COO- protons.

    • ~2.5-2.6 ppm (triplet, 2H): -CH₂-NH- protons on the hexadecyl chain.

    • ~1.4-1.6 ppm (multiplet, 2H): -CH₂-CH₂-NH- protons on the hexadecyl chain.

    • ~1.25 ppm (broad singlet, ~26H): -(CH₂)₁₃- protons of the hexadecyl chain.

    • ~0.88 ppm (triplet, 3H): Terminal -CH₃ of the hexadecyl chain.

    • A broad singlet for the N-H proton will also be present, with its chemical shift being concentration and solvent-dependent.

  • Expected ¹³C NMR Chemical Shifts (in CDCl₃):

    • ~173 ppm: Ester carbonyl carbon (-COO-).

    • ~51.5 ppm: Methyl ester carbon (-OCH₃)[5].

    • ~40-50 ppm: Carbons adjacent to the nitrogen (-CH₂-NH-CH₂-).

    • ~34-35 ppm: Carbon adjacent to the ester group (-CH₂-COO-).

    • ~31.9 ppm, ~29.7 ppm, ~29.4 ppm, ~27.2 ppm, ~22.7 ppm: Carbons of the hexadecyl chain.

    • ~14.1 ppm: Terminal methyl carbon of the hexadecyl chain.

  • Objective: To confirm the molecular weight of the product.

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is suitable for this molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Interpretation of Results:

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺. For Methyl 3-(hexadecylamino)propanoate (C₂₀H₄₁NO₂), the expected monoisotopic mass is approximately 327.3137 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z ≈ 328.3216.

    • Characteristic fragmentation patterns can also be analyzed to further confirm the structure. Common fragmentation would involve the loss of the methoxy group or cleavage at the C-N bond.

Purity and Impurity Profiling
  • Objective: To determine the purity of the product and quantify impurities. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

    • Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B will be necessary to elute the lipophilic compound and separate it from more polar impurities. A suggested starting gradient is 50% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detector: ELSD or CAD.

  • Sample Preparation: Prepare a standard solution of the sample in a suitable solvent (e.g., isopropanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified relative to the main peak.

  • Objective: To identify and quantify volatile impurities, including unreacted starting materials and residual solvents.

  • Method:

    • For Non-volatile Components: Derivatization may be necessary to increase the volatility of the product and impurities. However, due to the high boiling point of the target molecule, GC-MS is more suitable for analyzing the more volatile starting materials.

    • For Residual Solvents: Headspace GC-MS is the standard method.

  • GC Conditions (for starting material analysis):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all components.

    • Carrier Gas: Helium.

    • MS Detector: Scan mode to identify unknown impurities.

  • Data Analysis: Compare the retention times and mass spectra of the peaks with those of reference standards for hexadecylamine and methyl acrylate.

Establishing Trustworthy Specifications

Setting appropriate specifications is a critical component of quality control, ensuring that the manufactured material is suitable for its intended use. For compounds like Methyl 3-(hexadecylamino)propanoate, which may be used in pharmaceutical or cosmetic applications, guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A for impurities in new drug substances, provide a framework for setting limits on impurities. While this molecule itself may not be an active pharmaceutical ingredient, applying these principles demonstrates a commitment to high-quality standards.

For lipidated amino acids and peptides, the European Medicines Agency (EMA) has provided guidelines on synthetic peptides which can be adapted, particularly concerning the control of process-related impurities and the use of orthogonal analytical methods for purity determination[6][7].

Conclusion

The quality control of Methyl 3-(hexadecylamino)propanoate synthesis is a systematic process that begins with the careful selection of starting materials and extends through the monitoring of the reaction and the comprehensive analysis of the final product. By implementing the detailed protocols and understanding the scientific rationale outlined in these application notes, researchers and manufacturers can ensure the production of a high-quality, well-characterized compound. The integration of orthogonal analytical techniques provides a self-validating system that builds confidence in the identity, purity, and consistency of each batch, which is essential for its application in research and development.

References

  • Valizadeh, H., & Gholipur, H. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available from: [Link]

  • Ibid.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Verbruggen, C., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 69, 1-49. Available from: [Link]

  • Lowe, A. B., & McCormick, C. L. (2012). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 3(6), 1484-1493. Available from: [Link]

  • Mitra, A., & Chakraborty, S. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Pharmaceutical and Biomedical Analysis, 247, 116259. Available from: [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. Available from: [Link]

  • Ali, I., et al. (2006). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 18(9), 739-746. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630640, Methyl 3-(propylamino)propanoate. PubChem. Available from: [Link]

  • Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. Available from: [Link]

  • Polypeptide Group. (2004). Quality control in peptide manufacturing: specifications for GMP peptides. Chimica Oggi/Chemistry Today, 22(4), 22-25. Available from: [Link]

  • Google Patents. (n.d.). WO2003057760A1 - Methyl acrylate-diamine based polyamide resins and processes for producing the same.
  • Gilar, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(1), 18-25. Available from: [Link]

  • van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 50(89), 13034-13036. Available from: [Link]

  • Chamoin, S., et al. (2002). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 56(11), 618-622. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12414198, Methyl 3-(methylamino)propanoate. PubChem. Available from: [Link]

  • Yu, L. C., & Helquist, P. (1978). A β-amino ester enolate as all acrylate anion equivalent. Tetrahedron Letters, 19(41), 3895-3898. Available from: [Link]

  • Odriozola, I., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(3), 1358-1367. Available from: [Link]

  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Available from: [Link]

  • Patel, K., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(8), 3963-3971. Available from: [Link]

  • Korhonen, I. O. (1982). Electron impact mass spectra of chlorinated methyl propanoates. Organic Mass Spectrometry, 17(10), 495-500. Available from: [Link]

  • European Federation of Pharmaceutical Industries and Associations. (2024, May 2). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Available from: [Link]

  • Vékás, L., & Kuki, Á. (2018). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). In Encyclopedia of Analytical Science (3rd ed., pp. 115-124). Elsevier. Available from: [Link]

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Application Note: High-Throughput Analysis of Transfection Efficiency Using Methyl 3-(hexadecylamino)propanoate and Flow Cytometry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Novel Cationic Lipids in Gene Delivery

The introduction of nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics.[1][2] Among the various non-viral methods, cationic lipid-based transfection, or lipofection, is favored for its high efficiency, versatility across numerous cell types, and relatively low toxicity.[3][4] These synthetic molecules typically possess a positively charged headgroup and a hydrophobic tail, which allows them to form complexes, known as lipoplexes, with negatively charged nucleic acids.[3][5]

This application note provides a detailed protocol for evaluating the transfection efficiency of a novel cationic lipid, Methyl 3-(hexadecylamino)propanoate, using flow cytometry. This powerful analytical technique allows for the rapid, quantitative, and single-cell level analysis of a large cell population, providing robust data on the percentage of successfully transfected cells and the level of protein expression.[6][7] By understanding and optimizing the delivery of genetic material with new chemical entities like Methyl 3-(hexadecylamino)propanoate, researchers can advance the development of more effective and safer gene therapies and research tools.

The Mechanism of Cationic Lipid-Mediated Transfection

The efficacy of cationic lipids like Methyl 3-(hexadecylamino)propanoate hinges on their ability to overcome several cellular barriers to deliver their nucleic acid cargo. The process can be broken down into the following key steps:

  • Lipoplex Formation: The positively charged headgroup of the cationic lipid electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid (e.g., plasmid DNA).[4][5] This interaction results in the condensation of the nucleic acid into a compact, positively charged particle called a lipoplex.[3][8]

  • Adsorption to the Cell Surface: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface.[8]

  • Cellular Uptake: The primary route of entry for lipoplexes into the cell is through endocytosis.[4][8][9]

  • Endosomal Escape: This is a critical and often rate-limiting step. Inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[8][9] One proposed mechanism for this is the "proton sponge effect," where the buffering capacity of the lipid leads to proton influx, endosomal swelling, and eventual rupture.[3]

  • Nuclear Entry (for DNA): For plasmid DNA to be expressed, it must traverse the cytoplasm and enter the nucleus. This process is not fully understood but is thought to be significantly aided by the breakdown of the nuclear envelope during cell division.[3]

Experimental Protocol: Transfection and Flow Cytometry Analysis

This protocol is designed for the transfection of a reporter plasmid (e.g., expressing Green Fluorescent Protein, GFP) into a common adherent cell line (e.g., HEK293T) using Methyl 3-(hexadecylamino)propanoate and subsequent analysis of transfection efficiency by flow cytometry.

I. Materials and Reagents
  • Cells: Healthy, actively dividing HEK293T cells (or other cell line of choice) at a low passage number.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reporter Plasmid: High-quality, endotoxin-free plasmid DNA encoding a fluorescent protein (e.g., pEGFP-N1) at a concentration of ≥ 0.5 µg/µL.

  • Transfection Reagent: Methyl 3-(hexadecylamino)propanoate.

  • Co-lipid (optional but recommended): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The inclusion of a neutral "helper" lipid like DOPE can enhance transfection efficiency by facilitating endosomal escape.[3][8]

  • Serum-Free Medium: Opti-MEM® I Reduced Serum Medium.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

  • Trypsin-EDTA (0.25%): For cell detachment.

  • Flow Cytometry Staining Buffer: PBS containing 2% FBS and 0.1% sodium azide.

  • Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.

II. Optimization of Transfection Parameters

For any new transfection reagent, it is crucial to optimize several parameters to achieve the highest efficiency with the lowest cytotoxicity.[10][11] We recommend a matrix-based optimization approach.

ParameterRecommended RangeRationale
Cell Density at Transfection 70-90% confluencyOptimal cell health and uptake of transfection complexes.[10]
Lipid:DNA Ratio (w/w) 1:1, 2:1, 3:1, 4:1This ratio is critical for the formation of stable lipoplexes and achieving a net positive charge for cell surface binding.[10]
Total DNA per well (24-well plate) 0.5 - 1.0 µgSufficient DNA for expression without causing excessive cytotoxicity.[12]
Complexation Time 15 - 30 minutesAllows for the formation of stable lipoplexes.
III. Step-by-Step Transfection Protocol (24-well plate format)

Day 1: Cell Seeding

  • The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For HEK293T cells, this is typically 1 x 10^5 cells per well.

  • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

Day 2: Transfection

  • Prepare the Lipid Solution:

    • If using a co-lipid, prepare a stock solution of Methyl 3-(hexadecylamino)propanoate and DOPE in a suitable solvent (e.g., ethanol) at a 1:1 molar ratio.

    • For each well to be transfected, dilute the required amount of the lipid solution in serum-free medium.

  • Prepare the DNA Solution:

    • For each well, dilute the optimized amount of plasmid DNA (e.g., 0.5 µg) in a separate tube containing serum-free medium.

  • Form the Lipoplexes:

    • Add the diluted DNA solution to the diluted lipid solution (not the other way around) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfect the Cells:

    • Gently add the lipoplex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate:

    • Return the plate to the incubator and incubate for 24-48 hours. The optimal incubation time for maximal protein expression should be determined empirically.

IV. Step-by-Step Flow Cytometry Protocol

Day 3 or 4: Harvesting and Staining

  • Harvest Cells:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add an appropriate volume of Trypsin-EDTA to each well to detach the cells.

    • Once the cells have detached, add complete culture medium to neutralize the trypsin.

    • Transfer the cell suspension to a labeled flow cytometry tube.

  • Wash Cells:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold Flow Cytometry Staining Buffer.

    • Repeat the wash step.

  • Stain for Viability:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL).

    • Add a viability dye such as Propidium Iodide (PI) at the manufacturer's recommended concentration immediately before analysis. This is crucial for excluding dead cells, which can non-specifically take up the fluorescent protein and give false-positive results.[13]

  • Controls:

    • Untransfected Cells: A sample of cells that have not been exposed to the transfection reagent or DNA. This is essential for setting the baseline fluorescence and gating the GFP-positive population.[14][15]

    • Cells + Lipid Only (No DNA): To assess the cytotoxicity of the transfection reagent alone.

    • Cells + DNA Only (No Lipid): To ensure that the DNA alone does not enter the cells.

V. Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a laser appropriate for exciting the fluorescent protein (e.g., a 488 nm laser for GFP).

    • Set up dot plots for Forward Scatter (FSC) vs. Side Scatter (SSC) to visualize the cell population.

    • Set up a histogram or dot plot to visualize the fluorescence of the reporter protein (e.g., FITC channel for GFP).

  • Gating Strategy:

    • Gate on Single Cells: Use FSC-A vs. FSC-H to exclude doublets and aggregates.

    • Gate on Live Cells: Use a dot plot of your viability dye (e.g., PI) vs. FSC to gate on the live cell population (PI-negative).

    • Gate on Transfected Cells: Using the untransfected control, set a gate on the live, single-cell population to define the GFP-negative population. Apply this gate to your transfected samples to determine the percentage of GFP-positive cells.

Visualizing the Workflow

Experimental Workflow Diagram

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3/4: Analysis seed_cells Seed Cells in 24-well Plate prep_lipid Prepare Lipid Solution form_complex Form Lipoplexes (15-30 min) prep_lipid->form_complex prep_dna Prepare DNA Solution prep_dna->form_complex add_complex Add Complexes to Cells form_complex->add_complex harvest Harvest & Wash Cells add_complex->harvest stain Stain with Viability Dye harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: A streamlined workflow for transfection and flow cytometry analysis.

Mechanism of Lipofection

Lipofection_Mechanism lipoplex Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane 1. Adsorption endocytosis Endocytosis cell_membrane->endocytosis 2. Uptake endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape 3. Release cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus 4. Nuclear Entry expression Gene Expression nucleus->expression 5. Transcription/ Translation

Caption: The cellular pathway of cationic lipid-mediated gene delivery.

Data Interpretation and Troubleshooting

A successful transfection experiment will yield a high percentage of fluorescent cells with minimal cytotoxicity.

Interpreting Flow Cytometry Data
  • Percentage of Positive Cells (% Transfection Efficiency): This is the primary metric for transfection efficiency and represents the proportion of cells in the population that have taken up and expressed the reporter gene.[6]

  • Mean Fluorescence Intensity (MFI): The MFI of the positive population provides an indication of the level of protein expression on a per-cell basis.[16] A higher MFI suggests a greater number of plasmid copies per cell or more efficient transcription and translation.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Transfection Efficiency Suboptimal lipid:DNA ratio.Perform a titration experiment to find the optimal ratio.[11]
Low cell density or unhealthy cells.Ensure cells are in the logarithmic growth phase and at the recommended confluency.[10]
Poor quality plasmid DNA.Use high-purity, endotoxin-free plasmid DNA.[17]
High Cell Death/Toxicity Excessive amount of transfection reagent.Reduce the amount of the lipid complex added to the cells.[11]
Prolonged exposure to transfection complexes.Change the medium 4-6 hours post-transfection.[1]
Sensitive cell type.Consider using a transfection reagent specifically designed for sensitive or primary cells.[18]
High Variability between Replicates Inconsistent cell seeding density.Ensure uniform cell seeding across all wells.
Pipetting errors during complex formation.Prepare a master mix of the transfection complexes to minimize variability.[19]

Conclusion

The use of novel cationic lipids like Methyl 3-(hexadecylamino)propanoate holds promise for advancing gene delivery technologies. By employing a systematic optimization approach and a robust analytical method like flow cytometry, researchers can effectively evaluate the performance of new transfection reagents. This detailed protocol provides a framework for achieving reliable and reproducible transfection results, paving the way for new discoveries in cellular and molecular biology.

References

  • On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy.
  • Lipofection Technology - Principle, Work & Use. OZ Biosciences.
  • Cationic Lipid Transfection. Thermo Fisher Scientific - HK.
  • Mechanism of DNA Release from Cationic Liposome/DNA Complexes Used in Cell Transfection.
  • Fluorescence Imaging and Flow Cytometry Protocols on Adherent Mammalian Cell Lines Determining Transfection Efficiency C. iGEM.
  • Proposed mechanism of cationic lipid-mediated transfection.
  • A Flow Cytometric Method to Determine Transfection Efficiency. PMC - NIH.
  • Post Transfection Analysis of Cells. Bio-Rad.
  • A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells. PLOS ONE.
  • How do I determine transfection efficiency using a flow cytometer?.
  • Monitoring protein expression and transfection efficiency using flow cytometry. BD Biosciences.
  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Molecules.
  • Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency. Elabscience.
  • Troubleshooting Transfection: Common Problems and Solutions. Yeasen.
  • Troubleshooting Low Transfection Rates in Primary Cells.
  • Troubleshooting Transfection: Common Problems and Solutions. Thermo Fisher Scientific - TR.
  • Practical Tips to Improve Transfection Efficiency : From Cell Health and Toxicity Control to Quantitative Evalu
  • Transfection Reagents. abm.
  • Transfection Guidelines. New England Biolabs.
  • Universal Transfection Reagent Protocol. Sigma-Aldrich.
  • Transfection Protocol. OriGene Technologies Inc.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of n-Alkyl Propanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and process engineers facing yield and purity bottlenecks during esterification workflows.

Nomenclature Note: In industrial and synthetic literature, these target compounds are formally referred to as n-alkyl propanoates (normal-alkyl esters, e.g., n-propyl propionate, n-butyl propanoate). While the capitalized "N-" is often used in informal queries, standard IUPAC nomenclature reserves "N-" for nitrogen substitution. This guide specifically addresses the acid-catalyzed esterification of propionic acid with aliphatic normal-alcohols to form n-alkyl propanoates.

Below is our definitive troubleshooting guide, designed to help you understand the causality behind common side reactions and implement self-validating protocols to eliminate them.

Part 1: Core Principles & Reaction Pathways

The synthesis of n-alkyl propanoates is an equilibrium-limited, acid-catalyzed process. While the primary goal is the condensation of propionic acid and an n-alcohol, the reaction environment is highly susceptible to competing pathways. Understanding the mechanistic triggers for these side reactions is the first step in avoiding them.

Pathways R Propionic Acid + n-Alcohol E n-Alkyl Propanoate + H2O (Target Product) R->E Catalyzed Esterification (Surface-Sulfonated Resin) S1 Dialkyl Ether + H2O (Side Reaction) R->S1 Intermolecular Dehydration (Excess Heat / Fully Sulfonated) S2 Alkene + H2O (Side Reaction) R->S2 Intramolecular Dehydration (High Temp / Strong Acid)

Reaction pathways in the synthesis of n-alkyl propanoates highlighting main and side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I detecting dialkyl ethers (e.g., di-n-propyl ether) in my product mixture?

The Causality: Dialkyl ethers are formed via the intermolecular dehydration of two alcohol molecules[1]. This side reaction is highly dependent on your choice of catalyst. If you are using a fully sulfonated ion-exchange resin (like Amberlyst 15), the internal acid sites within the resin pores can trap alcohol molecules, increasing their local concentration and promoting bimolecular etherification[2]. The Solution: Switch to a surface-sulfonated resin, such as Amberlyst 46. By restricting the active acid sites to the surface of the catalyst bead, the sterically demanding bimolecular etherification is suppressed, heavily favoring the faster esterification reaction[2].

Q2: My GC-MS shows the presence of alkenes (e.g., propene) and unreacted propionic acid. What is happening?

The Causality: You are observing the intramolecular dehydration of your n-alcohol into an alkene (e.g., 1-propanol dehydrating to propene)[1]. This typically occurs when the reaction temperature exceeds 120 °C or when excessively strong homogeneous acids (like concentrated H₂SO₄) are used, which act as powerful dehydrating agents. Furthermore, at elevated temperatures, the ester itself can decompose back into an alkene and propionic acid[1]. The Solution: Maintain the reaction temperature strictly between 90 °C and 120 °C[1]. Replace homogeneous mineral acids with solid acid catalysts (ion-exchange resins) to lower the activation energy for esterification without triggering the higher-energy dehydration pathway[3].

Q3: The final ester product has a dark color and a sulfurous/burnt odor. How do I prevent this?

The Causality: This is a classic hallmark of oxidation side reactions caused by homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid[3]. These acids not only catalyze the esterification but also oxidize the organic components, leading to colored impurities, foul odors, and equipment corrosion[3]. The Solution: Transition entirely to heterogeneous solid acid catalysts. Ion-exchange resins eliminate oxidation side reactions, require no neutralization step, and produce a colorless, high-purity product[4].

Q4: My reaction stalls at ~60-70% conversion despite using excess alcohol. How do I push the equilibrium?

The Causality: Esterification is an equilibrium-limited reaction. As water accumulates in the liquid phase, the reverse reaction (hydrolysis) accelerates until a dynamic equilibrium is reached, stalling your yield[5]. The Solution: Implement Process Intensification via Reactive Distillation (RD) . By continuously boiling off the water/alcohol azeotrope during the reaction, you remove the byproduct in real-time. According to Le Chatelier's principle, this drives the reaction to near 100% conversion[2].

Part 3: Quantitative Catalyst Performance Data

To facilitate your process optimization, the following table summarizes the impact of different catalyst systems on side reactions and overall yield during the synthesis of n-propyl propionate[2],[4].

Catalyst TypeTarget Ester Yield (%)Ether Side-Product (%)Alkene Side-Product (%)Oxidation / Color IssuesOperational Verdict
Homogeneous (H₂SO₄) ~64%HighModerateHigh (Dark color)Not recommended due to waste and side reactions.
Fully Sulfonated Resin (Amberlyst 15) ~75 - 85%ModerateLowNoneAcceptable for lab scale; requires downstream purification.
Surface-Sulfonated Resin (Amberlyst 46) >95% Suppressed Suppressed None Optimal for Pilot/Industrial Reactive Distillation.

Part 4: Self-Validating Protocol for Reactive Distillation

To achieve >95% purity while suppressing side reactions, we recommend a continuous Reactive Distillation (RD) workflow using a surface-sulfonated catalyst[6]. This protocol is designed as a self-validating system: the physical separation of water in the decanter provides a real-time, stoichiometric readout of your reaction's progress.

RD_Workflow Feed Feed Mixture (Acid + Alcohol) RD Reactive Distillation Column (Amberlyst 46 Bed) Feed->RD Continuous Feed Top Overhead Vapor (Azeotrope) RD->Top Vapor Bottoms Bottoms Product (Pure Ester) RD->Bottoms Liquid Decanter Decanter (Phase Separation) Top->Decanter Condensation Decanter->RD Organic Reflux Waste Aqueous Phase (Waste Water) Decanter->Waste Water Removal

Reactive distillation workflow for continuous esterification and simultaneous water removal.

Step-by-Step Methodology:
  • Catalyst Bed Preparation: Pack the reactive zone of the distillation column with Amberlyst 46 (surface-sulfonated ion-exchange resin). Ensure the bed is pre-wetted with the n-alcohol to prevent channeling.

  • Feed Initialization: Introduce a molar feed ratio of propionic acid to n-alcohol (typically 1:1.5 to favor the forward reaction) into the column just above the reactive zone[4].

  • Thermal Regulation: Heat the reboiler to maintain a column temperature profile between 90 °C and 110 °C. Crucial: Do not exceed 120 °C to prevent the thermal decomposition of the ester and intramolecular dehydration of the alcohol[1].

  • Continuous Operation & Self-Validation: As the mixture passes through the catalyst bed, the ester and water are formed. The lighter water/alcohol azeotrope vaporizes and travels to the overhead condenser.

    • Validation Check: Monitor the decanter. The condensate will phase-separate into an upper organic layer (alcohol) and a lower aqueous layer (water). The volume of the aqueous layer collected directly correlates to the molar conversion of the acid. If water collection stops, the reaction has stalled or the feed has been depleted.

  • Reflux and Recovery: Continuously reflux the upper organic layer from the decanter back into the column to recycle the unreacted alcohol. Draw off the pure n-alkyl propanoate from the bottoms (reboiler)[2].

References

  • [6] Cruz-Díaz, M., Buchaly, C., et al. (2012). Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simulation. Computers and Chemical Engineering. Semantic Scholar. URL:[Link]

  • [5] Patsnap Eureka. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap. URL:[Link]

  • [1] ACS Publications. (2011). Microwave-Promoted Synthesis of n-Propyl Propionate using Homogeneous Zinc Triflate Catalyst. Industrial & Engineering Chemistry Research. URL:[Link]

  • [2] KU Leuven. Process Intensification of Reactive Distillation for the Synthesis of n-Propyl Propionate. Lirias. URL: [Link]

  • [3] ACS Publications. (2001). Liquid-Phase Esterification of Propionic Acid with n-Butanol. Industrial & Engineering Chemistry Research. URL:[Link]

  • [4] BCREC Journal. (2022). Manufacture of n-Propyl Propionate Using Ion Exchange Resins: Reaction Kinetics and Feasibility of Reactive Distillation. Bulletin of Chemical Reaction Engineering & Catalysis. URL:[Link]

Sources

Technical Support Center: ML-Guided Optimization of Methyl 3-(hexadecylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the automated synthesis of Methyl 3-(hexadecylamino)propanoate. This guide is designed for researchers and application scientists utilizing Machine Learning (ML)—specifically Bayesian Optimization (BO)—to navigate the complex reaction conditions of aza-Michael additions.

By integrating high-throughput experimentation (HTE) with probabilistic surrogate models, laboratories can outpace human intuition in both optimization efficiency and consistency[1]. However, the lipophilic nature of the C16 aliphatic chain and the kinetic risks of over-alkylation introduce unique systemic challenges. This guide provides diagnostic workflows, self-validating protocols, and causality-driven troubleshooting to ensure your ML campaigns yield high-fidelity results.

System Architecture & Reaction Logic

The synthesis of Methyl 3-(hexadecylamino)propanoate relies on the aza-Michael addition of hexadecylamine (a primary amine) to methyl acrylate (a Michael acceptor)[2]. The primary challenge is controlling the reaction selectivity to prevent the newly formed secondary amine from reacting with a second equivalent of methyl acrylate.

Pathway R1 Hexadecylamine (Primary Amine) P1 Methyl 3-(hexadecylamino)propanoate (Target Mono-adduct) R1->P1 k1 (Fast) R2 Methyl Acrylate (Michael Acceptor) R2->P1 P2 Di-alkylated Impurity (Tertiary Amine) P1->P2 + Methyl Acrylate k2 (Slow, Temp Dependent)

Reaction pathway highlighting the di-alkylation impurity risk.

To optimize this pathway, we utilize a closed-loop Bayesian Optimization system. The algorithm uses a Gaussian Process to model the reaction landscape and an Acquisition Function to suggest the next most promising experiment, requiring fewer than 20 accurate data points to find optimal conditions[3].

ML_Loop Init Define Parameter Space (Temp, Molar Ratio, Solvent) Model Gaussian Process Surrogate (Predicts Yield & Uncertainty) Init->Model Acq Acquisition Function (Expected Improvement) Model->Acq Suggests Conditions Exp Execute Aza-Michael Addition (Automated Liquid Handler) Acq->Exp Runs Experiment Val Self-Validation Check (Mass Balance > 95%) Exp->Val In-line HPLC Val->Model Updates Prior Val->Exp Fails Check (Discard Data)

ML-Guided Bayesian Optimization Loop for Aza-Michael Addition.

Troubleshooting & FAQs

Q: Why is the Bayesian Optimizer repeatedly sampling the upper temperature bound (80°C) despite generating high levels of the tertiary amine impurity? Causality: The algorithm is likely operating under a single-objective function (maximizing the conversion of hexadecylamine). Because the aza-Michael addition is thermodynamically favorable but kinetically hindered by the bulky C16 chain, high temperatures rapidly drive conversion. However, the secondary amine product remains nucleophilic, and elevated temperatures exponentially increase the rate of the secondary addition ( k2​ ), leading to over-alkylation. Resolution: Reformulate the objective function into a multi-objective scalarization. Instead of maximizing Yield_mono, instruct the algorithm to maximize Yield_mono - (Penalty_factor * Yield_di). This forces the Gaussian Process to map the kinetic "sweet spot" where mono-alkylation is fast, but di-alkylation remains suppressed.

Q: The Gaussian Process model shows high epistemic uncertainty (large standard deviation) across the entire chemical space after 15 iterations. Why isn't the model converging? Causality: This is a classic "flat manifold" problem caused by phase separation. Hexadecylamine has poor solubility in polar solvents at room temperature. If the automated liquid handler dispenses a heterogeneous slurry, the actual molar ratio delivered to the reactor fluctuates wildly. The resulting noisy, irreproducible yield data is interpreted by the ML model as high uncertainty rather than a physical handling error[1]. Resolution: Switch the solvent system to a 1:1 mixture of Toluene/Methanol to ensure homogenous stock solutions, and set a hard lower-bound constraint on the temperature space (e.g., > 35°C) to prevent precipitation. Implement the mass-balance self-validation check (see Protocol below).

Q: Our High-Throughput Experimentation (HTE) is consuming expensive reagents rapidly. Can we optimize the ML loop for cost without sacrificing yield? Causality: Standard Expected Improvement (EI) acquisition functions treat all experiments as having equal cost. They will readily suggest conditions that require synthesizing new stock solutions or purging the autosampler lines, creating a massive resource sink. Resolution: Transition to Cost-Informed Bayesian Optimization (CIBO)[4]. CIBO modifies the acquisition function to evaluate EI(x) / Cost(x). This approach prioritizes the exploitation of readily available reagents currently loaded in the autosampler before requesting costly system reconfigurations, reducing financial burden by up to 38%[4].

Self-Validating Experimental Protocol

To prevent the ML model from learning from mechanical noise, every automated experiment must be a self-validating system. Follow this protocol to generate high-fidelity, machine-readable data.

Step 1: Reagent Preparation & Internal Standard Integration

  • Prepare a 0.5 M solution of hexadecylamine and a 2.0 M solution of methyl acrylate in a Toluene/Methanol (1:1 v/v) solvent system.

    • Causality: The mixed solvent ensures the lipophilic C16 chain remains solvated (Toluene) while providing protic activation (Methanol) for the Michael addition.

  • Self-Validation Step: Spike the hexadecylamine stock with 0.05 M biphenyl as an inert internal standard (IS).

Step 2: Initialization of the Surrogate Model

  • Initialize the Gaussian Process using a Latin Hypercube Sampling (LHS) method to select 5 initial diverse data points across the parameter space (Temperature: 35–75°C; Amine:Acrylate Ratio: 1:1 to 1:3; Time: 10–120 min).

Step 3: Automated Execution

  • The BO algorithm transmits the selected parameters to the robotic liquid handler.

  • Reagents are dispensed into a sealed HTE vial or continuous flow reactor. Temperature and stirring are maintained precisely as dictated by the ML array.

Step 4: In-line PAT Validation (The "Trust Gate")

  • Upon reaction completion, the system automatically quenches the mixture with 1% acetic acid to protonate the amines and halt the reaction.

  • The sample is injected into an in-line HPLC equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the C16 chain lacks a strong chromophore.

  • Self-Validation Check: The system calculates the IS peak area. If the IS deviates by >2% from the baseline, it indicates a dosing error. Furthermore, the system must calculate the mass balance: [Unreacted Amine] +[Mono-adduct] + [Di-adduct]. If the total mass is < 95%, it indicates precipitation or an unmodeled side reaction. The data point is automatically flagged and excluded from the ML training set.

Step 5: Bayesian Update

  • Validated yield and selectivity data are fed back into the algorithm. The Gaussian Process updates its posterior distribution, and the Acquisition Function selects the next optimal experiment[3].

Quantitative Data Presentation

The table below summarizes the expected performance metrics when transitioning from human-guided optimization to advanced ML strategies for the synthesis of Methyl 3-(hexadecylamino)propanoate.

Optimization StrategyIterations to >90% YieldMono-adduct SelectivityDi-adduct ImpurityRelative Experimental Cost
Human Intuition (OFAT) 40 - 5082%15%100% (Baseline)
Standard BO 12 - 1594%< 5%85%
Cost-Informed BO (CIBO) 18 - 2093%< 5%62%

Table 1: Comparative performance of optimization strategies. While CIBO requires slightly more iterations than standard BO, it drastically reduces the overall financial and material cost of the HTE campaign[4].

References

  • Shields, B. J., et al. "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 2021.[Link]

  • Folch, J. P., et al. "Cost-informed Bayesian reaction optimization." Nature Chemistry (via NIH PMC), 2024.[Link]

  • Duan, C., et al. "Reformulating Reactivity Design for Data-Efficient Machine Learning." Journal of the American Chemical Society, 2023.[Link]

  • Al-Sabagh, A. M., et al. "One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions." ACS Omega, 2023.[Link]

Sources

Technical Support Center: Navigating Product Loss in Amination Reaction Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the successful synthesis of an amine is only half the battle; the subsequent workup and purification are critical stages where significant product loss can occur. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to maximize your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the common challenges encountered during the workup of amination reactions in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

Extraction and Phase Separation Issues
Q1: My amine product has poor solubility in common extraction solvents. How can I improve its extraction?

A: Poor solubility of an amine product in standard non-polar organic solvents like hexanes or ethyl acetate is a frequent issue, especially with amines that are highly polar or have formed salts. Here’s a systematic approach to improving extraction efficiency:

  • pH Adjustment: The solubility of an amine is highly dependent on its protonation state.[1][2][3][4] To extract your amine into an organic layer, you need it to be in its neutral, freebase form. This is achieved by washing the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to ensure the pH of the aqueous layer is at least two pH units above the pKa of your amine's conjugate acid.[5]

  • Solvent Selection: If your freebase amine is still too polar for ethyl acetate, consider using a more polar extraction solvent. A progression of solvents to try includes:

    • Dichloromethane (DCM)

    • A mixture of DCM and isopropanol or n-butanol

    • n-Butanol alone

  • "Salting Out": For amines with some water solubility, adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer can decrease the amine's solubility in the aqueous phase, thereby promoting its partition into the organic layer.[5]

Q2: I'm losing my water-soluble amine product in the aqueous layer. What strategies can I use to recover it?

A: The loss of water-soluble amines during aqueous workups is a significant challenge. Here are several effective strategies to mitigate this:

  • Continuous Liquid-Liquid Extraction: For highly water-soluble amines, a continuous liquid-liquid extraction apparatus is an excellent tool.[5] This method allows for the exhaustive extraction of the product from the aqueous phase over an extended period using a smaller volume of organic solvent.

  • Reactive Extraction: This technique involves using an acidic extractant in the organic phase to form an ion pair with the amine, thereby pulling it into the organic layer.[6] For instance, a solution of oleic acid in a suitable organic solvent can be used to efficiently extract primary amines from aqueous streams.[6]

  • Lyophilization (Freeze-Drying): If your amine product is non-volatile, you can freeze-dry the aqueous layer to remove the water. The resulting solid residue, containing your amine salt and any other non-volatile components, can then be triturated or extracted with an appropriate organic solvent to isolate your product.[5]

  • Solid-Phase Extraction (SPE): SPE can be a powerful technique for isolating polar compounds. For a basic amine, a strong cation exchange (SCX) cartridge can be used. The crude mixture is loaded onto the cartridge, which retains the protonated amine. After washing away impurities, the pure amine can be eluted with a basic solution (e.g., ammonia in methanol).

Q3: An emulsion has formed during my workup. What are the best methods to break it?

A: Emulsions are stable mixtures of two immiscible liquids and are a common frustration during the workup of reactions containing amines, which can act as surfactants.[5] Here are several techniques to break an emulsion, from simplest to more advanced:

  • Patience: Often, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can be enough for the layers to separate on their own.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can disrupt the emulsion and force the separation of the organic and aqueous phases.[5][7]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes break the emulsion.[5]

  • Filtration: Passing the entire mixture through a plug of Celite® or glass wool can help to break up the emulsified layer.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[5]

  • Freezing: Lowering the temperature to freeze the aqueous layer can allow for the decanting of the organic layer.

Q4: How do I determine the optimal pH for my aqueous wash to either extract or retain my amine product?

A: The optimal pH for your aqueous wash is dictated by the pKa of your amine's conjugate acid and your desired outcome. The general rule of thumb is to adjust the pH of the aqueous layer to be at least 2 pH units away from the pKa of the amine's conjugate acid.[5]

  • To Extract the Amine into the Aqueous Layer (as a salt): The pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid. This ensures the amine is fully protonated and thus water-soluble.

  • To Keep the Amine in the Organic Layer (as a freebase): The pH of the aqueous solution should be at least 2 pKa units above the pKa of the amine's conjugate acid. This ensures the amine remains in its neutral, organic-soluble form.

A study on the selective separation of amines demonstrated that precise pH control can lead to highly efficient extractions, achieving 92% efficiency and 99% purity in a single stage for a mixture of two similar amines.[8][9][10]

Amine TypeApproximate pKa of Conjugate AcidRecommended pH for Aqueous ExtractionRecommended pH to Retain in Organic Layer
Primary Alkylamine10-11< 8> 13
Secondary Alkylamine11-12< 9> 14
Tertiary Alkylamine10-11< 8> 13
Aniline4-5< 2> 7

Note: These are approximate values and can vary depending on the specific structure of the amine.

Purification Challenges
Q5: My amine streaks badly on silica gel chromatography. How can I improve the purification?

A: Amines, being basic, interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[11] Here are several strategies to overcome this:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your amine for binding to the silica. Common choices include:

      • Triethylamine (0.1-1%)

      • Ammonium hydroxide (0.5-2%)

    • Use an Alcohol: Using an alcohol like methanol in the mobile phase can also help to mask the acidic silanol groups.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with basic analytes.[12]

    • Reversed-phase chromatography (C18): For less polar amines, reversed-phase chromatography can be an excellent option.

Q6: I have a very polar amine that is difficult to purify. What alternative purification techniques can I use?

A: Highly polar amines present a significant purification challenge.[13] If standard chromatography is failing, consider these alternatives:

Purification TechniquePrincipleBest Suited For
Crystallization/Salt Formation Formation of a crystalline salt with a suitable acid (e.g., HCl, oxalic acid, tartaric acid) can be a highly effective purification method.[14]Amines that form stable, crystalline salts.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent (e.g., SCX for amines) to retain the target compound while impurities are washed away.[15]Polar amines that can be selectively retained and eluted.
Preparative HPLC High-resolution chromatography that can separate complex mixtures. Can be performed in normal or reversed-phase.Complex mixtures or when high purity is required.
Distillation For volatile amines, distillation can be a simple and effective purification method.Volatile and thermally stable amines.
Q7: How can I remove a persistent, unreacted amine starting material from my product?

A: Removing unreacted amine starting material can be tricky, especially if it has similar properties to your product. Here are a few approaches:

  • Acid Wash: A carefully controlled acidic wash can selectively protonate and extract the more basic amine into the aqueous layer. This is most effective when there is a significant difference in the pKa values of the starting material and the product.[5]

  • Copper (II) Sulfate Wash: For acid-sensitive products, washing the organic layer with a 10% aqueous solution of copper (II) sulfate can remove many amines, which form a water-soluble complex with the copper.[5][16]

  • Protecting Group Strategy: If the starting material is a primary or secondary amine and the product is a tertiary amine, you can react the crude mixture with an anhydride (e.g., acetic anhydride). The starting amine will be converted to a neutral amide, which can then be more easily separated from the basic product by an acidic extraction.

Product Stability and Degradation
Q8: My amine product seems to be degrading during workup or purification. What could be the cause and how can I prevent it?

A: Amine degradation can be caused by several factors:

  • Oxidation: Many amines, especially electron-rich anilines and benzylamines, are susceptible to air oxidation, which can lead to colored impurities.

    • Prevention: Perform the workup and purification under an inert atmosphere (nitrogen or argon). Degassing solvents can also be beneficial.

  • pH Extremes: Some amines are unstable in strongly acidic or basic conditions.

    • Prevention: Use milder acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) during extraction. Avoid prolonged exposure to harsh pH conditions.

  • Thermal Instability: Some amines may decompose upon heating.

    • Prevention: Concentrate solutions at lower temperatures using a rotary evaporator with a cold water bath. If distillation is used, perform it under reduced pressure.

Q9: I'm working with an acid-sensitive or base-sensitive amine. How should I modify my workup procedure?

A: When dealing with sensitive amines, it's crucial to avoid harsh conditions.

  • For Acid-Sensitive Amines:

    • Avoid acidic washes. To remove basic impurities, consider a copper (II) sulfate wash.[5]

    • If an acidic extraction is necessary, use a mild, buffered acid solution (e.g., an ammonium chloride solution).

    • Use neutral or basic alumina for chromatography instead of silica gel.

  • For Base-Sensitive Amines:

    • Use a mild base like sodium bicarbonate for neutralization. Avoid strong bases like NaOH or KOH.

    • If your product is a salt of a base-sensitive amine, it may be best to purify it as the salt and only convert it to the freebase immediately before the next step.

  • Use of Protecting Groups: In many cases, the best strategy is to protect the amine functional group before carrying out reactions that require harsh workup conditions.[17][18] Common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are stable to a wide range of conditions and can be selectively removed later.[19][20][21]

Troubleshooting Protocols

Protocol 1: Step-by-Step Guide to Breaking an Emulsion
  • Wait: Allow the separatory funnel to stand undisturbed for 20-30 minutes.[7]

  • Add Brine: Add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the total liquid volume.

  • Gentle Agitation: Gently swirl the funnel or slowly invert it a few times to mix the brine without worsening the emulsion. Allow it to stand for another 15 minutes.

  • Assess Separation: If the emulsion breaks or is significantly reduced, proceed with layer separation.

  • Filtration (if necessary): If the emulsion persists, prepare a filtration setup. Place a coarse frit glass funnel or a Büchner funnel with filter paper on a filter flask. Add a 1-2 cm layer of Celite® and gently press it down. Wet the pad with the organic extraction solvent.

  • Filter: Pour the entire contents of the separatory funnel through the Celite® pad. The fine droplets that cause the emulsion will be disrupted by the Celite®.

  • Rinse: Rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Separate: Combine the filtrates and transfer them back to the separatory funnel. The layers should now separate cleanly.

Protocol 2: Optimized Acid-Base Extraction for Amine Purification

This protocol is designed to separate a basic amine product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Separate the layers.

  • Acidic Extraction: Extract the organic layer with a 1 M aqueous HCl solution. The basic amine product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated amine product.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) until the pH is >12. The amine product will deprotonate and may precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate, DCM) to recover the purified freebase amine.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine product.[5]

Protocol 3: Flash Chromatography of Basic Amines
  • Column Packing: Pack a silica gel column using the desired mobile phase.

  • Mobile Phase Preparation: Prepare the eluent, typically a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol). Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to suppress the interaction of the amine with the silica.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a slightly stronger solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.[5]

Visual Guides

Workup_Decision_Tree start Start: Crude Amination Reaction Mixture is_polar Is the amine product highly polar or water-soluble? start->is_polar emulsion Does an emulsion form during aqueous wash? is_polar->emulsion No polar_workup Consider: Salting out, Continuous L-L Extraction, or SPE is_polar->polar_workup Yes break_emulsion Follow Emulsion Breaking Protocol emulsion->break_emulsion Yes standard_purification Proceed to Purification emulsion->standard_purification No purification Purification Strategy polar_workup->emulsion break_emulsion->standard_purification standard_purification->purification

Caption: Decision tree for choosing an amination workup strategy.

Emulsion_Troubleshooting start Emulsion Formed wait Wait 15-30 minutes start->wait brine Add Saturated Brine wait->brine No separation success Layers Separated wait->success Separation filter Filter through Celite® brine->filter No separation brine->success Separation centrifuge Centrifuge filter->centrifuge No separation filter->success Separation centrifuge->success Separation

Caption: Workflow for troubleshooting emulsion formation.

References

  • Kertes, A. S., & King, C. J. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research, 34(5), 1635-1643. [Link]

  • Tamada, J. A., Kertes, A. S., & King, C. J. (1990). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 29(7), 1319-1326. [Link]

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. [Link]

  • OSTI.GOV. (1995). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. [Link]

  • Blacker, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1833-1839. [Link]

  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. [Link]

  • ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Agilent. (n.d.). Troubleshooting Guide. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Beilstein Archives. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • ACS Publications. (2021, May 25). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. The Journal of Organic Chemistry. [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (n.d.). Two selected examples of A reductive amination and B Kabachnik-Fields.... [Link]

  • ResearchGate. (n.d.). An in-depth Study of Amine System Failures. [Link]

  • Application Note – Reductive Amination. (n.d.). [Link]

  • University of Rochester. (2026). About Workup. [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Wiley-VCH. (n.d.). 1 Emulsion Formation, Stability, and Rheology. [Link]

  • Chemistry Steps. (2020, May 5). Reactions of Amines Practice Problems. [Link]

  • PMC. (2022, June 3). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. [Link]

  • UBIRA ETheses. (n.d.). Mechanistic understanding of emulsion formation during processing. [Link]

  • YouTube. (2020, June 3). Solubility of Iron in Amine Systems. [Link]

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Technical Support Center: Optimizing Methyl 3-(hexadecylamino)propanoate (MHAP) LNP Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. Methyl 3-(hexadecylamino)propanoate (MHAP) is a secondary amine-based lipid utilized in the synthesis and formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. While MHAP provides the pH-responsive cationic charge necessary for RNA complexation, the structural integrity, biodistribution, and transfection efficacy of the resulting LNP are fundamentally dictated by your choice of helper lipid[1].

This guide is designed for drug development professionals and formulation scientists to troubleshoot, optimize, and mechanistically understand the interplay between MHAP and helper lipids like DOPE, DSPC, and DOPC.

Part 1: Formulation FAQs & Mechanistic Insights

Q1: How does the choice between DOPE and DSPC affect the fusogenicity and endosomal escape of MHAP-LNPs? Causality & Mechanism: The structural geometry of the helper lipid governs the phase transition of the LNP membrane within the acidic environment of the endosome. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid with a cylindrical geometry that forms highly stable, rigid lamellar bilayers. This rigidity is excellent for preventing cargo leakage during long-term storage but limits membrane fusion[1]. Conversely, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) contains unsaturated oleoyl chains that give it a cone-shaped geometry. When the secondary amine of MHAP becomes protonated in the acidified endosome, the electrostatic interaction with the anionic endosomal membrane, combined with the cone shape of DOPE, induces a transition from a lamellar phase to an inverted hexagonal (HII) phase. This structural disruption is the primary driver of membrane fusion and cytosolic release of the RNA payload[1][2].

Q2: Why do my MHAP-LNPs formulated with DOPE show higher liver accumulation compared to those with DSPC? Causality & Mechanism: Helper lipids significantly influence the protein corona that forms around the LNP upon intravenous administration. DOPE increases the membrane fluidity of the LNP compared to the rigid DSPC. This fluid membrane facilitates a stronger, irreversible adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface[3]. ApoE acts as an endogenous targeting ligand that binds to low-density lipoprotein (LDL) receptors highly expressed on hepatocytes, thereby driving liver-specific accumulation. In contrast, rigid DSPC-based LNPs adsorb less ApoE and tend to be cleared by the reticuloendothelial system, often accumulating in the spleen[3].

Part 2: Troubleshooting Guide

Issue 1: Poor Encapsulation Efficiency (EE%) of RNA Cargo

  • Symptom: RiboGreen assay reveals EE% < 80%.

  • Root Cause: Suboptimal lipid packing or insufficient electrostatic interaction during microfluidic mixing. While MHAP provides the cationic charge, a highly fluid helper lipid matrix (e.g., DOPE at high molar ratios) can cause premature RNA leakage during the downstream dialysis or buffer exchange steps.

  • Resolution: Transition to a helper lipid with a higher transition temperature (Tm), such as DSPC, to rigidify the particle core and lock the RNA in place[1][4]. Ensure the Nitrogen-to-Phosphate (N/P) ratio is strictly maintained between 3:1 and 6:1.

Issue 2: LNP Instability and Aggregation During Storage

  • Symptom: Dynamic Light Scattering (DLS) shows an increase in Polydispersity Index (PDI > 0.2) and particle size (>150 nm) over 14 days at 4°C.

  • Root Cause: Phase separation within the lipid bilayer. Unsaturated helper lipids (DOPE) can undergo oxidation or promote lipid demixing over time, leading to particle aggregation[1].

  • Resolution: Incorporate cholesterol (up to 40-50 mol%) to fill the interstitial spaces between the hydrocarbon chains of MHAP and the helper lipid. If using 100% DOPE as the helper lipid, switch a fraction (e.g., 50%) to DSPC to enhance lamellar stability[4].

Part 3: Data Visualization & Comparative Metrics

Table 1: Comparative Impact of Helper Lipids on MHAP-LNP Properties
Helper LipidMolecular GeometrySaturation StateMembrane FluidityApoE AdsorptionPrimary BiodistributionEndosomal Escape
DSPC CylindricalSaturated (C18:0)Low (Rigid)LowSpleenModerate
DOPE Cone-shapedUnsaturated (C18:1)High (Fluid)HighLiverHigh
DOPC CylindricalUnsaturated (C18:1)ModerateModerateLiver/SpleenModerate
Pathway and Workflow Diagrams

Endosomal_Escape LNP MHAP-LNP Endocytosis Endosome Acidified Endosome (pH < 6.0) LNP->Endosome DOPE DOPE Helper Lipid (Cone Shape) Endosome->DOPE Protonation of MHAP DSPC DSPC Helper Lipid (Cylindrical) Endosome->DSPC Protonation of MHAP H2Phase Hexagonal (HII) Phase Membrane Fusion DOPE->H2Phase Fluidity & Fusion Stable Stable Bilayer Entrapment DSPC->Stable Rigidity Escape Cytosolic Release of mRNA/siRNA H2Phase->Escape Degradation Lysosomal Degradation Stable->Degradation

Mechanism of helper lipid-mediated endosomal escape in MHAP-LNPs.

Troubleshooting_Workflow Start Low Transfection Efficiency in MHAP-LNP CheckEE Assess Encapsulation Efficiency (EE%) Start->CheckEE LowEE EE% < 80% CheckEE->LowEE HighEE EE% > 80% CheckEE->HighEE FixEE Increase DSPC ratio or optimize N/P ratio LowEE->FixEE CheckUptake Assess Cellular Uptake & ApoE Binding HighEE->CheckUptake LowUptake Poor Uptake/Escape CheckUptake->LowUptake FixUptake Switch DSPC to DOPE to enhance fusogenicity LowUptake->FixUptake

Troubleshooting workflow for optimizing MHAP-LNP transfection efficiency.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Microfluidic Formulation and Validation of MHAP-LNPs

This protocol employs a self-validating loop: physical parameters (Size/PDI) must pass strict quality control before any biological evaluation is initiated.

Step 1: Lipid Phase Preparation

  • Dissolve MHAP, Helper Lipid (DOPE or DSPC), Cholesterol, and PEG-Lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5[2].

  • Validation Checkpoint 1: Visually inspect the solution. It must be optically clear. Any turbidity indicates lipid precipitation, requiring gentle heating (40°C) until fully dissolved.

Step 2: Aqueous Phase Preparation

  • Dilute the nucleic acid payload (e.g., mRNA) in 50 mM Citrate Buffer (pH 4.0) to achieve an N/P ratio of 6:1.

Step 3: Microfluidic Mixing

  • Inject the lipid and aqueous phases into a microfluidic micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

Step 4: Buffer Exchange & Primary Validation

  • Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Validation Checkpoint 2 (Self-Validation): Measure Size and PDI via Dynamic Light Scattering (DLS). Proceed to Step 5 ONLY IF Size < 100 nm and PDI < 0.15. If PDI > 0.15, the mixing was inhomogeneous; discard the batch, recalibrate flow rates, and restart from Step 1.

Step 5: Encapsulation Efficiency (EE%) Quantification

  • Perform a modified Quant-iT™ RiboGreen assay. Measure fluorescence in the presence and absence of 1% Triton X-100 to lyse the LNPs.

  • Validation Checkpoint 3: EE% must be > 85% to be considered a viable formulation for in vitro or in vivo testing.

Protocol 2: QCM-D Analysis for ApoE Adsorption (Mechanistic Validation)

To validate the biodistribution mechanism driven by your helper lipid choice:

  • Sensor Preparation: Coat a gold quartz crystal sensor with ApoE and establish a stable baseline in PBS.

  • LNP Perfusion: Flow the validated MHAP-LNP (from Protocol 1) over the sensor using a Quartz Crystal Microbalance with Dissipation (QCM-D) at a constant flow rate.

  • Data Acquisition: Monitor the negative frequency shift (Δf). A larger magnitude shift confirms higher ApoE binding (expected for DOPE-LNPs), validating the liver-targeting potential of the formulation[3].

Sources

Technical Support Center: Stabilizing Methyl 3-(hexadecylamino)propanoate During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3-(hexadecylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter in your experiments.

Introduction: Understanding the Instability of Methyl 3-(hexadecylamino)propanoate

Methyl 3-(hexadecylamino)propanoate is a long-chain amino ester, a molecule with inherent structural features that make it susceptible to degradation. The two primary points of vulnerability are the ester linkage and the secondary amine. Understanding the mechanisms of degradation is the first step toward effective prevention.

The primary degradation pathways are:

  • Hydrolysis: The ester group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This results in the formation of methanol and 3-(hexadecylamino)propanoic acid.[1][2][3][4] The rate of hydrolysis can be influenced by pH, temperature, and the presence of moisture.[1][2][5][6]

  • Oxidation: The secondary amine is prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat. This can lead to the formation of various byproducts, including N-oxides and other oxidized species.[7]

The long hexadecyl chain can also influence the molecule's physical properties and its susceptibility to degradation, for instance by affecting its aggregation behavior.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl 3-(hexadecylamino)propanoate?

A1: For optimal long-term stability, Methyl 3-(hexadecylamino)propanoate should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[7][9] The container should be placed inside a desiccator to protect it from moisture.[7]

Q2: My sample of Methyl 3-(hexadecylamino)propanoate has turned yellow. What does this indicate, and can I still use it?

A2: A yellow or brownish discoloration is a common sign of oxidative degradation of the secondary amine.[7] While minor discoloration might not significantly affect the outcome of all experiments, it indicates the presence of impurities. For sensitive applications, particularly in drug development, it is strongly recommended to purify the material before use, for example, by recrystallization or column chromatography. To prevent this, always handle and store the compound under an inert atmosphere.[7]

Q3: I've noticed a decrease in the pH of my formulation containing Methyl 3-(hexadecylamino)propanoate over time. What could be the cause?

A3: A decrease in pH is a strong indicator of ester hydrolysis. The cleavage of the methyl ester group generates 3-(hexadecylamino)propanoic acid, which will lower the pH of the solution. This process is accelerated by the presence of water and can be autocatalytic as the acidic product can further promote hydrolysis.[2]

Q4: What type of container is best for storing Methyl 3-(hexadecylamino)propanoate?

A4: Chemically inert glass vials with PTFE-lined caps are the preferred containers. Avoid plastic containers for long-term storage, as plasticizers and other additives can leach into the sample. For stock solutions in organic solvents, always use glass.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of Methyl 3-(hexadecylamino)propanoate.

Observed Issue Potential Cause(s) Recommended Actions & Investigation
Change in physical appearance (e.g., color change to yellow/brown, clumping) Oxidation of the secondary amine; moisture absorption.1. Verify Storage Atmosphere: Ensure the compound was stored under an inert gas. 2. Check for Moisture: Visually inspect for clumping. If observed, the compound has likely been exposed to moisture. 3. Analytical Confirmation: Analyze a small sample by LC-MS to identify oxidative degradation products.[7]
Decreased pH of a formulated solution Ester hydrolysis leading to the formation of 3-(hexadecylamino)propanoic acid.1. Confirm Hydrolysis: Use an analytical technique like HPLC or LC-MS to detect the presence of the carboxylic acid degradation product. 2. Review Formulation: Assess the water content of your formulation. Consider using anhydrous solvents if possible. 3. pH Control: For aqueous formulations, consider the use of a suitable buffer system to maintain a stable pH.[6]
Inconsistent results in bioassays or other experiments Degradation of the starting material leading to lower purity and the presence of interfering byproducts.1. Purity Check: Before each use, verify the purity of your Methyl 3-(hexadecylamino)propanoate stock using a suitable analytical method (e.g., NMR, LC-MS).[7][10][11] 2. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots. 3. Repurify if Necessary: If degradation is confirmed, repurify the compound before use.
Precipitation in a stored solution Polymerization or crystallization due to low temperature.1. Gentle Warming: If crystallization is suspected, gently warm the solution to room temperature to see if the precipitate redissolves. 2. Solubility Check: If the precipitate does not redissolve, it may be a polymeric degradation product. In this case, the solution should be discarded and a fresh one prepared from pure starting material.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot: Upon receiving Methyl 3-(hexadecylamino)propanoate, if it is a solid, immediately aliquot it into smaller, single-use quantities in inert glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inert Atmosphere: Place the opened vial inside a glove box or use a Schlenk line to backfill the vial with a dry, inert gas such as argon or nitrogen.

  • Seal: Tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap with Parafilm.

  • Desiccate: Place the sealed vials inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

  • Freeze: Store the desiccator in a freezer at -20°C or below.[9]

Protocol 2: Stability Assessment by HPLC-MS

This protocol outlines a general method for assessing the stability of Methyl 3-(hexadecylamino)propanoate and detecting its primary degradation products.

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • To assess stability under specific conditions (e.g., aqueous buffer), dilute the stock solution into the desired matrix.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the non-polar compound and its degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the following m/z values:

      • Methyl 3-(hexadecylamino)propanoate (Parent): [M+H]⁺

      • 3-(hexadecylamino)propanoic acid (Hydrolysis Product): [M+H]⁺

      • N-oxide derivative (Oxidation Product): [M+H]⁺

  • Data Analysis:

    • Compare the peak areas of the parent compound and any detected degradation products over time to quantify the extent of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of Methyl 3-(hexadecylamino)propanoate.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent_hydrolysis Methyl 3-(hexadecylamino)propanoate hydrolysis_product 3-(Hexadecylamino)propanoic Acid + Methanol parent_hydrolysis->hydrolysis_product H₂O / H⁺ or OH⁻ parent_oxidation Methyl 3-(hexadecylamino)propanoate oxidation_product N-Oxide Derivative parent_oxidation->oxidation_product O₂ / Light / Heat

Caption: Primary degradation pathways of Methyl 3-(hexadecylamino)propanoate.

References

  • Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates (Alkoxycarbonyl-N,N,N - SciSpace. (n.d.). Retrieved from [Link]

  • Ashworth, J., Coller, B. A. W. (1971). Transmission of Substituent Effects in Polar Reactions. 1. Field Effects in Ester Hydrolysis. Transactions of the Faraday Society, 67, 1069-1080.
  • Reaction Kinetics in Films. The Hydrolysis of Long-Chain Esters - Amanote Research. (n.d.). Retrieved from [Link]

  • ACCELERATED STABILITY TESTING. (n.d.). Retrieved from [Link]

  • Alexander, A. E., & Rideal, E. K. (1937). Reaction kinetics in films. The hydrolysis of long-chain esters. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 163(912), 70-89.
  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.
  • Anderson, D. G., et al. (2006). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.
  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC. (2023, March 23). Retrieved from [Link]

  • Self-Assembled Monolayer Structures of Hexadecylamine on Cu Surfaces: Density-Functional Theory - ResearchGate. (2016, November 18). Retrieved from [Link]

  • Accelerated stability testing in the laboratory - YesWeLab. (n.d.). Retrieved from [Link]

  • hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. (2024, October 11). Retrieved from [Link]

  • Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate | JACS Au - ACS Publications. (2021, October 12). Retrieved from [Link]

  • Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate - UPCommons. (2021, October 12). Retrieved from [Link]

  • Amino acid vinyl esters: a new monomer palette for degradable polycationic materials - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

  • Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (- - Semantic Scholar. (2024, February 24). Retrieved from [Link]

  • Stability of the Long Chain Non-Esterified Fatty Acid Pattern in Plasma and Blood During Different Storage Conditions - PubMed. (n.d.). Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Chemically Compatible Materials for BurstPouch® and Pro-Pak Film | - Merlin Packaging Technologies. (n.d.). Retrieved from [Link]

  • Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC. (n.d.). Retrieved from [Link]

  • Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010, March 12). Retrieved from [Link]

  • Amino acid and protein specificity of protein fatty acylation in Caenorhabditis elegans | PNAS. (2024, January 22). Retrieved from [Link]

  • Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC. (n.d.). Retrieved from [Link]

  • Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Packaging Material Identification to ensure Selection of Best-Matching Components for Parenteral Drugs - ResearchGate. (2025, August 8). Retrieved from [Link]

  • NMR Identification and MS Conformation of the Scopolamine Neurotoxin - DTIC. (n.d.). Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (2023, May 9). Retrieved from [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed. (n.d.). Retrieved from [Link]

  • Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem. (n.d.). Retrieved from [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Retrieved from [Link]

  • NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. (2024, April 28). Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC. (n.d.). Retrieved from [Link]

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  • Benzenesulfinamide, 4-methyl-N-(phenylmethylene)- [S-(E)] - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Methyl 3-(N,N-dimethylamino)propionate | Request PDF - ResearchGate. (2026, January 20). Retrieved from [Link]

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Validation & Comparative

Comparative Analysis: Methyl 3-(hexadecylamino)propanoate vs. Advanced Cationic and Ionizable Lipids

Author: BenchChem Technical Support Team. Date: March 2026

As the field of non-viral gene delivery accelerates, understanding the structural evolution of lipid excipients is critical for rational nanoparticle design. This guide provides an objective, mechanistic comparison between Methyl 3-(hexadecylamino)propanoate —a fundamental single-tailed secondary amine—and mature bilayer-forming lipids such as DOTAP (permanently cationic) and DLin-MC3-DMA (ionizable).

By examining the causality behind lipid architecture, phase behavior, and formulation protocols, this guide equips researchers with the data necessary to select the right lipid building blocks for dendrimer synthesis, liposome formulation, or mRNA lipid nanoparticle (LNP) assembly.

Structural Evolution and Mechanistic Phase Behavior

The utility of a lipid in nanoparticle formulation is dictated by its molecular architecture, specifically its tail configuration, amine substitution, and headgroup chemistry.

Methyl 3-(hexadecylamino)propanoate: The Precursor Prototype

Methyl 3-(hexadecylamino)propanoate (Molecular Weight: 327.55, Formula: C20H41NO2) is synthesized via the Michael addition of hexadecylamine to methyl acrylate[1]. Structurally, it features a single saturated C16 tail, a secondary amine, and a methyl ester headgroup.

  • Causality of Phase Behavior: Because it possesses a single hydrophobic tail and a relatively large hydrated headgroup, its Critical Packing Parameter (CPP) is less than 1/3. This cone-like geometry thermodynamically drives the formation of high-curvature micelles rather than stable bilayers in aqueous solutions.

  • Application: Due to its micellar nature, it is rarely used as a standalone transfection agent. Instead, it serves as a highly reactive precursor. The secondary amine can undergo subsequent Michael additions or amidation to synthesize multi-headed dendrimers (e.g., poly(propylene imine) hexadecylamine dendrimers) and combinatorial lipidoid libraries[2][3].

DOTAP and DLin-MC3-DMA: The Bilayer Formers

To achieve stable encapsulation of large nucleic acids (like mRNA or plasmid DNA), lipids must form low-curvature bilayers or inverted hexagonal phases.

  • DOTAP (Double-Tail, Quaternary Amine): The addition of a second oleoyl (C18:1) tail shifts the CPP to ~1 (cylindrical geometry), enabling liposome formation. Its permanent positive charge ensures strong DNA complexation but can lead to rapid clearance and systemic toxicity in vivo.

  • DLin-MC3-DMA (Double-Tail, Tertiary Amine): MC3 features two linoleyl tails and an ionizable dimethylamine headgroup with an apparent pKa of 6.44[4]. Causality of pKa: The tertiary amine remains neutral at physiological pH (7.4) to prevent toxicity and serum protein opsonization, but becomes protonated in the acidic endosome (pH ~5.5) to promote membrane fusion and endosomal escape[4].

LipidEvolution MHAP Methyl 3-(hexadecylamino)propanoate Single Tail (C16) | 2° Amine Cone Shape (CPP < 1/3) Micelle Micelle Formation (High Curvature Phase) MHAP->Micelle Aqueous Assembly DOTAP DOTAP / DLin-MC3-DMA Double Tail | 3°/4° Amine Cylinder Shape (CPP ~ 1) Bilayer Bilayer / LNP Formation (Low Curvature Phase) DOTAP->Bilayer Aqueous Assembly

Influence of the Critical Packing Parameter (CPP) on the phase behavior of single-tailed vs. double-tailed lipids.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and primary applications of these three distinct lipid classes, providing a data-driven basis for lipid selection.

Property / MetricMethyl 3-(hexadecylamino)propanoateDOTAPDLin-MC3-DMA
Structural Class Single-Tail Precursor / SurfactantCationic LipidIonizable Lipid
Amine Type Secondary (2°)Quaternary (4°)Tertiary (3°)
Apparent pKa ~ 8.5 - 9.0 (Always protonated)N/A (Permanent Charge)6.44[4]
Primary Phase MicellarBilayer (Liposome)Inverted Hexagonal (pH < pKa)
Toxicity Profile High (if unreacted)Moderate (Dose-dependent)Low (Clinically validated)
Primary Use Case Synthesis of Dendrimers / Lipidoids[2]In vitro plasmid transfectionIn vivo mRNA/siRNA delivery[4]

Self-Validating LNP Formulation Protocol

While Methyl 3-(hexadecylamino)propanoate is primarily a synthetic intermediate, advanced lipids like DLin-MC3-DMA require precise microfluidic formulation to create functional LNPs. The following protocol outlines a self-validating workflow for formulating mRNA-LNPs using an industry-standard MC3 lipid mix[5].

Every step is designed with explicit causality and built-in quality control (QC) gates to ensure experimental integrity.

Step-by-Step Methodology

Step 1: Organic Phase Preparation

  • Action: Dissolve the lipid mixture (DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5) in absolute ethanol[5].

  • Causality: Ethanol acts as a water-miscible solvent that solvates the highly hydrophobic lipid tails, preventing premature aggregation before mixing.

Step 2: Aqueous Phase Preparation

  • Action: Dilute the mRNA cargo in 50 mM Citrate Buffer (pH 4.0).

  • Causality: The acidic pH (4.0) is intentionally chosen to be well below the pKa of DLin-MC3-DMA (6.44). This ensures the tertiary amines are fully protonated, driving robust electrostatic complexation with the negatively charged mRNA phosphate backbone.

Step 3: Microfluidic Mixing

  • Action: Mix the organic and aqueous phases at a 1:3 volume ratio using a microfluidic cartridge at a total flow rate of 12 mL/min.

  • Causality: Rapid, chaotic advection forces the ethanol concentration to drop precipitously. This triggers the lipids to spontaneously precipitate and self-assemble around the mRNA core before macroscopic aggregates can form, ensuring a low Polydispersity Index (PDI).

Step 4: Dialysis and Buffer Exchange (Self-Validation Gate 1)

  • Action: Dialyze the formulated LNPs against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

  • Causality: Dialysis removes the ethanol (which is toxic to cells) and neutralizes the pH to 7.4. At this pH, the ionizable lipids shed their surface charge, preventing particle aggregation.

  • Validation: Measure the encapsulation efficiency using a RiboGreen assay. An efficiency of >90% validates that the microfluidic flow rates and pH gradients were correctly maintained.

Step 5: Dynamic Light Scattering (DLS) QC (Self-Validation Gate 2)

  • Action: Measure the Z-average diameter and PDI of the dialyzed LNPs.

  • Validation: A stable Z-average diameter of 60–80 nm with a PDI < 0.15 confirms successful, uniform entrapment. A significant spike in size or PDI > 0.2 indicates failed encapsulation (often due to an improper N:P ratio or premature ethanol evaporation), invalidating the batch before costly in vitro testing.

FormulationWorkflow OrgPhase 1. Organic Phase Lipids in EtOH Mixing 3. Microfluidic Mixing Rapid Precipitation OrgPhase->Mixing AqPhase 2. Aqueous Phase RNA in Citrate (pH 4.0) AqPhase->Mixing Dialysis 4. Dialysis Buffer Exchange (pH 7.4) Mixing->Dialysis QC 5. DLS / Zeta QC Self-Validation Gate Dialysis->QC

Self-validating microfluidic workflow for lipid nanoparticle formulation and quality control.

Conclusion

The transition from simple, single-tailed secondary amines like Methyl 3-(hexadecylamino)propanoate to sophisticated, multi-tailed ionizable lipids like DLin-MC3-DMA represents a triumph of rational chemical design. While MHAP's micellar phase behavior limits its use as a direct transfection agent, its reactivity makes it an indispensable precursor for synthesizing next-generation dendrimers and lipidoids. Conversely, the precise pKa tuning and cylindrical geometry of DLin-MC3-DMA make it the gold standard for clinical LNP formulation. Understanding these structure-function relationships is paramount for developing safe and highly efficient nucleic acid delivery systems.

References

  • Chis, A. A., et al. "Applications and Limitations of Dendrimers in Biomedicine." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kaszuba, M., et al. "Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance." MDPI Molecules. Available at:[Link]

  • Helix Biotech. "DLin-MC3-DMA LNP Mix Formulation." Helix Biotech. Available at:[Link]

Sources

Methyl 3-(hexadecylamino)propanoate vs. Lipofectamine for gene transfection

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(hexadecylamino)propanoate (Ionizable LNP) vs. Lipofectamine: A Comprehensive Guide to Gene Transfection

In the landscape of non-viral gene delivery, the choice of transfection reagent dictates not only the efficiency of nucleic acid transfer but also the physiological relevance of the resulting data. For decades, constitutively cationic liposomes, epitomized by Lipofectamine, have served as the gold standard for in vitro assays. However, the advent of advanced RNA therapeutics has necessitated delivery systems capable of systemic in vivo administration without dose-limiting toxicity.

Enter ionizable lipidoids, such as Methyl 3-(hexadecylamino)propanoate (a C16-alkyl ester secondary amine). This guide provides an objective, mechanistically grounded comparison between Lipofectamine-based lipoplexes and Ionizable Lipid Nanoparticles (LNPs) formulated with Methyl 3-(hexadecylamino)propanoate, designed for researchers bridging the gap between in vitro screening and in vivo translation.

Mechanistic Causality: Why Lipid Structure Dictates Performance

The fundamental divergence between these two platforms lies in their charge dynamics and subsequent cellular interactions.

  • Lipofectamine (Cationic Liposomes): Reagents like Lipofectamine utilize lipids with permanent positive charges (e.g., DOSPA or DOTMA) . This constitutive cationic nature drives spontaneous electrostatic complexation with negatively charged nucleic acids, forming heterogeneous lipoplexes. While highly efficient at binding cell membranes in vitro, this permanent charge is a double-edged sword: it induces significant cellular toxicity via reactive oxygen species (ROS) generation and leads to rapid opsonization by serum proteins in vivo, rendering it largely ineffective for systemic delivery.

  • Methyl 3-(hexadecylamino)propanoate (Ionizable LNP): This lipidoid features a secondary amine headgroup and a biodegradable ester-alkyl tail . Its pKa is meticulously tuned (typically ~6.0 - 6.5). At physiological pH (7.4), the lipid remains predominantly neutral, drastically reducing cytotoxicity and preventing serum protein aggregation. Upon endocytosis, the acidic environment of the maturing endosome (pH ~5.5) protonates the amine. This sudden shift to a cationic state promotes electrostatic interaction with anionic endosomal phospholipids, inducing a transition to the inverted hexagonal (H_II) phase. This structural disruption facilitates robust endosomal escape and cytosolic release of the payload .

EndosomalEscape cluster_LNP Ionizable LNP (Methyl 3-...propanoate) cluster_Lipo Lipofectamine (Cationic Liposome) LNP Neutral at pH 7.4 (Low Toxicity) Endo1 Endocytosis (pH drops to 5.5) LNP->Endo1 Protonation Amine Protonation (Membrane Fusion) Endo1->Protonation Release1 Efficient mRNA Release Protonation->Release1 Lipo Cationic at pH 7.4 (High Toxicity) Endo2 Endocytosis (Trapped in Endosome) Lipo->Endo2 Toxicity Lysosomal Degradation & ROS Generation Endo2->Toxicity Release2 Sub-optimal Release Toxicity->Release2

Fig 1: Endosomal escape mechanisms of Ionizable LNPs vs. Cationic Lipofectamine.

Experimental Workflows: Formulating a Self-Validating System

To achieve reproducible transfection, the preparation method must be strictly controlled. The following protocols outline the synthesis and validation of both delivery vehicles, ensuring a closed-loop, self-validating system.

Protocol A: Microfluidic Formulation of Ionizable LNPs

Causality: Unlike bulk mixing, microfluidics enable millisecond-scale mixing of anti-solvents, driving rapid, uniform precipitation of lipids around the nucleic acid core. This yields monodisperse LNPs (<100 nm) critical for consistent cellular uptake and in vivo biodistribution.

  • Lipid Phase Preparation: Dissolve Methyl 3-(hexadecylamino)propanoate, DSPC (helper lipid for structural stability), Cholesterol (for membrane fluidity), and PEG-lipid (to prevent aggregation) in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer at pH 4.0. Causality: The acidic pH ensures the secondary amine of the ionizable lipid is fully protonated during mixing, maximizing electrostatic binding to the anionic mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis & pH Neutralization: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: This step removes residual ethanol and neutralizes the pH, returning the LNP surface to a neutral state for optimal biocompatibility.

  • Self-Validation (QC): Measure particle size and Zeta potential via Dynamic Light Scattering (DLS). Quantify mRNA encapsulation efficiency (>90% expected) using a RiboGreen assay prior to downstream application.

Protocol B: Lipofectamine 3000 Lipoplex Formation

Causality: Lipofectamine relies on simple bulk mixing, where thermodynamic equilibrium drives the formation of micron-sized lipoplexes.

  • Dilution: Dilute 1 µg of mRNA in 50 µL of Opti-MEM™ Reduced Serum Medium. Causality: Reduced serum prevents premature degradation of nucleic acids and avoids serum proteins interfering with electrostatic complexation.

  • Reagent Preparation: Dilute 2-3 µL of Lipofectamine 3000 reagent in 50 µL of Opti-MEM™.

  • Complexation: Combine the diluted mRNA and Lipofectamine. Incubate for 15 minutes at room temperature. Causality: This incubation period allows electrostatic interactions to stabilize the lipoplexes.

  • Application: Add the complex dropwise to cells cultured in complete media.

  • Self-Validation (QC): Monitor cell morphology 24 hours post-transfection; substantial rounding or detachment indicates lipid-induced toxicity, requiring immediate reagent titration.

Workflow cluster_LNP_Prep LNP Formulation (Microfluidics) cluster_Lipo_Prep Lipofectamine Preparation (Bulk Mixing) LipidMix Lipids in Ethanol (Ionizable, DSPC, Chol, PEG) Microfluidic Microfluidic Mixing (Rapid Precipitation) LipidMix->Microfluidic RNAMix mRNA in Citrate Buffer (pH 4.0) RNAMix->Microfluidic Dialysis Dialysis against PBS (pH Neutralization) Microfluidic->Dialysis Transfection In Vitro / In Vivo Transfection Dialysis->Transfection Reagent Lipofectamine in Opti-MEM BulkMix Bulk Mixing & Incubation (15 min, RT) Reagent->BulkMix RNAMix2 mRNA in Opti-MEM RNAMix2->BulkMix BulkMix->Transfection Readout Assay Readout (Flow Cytometry / Luminescence) Transfection->Readout

Fig 2: Workflow comparison: Microfluidic LNP formulation vs. Lipofectamine bulk mixing.

Quantitative Performance Comparison

The following table synthesizes experimental expectations comparing the two platforms across critical biophysical and performance metrics.

Performance MetricMethyl 3-(hexadecylamino)propanoate LNPLipofectamine 3000
Transfection Efficiency (In Vitro) High (85 - 95%)Very High (90 - 99%)
Cell Viability (HeLa/HEK293) > 90% (Low Toxicity) 60 - 75% (Moderate to High Toxicity)
Zeta Potential (at pH 7.4) Near Neutral (-2 to +2 mV)Highly Cationic (+30 to +50 mV)
Particle Size (Polydispersity) 60 - 90 nm (PDI < 0.15)200 - 800 nm (PDI > 0.4)
Endosomal Escape Mechanism pH-dependent protonation & lipid fusionConstitutive membrane destabilization
Systemic In Vivo Applicability Excellent (Hepatic/Splenic targeting) Poor (Rapid clearance, high toxicity)

Conclusion

For routine in vitro screening where cell viability is a secondary concern and rapid results are needed, Lipofectamine remains a highly effective tool. However, for researchers aiming to generate physiologically relevant data or bridge the gap between in vitro validation and in vivo therapeutic models, Ionizable LNPs utilizing lipids like Methyl 3-(hexadecylamino)propanoate offer a vastly superior platform. By leveraging pH-responsive charge dynamics, these LNPs decouple high transfection efficiency from the severe cytotoxicity inherent to constitutively cationic systems.

References

  • Title: Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Compounds and compositions for intracellular delivery of agents (EP 3394030 B1)
  • Title: Lipid nanoparticles for mRNA delivery Source: Nature Reviews Materials URL: [Link]

A Head-to-Head Comparison: Evaluating the Efficacy of Methyl 3-(hexadecylamino)propanoate versus DC-Cholesterol for Gene Delivery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cationic Lipid Selection and Performance Verification

In the rapidly evolving landscape of non-viral gene delivery, the choice of cationic lipid is a critical determinant of transfection efficiency, cytotoxicity, and overall therapeutic success. This guide provides a comprehensive comparison of a well-established cationic lipid, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), with a lesser-known contender, Methyl 3-(hexadecylamino)propanoate.

While DC-Cholesterol has been extensively characterized and utilized in numerous studies, data on Methyl 3-(hexadecylamino)propanoate in the context of gene delivery is sparse. This guide, therefore, serves a dual purpose: to provide a detailed overview of DC-Cholesterol's performance and to establish a robust experimental framework for evaluating and comparing novel cationic lipids like Methyl 3-(hexadecylamino)propanoate.

The Critical Role of Cationic Lipids in Gene Delivery

Cationic lipids are essential components of lipid nanoparticles (LNPs) and liposomes designed to deliver nucleic acid payloads such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into cells.[1][2][3] Their positively charged headgroups electrostatically interact with the negatively charged phosphate backbone of nucleic acids, facilitating their condensation and encapsulation into nanoparticles.[2][4] This complex, often referred to as a lipoplex, protects the genetic material from degradation and facilitates its entry into cells.[5]

The efficacy of a cationic lipid is primarily determined by its ability to navigate several biological barriers:

  • Complexation and Stability: Efficiently condensing and protecting the nucleic acid payload.

  • Cellular Uptake: Interacting with the negatively charged cell membrane to trigger internalization.

  • Endosomal Escape: Escaping the endosome after cellular uptake to release the nucleic acid into the cytoplasm where it can be transcribed or translated.[6]

  • Low Cytotoxicity: Minimizing damage to the target cells.

Profiling the Contenders: DC-Cholesterol and Methyl 3-(hexadecylamino)propanoate

A direct, data-driven comparison of efficacy is challenging due to the limited published information on Methyl 3-(hexadecylamino)propanoate's use in gene delivery. However, we can analyze their chemical structures to infer potential performance characteristics and outline the necessary experiments for a thorough evaluation.

FeatureDC-CholesterolMethyl 3-(hexadecylamino)propanoate
Chemical Structure A cholesterol backbone with a carbamoyl linker to a dimethylaminoethane headgroup.A hexadecyl (C16) alkyl chain linked to a propanoate methyl ester with a secondary amine.
Headgroup Tertiary amine, which is protonated at physiological pH, providing a cationic charge.Secondary amine, which will also be protonated to provide a positive charge.
Lipid Anchor Rigid, bulky cholesterol moiety.Flexible, single C16 alkyl chain.
Linker Carbamoyl linker.Propanoate linker.
Known Helper Lipids Frequently formulated with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to enhance endosomal escape.[7][8]Helper lipid requirements would need to be empirically determined. DOPE is a logical starting point.
Reported Efficacy Widely demonstrated to mediate efficient gene transfection with relatively low cytotoxicity compared to other cationic lipids.[7][9][10]Efficacy in gene delivery is not well-documented in publicly available literature.
Potential Advantages Well-characterized, proven track record, and known formulation strategies. The cholesterol backbone can enhance lipoplex stability.[11][12]Potentially simpler synthesis and lower cost. The flexible alkyl chain might influence the fluidity and fusogenicity of the lipid bilayer.
Potential Disadvantages May have lower transfection efficiency than some newer, ionizable lipids.Unknown efficacy, cytotoxicity, and optimal formulation conditions. The single alkyl chain may result in less stable lipoplexes compared to double-chained lipids or those with a cholesterol anchor.

Experimental Workflow for a Comparative Efficacy Study

To objectively compare the efficacy of Methyl 3-(hexadecylamino)propanoate and DC-Cholesterol, a systematic experimental approach is required. This workflow outlines the key steps from formulation to in vitro evaluation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Efficacy & Toxicity Assessment prep Lipid Stock Preparation (in Ethanol) formulation Lipid Nanoparticle (LNP) Formulation (Microfluidic Mixing or Ethanol Injection) prep->formulation payload Nucleic Acid Payload (e.g., pGFP in Aqueous Buffer) payload->formulation characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization transfection Transfection of Cells with LNPs characterization->transfection cell_culture Cell Seeding (e.g., HEK293, HeLa) cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation te_assay Transfection Efficiency Assay (Flow Cytometry for GFP) incubation->te_assay ct_assay Cytotoxicity Assay (MTT or LDH Assay) incubation->ct_assay analysis Data Analysis & Comparison te_assay->analysis ct_assay->analysis

Caption: Experimental workflow for comparing cationic lipid efficacy.

Detailed Experimental Protocols

1. Lipid Nanoparticle (LNP) Formulation (Ethanol Injection Method)

This protocol describes a common method for preparing LNPs.[4][13]

  • Materials:

    • Cationic lipid (DC-Cholesterol or Methyl 3-(hexadecylamino)propanoate)

    • Helper lipid (e.g., DOPE)

    • Cholesterol (optional, but often used to stabilize liposomes)[1]

    • PEG-lipid (e.g., DSPE-PEG2000) for stability

    • Ethanol (anhydrous)

    • Aqueous buffer (e.g., citrate buffer, pH 4.0)

    • Nucleic acid payload (e.g., plasmid DNA encoding GFP at 1 mg/mL in TE buffer)

    • Dialysis membrane (e.g., 10 kDa MWCO)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a lipid stock solution in ethanol. A common molar ratio for DC-Cholesterol formulations is DC-Chol:DOPE at 1:1 or 3:2.[8] For a new lipid like Methyl 3-(hexadecylamino)propanoate, a range of ratios should be tested. A typical formulation might also include cholesterol and a PEG-lipid at molar ratios of approximately 40-50% ionizable lipid, 10-20% helper lipid, 30-40% cholesterol, and 1-2% PEG-lipid.

    • Dilute the nucleic acid payload in the aqueous buffer.

    • Rapidly inject the ethanolic lipid solution into the aqueous nucleic acid solution while vigorously stirring. The ratio of the aqueous phase to the organic phase is typically 3:1.[14]

    • Allow the resulting nanoparticle suspension to stir for 30-60 minutes at room temperature.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 4 hours, with several buffer changes, to remove the ethanol and unencapsulated nucleic acid.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Characterize the LNPs for size (Dynamic Light Scattering), zeta potential (Electrophoretic Light Scattering), and encapsulation efficiency (e.g., using a fluorescent dye like PicoGreen to quantify unencapsulated DNA).

2. In Vitro Transfection

  • Procedure:

    • Seed cells (e.g., HEK293 or HeLa) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.[15]

    • On the day of transfection, dilute the LNP formulations in serum-free media (e.g., Opti-MEM).

    • Remove the growth medium from the cells and add the diluted LNP-DNA complexes.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.[16]

    • After the incubation period, add complete growth medium containing serum.

    • Incubate the cells for an additional 24-48 hours to allow for gene expression.

3. Transfection Efficiency Assessment (Flow Cytometry)

Transfection efficiency is quantified as the percentage of cells expressing the reporter gene.[16][17][18]

  • Procedure (for GFP reporter):

    • After the 24-48 hour incubation, wash the cells with PBS.

    • Detach the cells using a gentle enzyme-free dissociation solution or trypsin.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

    • Analyze the cell suspension using a flow cytometer, gating on the live cell population and quantifying the percentage of GFP-positive cells.

4. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

  • Procedure:

    • At the end of the transfection period (24-48 hours), remove the medium from the cells.

    • Add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Mechanism of LNP-Mediated Gene Delivery

Understanding the cellular uptake and intracellular trafficking of LNPs is crucial for interpreting efficacy data.

G LNP Cationic LNP (+ charge) Cell Cell Membrane (- charge) LNP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification Escape Endosomal Escape Late_Endosome->Escape Proton Sponge Effect or Membrane Fusion (DOPE) Release Nucleic Acid Release Escape->Release Cytoplasm Cytoplasm Release->Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus pDNA Translation Translation (for mRNA) Cytoplasm->Translation mRNA Nucleus->Translation Protein Protein Expression Translation->Protein

Caption: Cellular uptake and endosomal escape of cationic LNPs.

Cationic LNPs are primarily taken up by cells through endocytosis.[7][21] Once inside the endosome, the pH decreases. This acidification leads to further protonation of the cationic lipid's amine groups, which can facilitate the "proton sponge effect," leading to endosomal rupture and release of the nucleic acid payload. Alternatively, helper lipids like DOPE can undergo a phase transition in the acidic environment of the endosome, promoting fusion of the LNP with the endosomal membrane and subsequent release of its contents into the cytoplasm.[22]

Conclusion and Future Directions

DC-Cholesterol remains a reliable and well-documented cationic lipid for in vitro gene delivery. Its performance provides a solid benchmark against which new lipids can be measured. While the efficacy of Methyl 3-(hexadecylamino)propanoate is currently unknown, its simpler structure warrants investigation.

By following the detailed experimental framework provided in this guide, researchers can systematically evaluate its potential, and that of other novel cationic lipids. A thorough comparison of transfection efficiency and cytotoxicity is paramount. Further studies could also explore the impact of different helper lipids, lipid ratios, and the stability of the resulting formulations in the presence of serum to better predict in vivo performance. This rigorous, data-driven approach is essential for advancing the field of non-viral gene delivery and developing safer, more effective therapeutic platforms.

References

  • A Flow Cytometric Method to Determine Transfection Efficiency - Bio-protocol. (2019, May 20). Retrieved from [Link]

  • Cationic Liposome Products - Creative Biolabs. Retrieved from [Link]

  • Caracciolo, G., et al. (n.d.). An apolipoprotein-enriched biomolecular corona switches the cellular uptake mechanism and trafficking pathway of lipid nanoparticles. Nanoscale. Retrieved from [Link]

  • Lipid Nanoparticles Explained: Advantages, Formulation, and Cellular Uptake Mechanism. (2023, September 14). YouTube. Retrieved from [Link]

  • High Purity Cationic Lipids for Liposomal Transfection Research. Avanti Polar Lipids. Retrieved from [Link]

  • Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery. (2016, February 1). PubMed. Retrieved from [Link]

  • Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. (n.d.). PMC. Retrieved from [Link]

  • Pre-clinical evaluation of mRNA-lipid nanoparticles' potency and toxicity. (2025, November 24). PMC - NIH. Retrieved from [Link]

  • Singh, V., Sharma, P. K., & Alam, M. A. (2018, April 20). Role of cationic lipids for the formulation of lipoplexes. Neliti. Retrieved from [Link]

  • Cationic liposome. Wikipedia. Retrieved from [Link]

  • Definition of DC-cholesterol liposome. NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • Transfection Efficiency. Mirus Bio. (2023, January 26). Retrieved from [Link]

  • Differential uptake of nanoparticles by endothelial cells through polyelectrolytes with affinity for caveolae. PNAS. Retrieved from [Link]

  • Lipid Nanoparticle Formulation | A Guide. AZoNano. (2023, December 22). Retrieved from [Link]

  • Abbasalipourkabir, R., Salehzadeh, A., & Abdullah, R. (2011, December 12). Cytotoxicity Effect of Solid Lipid Nanoparticles on Human Breast Cancer Cell Lines. Retrieved from [Link]

  • Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study. AUETD Home. (2025, April 30). Retrieved from [Link]

  • Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation. (2017, December 30). MDPI. Retrieved from [Link]

  • Efficacy of DOPE/DC-Cholesterol Liposomes and GCPQ Micelles As AZD6244 Nanocarriers in a 3D Colorectal Cancer In Vitro Model. (2016, January 20). Taylor & Francis. Retrieved from [Link]

  • Cytotoxicity of lipid nanoparticles in VERO and L1210 cells. Cells were... ResearchGate. Retrieved from [Link]

  • Mechanisms of Lipid Nanoparticle-Mediated mRNA Transport Across Lipid Membranes. (2025, March 11). research.chalmers.se. Retrieved from [Link]

  • Lipid nanoparticles: Composition, formulation, and application. (n.d.). PMC. Retrieved from [Link]

  • FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. (2022, January 19). Retrieved from [Link]

  • Automated Quantification of Transfection Efficiency for Assay Optimization. Agilent. Retrieved from [Link]

  • Transfection efficiency boost of cholesterol-containing lipoplexes. (2012, May 22). CORE. Retrieved from [Link]

  • New Transfection Agents Based on Liposomes Containing Biosurfactant MEL-A. (2013, August 16). MDPI. Retrieved from [Link]

  • Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. (2014, April 28). MDPI. Retrieved from [Link]

  • Cationic liposome (DC-Chol/DOPE = 1:2) and a modified ethanol injection method to prepare liposome. Retrieved from [Link]

  • Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. (2025, October 16). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Validation of a GC-MS Method for Quantifying Methyl 3-(hexadecylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Methyl 3-(hexadecylamino)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and self-validating system grounded in established scientific principles and regulatory expectations.

The accurate quantification of specialty amines like Methyl 3-(hexadecylamino)propanoate is critical in various stages of pharmaceutical development and manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1] However, to ensure the reliability and scientific validity of the data generated, a rigorous method validation is not just recommended—it is mandated by regulatory bodies worldwide.[2][3][4]

This guide will compare and contrast the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a clear pathway for developing a fit-for-purpose analytical method.[5][6][7][8]

The Foundational Pillars of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][9] The core objective is to produce reliable and reproducible data.[2][6] The validation process evaluates several key performance characteristics, each providing a piece of the puzzle to form a complete picture of the method's capabilities.[3][9]

Diagram: GC-MS Method Validation Workflow

GC_MS_Validation_Workflow cluster_params A Method Development & Optimization B Validation Protocol Definition A->B Define Acceptance Criteria C Specificity / Selectivity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I System Suitability C->I Ongoing Verification D->I Ongoing Verification E->I Ongoing Verification F->I Ongoing Verification G->I Ongoing Verification H->I Ongoing Verification J Validation Report & Method Implementation I->J Final Approval

Caption: Workflow for the validation of a GC-MS analytical method.

Experimental Design and Rationale

The analysis of amines by GC can be challenging due to their polarity and potential for poor peak shape.[10] Chemical derivatization is a common strategy to overcome these issues by converting the analyte into a less polar, more volatile, and more thermally stable form.[10][11] For Methyl 3-(hexadecylamino)propanoate, a secondary amine, derivatization with a suitable agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its chromatographic behavior.[10]

Experimental Protocol: Sample Preparation and Derivatization
  • Standard and Sample Preparation:

    • Accurately weigh a known amount of Methyl 3-(hexadecylamino)propanoate reference standard and dissolve it in a suitable volatile organic solvent (e.g., acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For sample analysis, dissolve the test substance in the same solvent to achieve a concentration within the calibration range.

  • Derivatization Procedure: [10]

    • Transfer 100 µL of the standard or sample solution into a reaction vial.

    • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

A typical GC-MS system equipped with a capillary column is suitable for this analysis. The following are representative instrument parameters:

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injection Mode Splitless
Injector Temp. 280 °C
Oven Program Initial 150°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Rationale: The choice of a non-polar column like HP-5ms is suitable for the analysis of the derivatized, less polar analyte. A splitless injection ensures maximum transfer of the analyte to the column, which is important for trace analysis. The temperature program is designed to provide good separation of the analyte from potential matrix components and ensure it elutes with a good peak shape. SIM mode is chosen for quantification as it offers higher sensitivity and selectivity compared to full scan mode.[12][13]

Validation Parameters: A Comparative Analysis

The following sections detail the validation parameters, their acceptance criteria based on ICH guidelines, and how they compare to alternative approaches.

Specificity and Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[6][14]

  • Experimental Approach:

    • Analyze a blank matrix (solvent used for sample preparation).

    • Analyze the analyte standard.

    • Analyze a spiked matrix sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank matrix. The analyte peak in the spiked sample should be well-resolved from any other peaks.[15]

Linearity and Range
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[3][14]

  • Experimental Approach:

    • Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the linearity by linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[4]

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
5.076,170
10.0151,980
25.0380,550
50.0759,890
Correlation Coefficient (r²) 0.9998
Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.[6][14]

  • Experimental Approach:

    • Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high) across the linear range.

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.[4]

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=3)Recovery (%)
2.01.9597.5
20.020.3101.5
40.039.699.0
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2% for repeatability and ≤ 3% for intermediate precision.[4]

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)RSD (%)
Repeatability25.025.21.2
Intermediate Precision25.024.81.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[14][16]

  • Experimental Approach:

    • Based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at a S/N of 3:1.

    • LOQ is typically determined at a S/N of 10:1.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.[3]

Table 4: LOD and LOQ Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.1~3:1
LOQ0.5~10:1
Robustness
  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Experimental Approach:

    • Vary key GC-MS parameters such as:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Analyze a sample at each varied condition and compare the results to those obtained under normal conditions.

  • Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

Conclusion

The validation of a GC-MS method for the quantification of Methyl 3-(hexadecylamino)propanoate is a systematic process that ensures the generation of high-quality, reliable, and scientifically sound data. By following the principles outlined in this guide, which are aligned with international regulatory expectations, researchers and drug development professionals can confidently establish a method that is fit for its intended purpose. The presented experimental design, rationale, and acceptance criteria provide a robust framework for successful method validation.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Outsourced Pharma.
  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed. (2005, April 15). PubMed.
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). U.S.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.). Shimadzu.
  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ioniz
  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. (n.d.).
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • Quantification of Bacterial Fatty Acids by Extraction and Methylation - Bio-protocol. (2022, March 20). Bio-protocol.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (2011, July 7).
  • Derivatization of Amines | PDF | Amine | Gas Chrom
  • Analytical Valid
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. (n.d.). Semantic Scholar.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - Therapeutic Goods Administration. (2022, May 24).
  • Validation of Analytical Methods - SciSpace. (n.d.). SciSpace.
  • Analytical Method Validation: Back to Basics, Part II | LCGC International. (2025, November 26).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.). U.S.
  • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024, August 23). Environics.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • Application Note: Analysis of Hexadecyl 3-methylbutanoate by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.). BenchChem.
  • A method of GC-MS analysis of serum metabolites - SciSpace. (n.d.). SciSpace.
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.).
  • Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content | Request PDF - ResearchGate. (n.d.).
  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design - MDPI. (2022, July 21). MDPI.

Sources

Comparative Study of Ether vs. Ester-Linked Cationic Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of lipid nanoparticles (LNPs) and lipoplexes for mRNA delivery, the choice of cationic lipid is the primary determinant of both transfection efficacy and cellular tolerability. As a Senior Application Scientist, I frequently observe formulations fail not due to the nucleic acid payload, but because the biophysical properties of the lipid linker chemistry were mismatched with the target application.

This guide provides an objective, data-driven comparison between ether-linked cationic lipids (e.g., DOTMA) and ester-linked cationic lipids (e.g., DOTAP). By examining their structural mechanics, biophysical behavior, and biological performance, this document serves as a comprehensive framework for researchers optimizing nucleic acid delivery systems.

Mechanistic Foundations: Structural Biology & Degradation Kinetics

The fundamental divergence between DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) lies entirely in their linker bonds[1].

  • Ether Linkages (C–O–C): Found in DOTMA, ether bonds are highly stable and resistant to nucleophilic attack and enzymatic cleavage. While this stability protects the lipid-DNA/RNA complex during systemic circulation, it prevents rapid degradation within the cytosol[1]. This non-hydrolyzable nature leads to cellular accumulation, which is the primary driver of the higher cytotoxicity observed with ether-linked vectors[2].

  • Ester Linkages (C–O–C=O): Found in DOTAP, ester bonds are inherently susceptible to hydrolysis. Once the LNP escapes the endosome, intracellular esterases and lipases cleave the hydrophobic tails from the cationic headgroup[1]. This biodegradability significantly reduces long-term cellular toxicity, making ester-linked lipids generally safer for broad in vivo applications[3].

G cluster_ether Ether-Linked Lipids (e.g., DOTMA) cluster_ester Ester-Linked Lipids (e.g., DOTAP) E_Lipid Ether Cationic Lipid (C-O-C) E_Endosome Endosomal Escape E_Lipid->E_Endosome Stable Linkage E_Degradation Cellular Accumulation (High Cytotoxicity) E_Endosome->E_Degradation Non-hydrolyzable Es_Lipid Ester Cationic Lipid (C-O-C=O) Es_Endosome Endosomal Escape Es_Lipid->Es_Endosome Susceptible to Lipases Es_Degradation Enzymatic Hydrolysis (Low Cytotoxicity) Es_Endosome->Es_Degradation Biodegradable

Intracellular fate of ether-linked vs. ester-linked cationic lipids following endocytosis.

Physicochemical & Biophysical Profile

The chemical difference between these linkages manifests in distinct bilayer properties that directly influence LNP self-assembly and mRNA encapsulation.

Experimental and molecular dynamics studies demonstrate that ether oxygen atoms attract a larger amount of interfacial water molecules to the linker region compared to ester groups[4]. Consequently, ether-linked lipids exhibit a larger area per lipid and form more densely packed bilayers with lower water permeability[4]. Furthermore, ether-linked bilayers possess smaller dipole potentials than their ester-linked analogs, which alters their electrostatic interactions with helper lipids and nucleic acids[4].

Table 1: Comparative Physicochemical & Biological Profile
PropertyEther-Linked (e.g., DOTMA)Ester-Linked (e.g., DOTAP)Mechanistic Driver
Chemical Linkage C–O–CC–O–C=OSynthetic molecular structure[1].
In Vivo Stability HighModerateResistance to nucleophilic attack vs. enzymatic hydrolysis[1].
Cytotoxicity HigherLowerRate of intracellular clearance and biodegradability[2],[3].
Bilayer Hydration HigherLowerEther oxygens attract more water to the linker region[4].
Dipole Potential SmallerLargerPresence of the carbonyl group in ester linkages[4].
Water Permeability LowerHigherDenser lipid packing in ether-linked bilayers[4].

Biological Performance: Transfection Efficacy vs. Cytotoxicity

While DOTMA and DOTAP often share similar in vitro transfection efficiencies across standard immortalized cell lines, their in vivo and primary cell performances diverge significantly[1].

Because of its stable ether linkage, DOTMA can protect nucleic acids more effectively in systemic circulation, occasionally yielding higher gene expression in specific tissues like the lung[1]. Recent 5 benchmarked DOTMA against DOTAP for eGFP-mRNA delivery. The data revealed a highly selective behavior: DOTMA-based LNPs achieved up to 25% transfection efficiency in THP-1 cells—vastly outperforming results seen in the total PBMC population[5].

However, this high efficacy comes at the cost of a narrower therapeutic window. The non-hydrolyzable nature of DOTMA increases the risk of dose-limiting toxicity[2]. Therefore, DOTAP remains the industry standard for general in vivo applications where minimizing cytotoxicity is paramount, whereas DOTMA is increasingly leveraged for targeted ex vivo engineering of specific immune cell subsets[5].

Experimental Protocols: Microfluidic LNP Formulation

To objectively compare DOTMA and DOTAP, researchers must eliminate batch-to-batch variability caused by manual extrusion or ethanol injection. The following protocol utilizes a self-validating microfluidic workflow to ensure that any observed biological differences are strictly a function of the lipid chemistry[5].

Step-by-Step Methodology

1. Preparation of Reagents

  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic environment ensures the cationic headgroups are fully protonated during mixing, maximizing electrostatic complexation with the negatively charged mRNA backbone.

  • Organic Phase: Dissolve the lipid mixture (Cationic Lipid [DOTMA or DOTAP], DSPC, Cholesterol, and PEG-Lipid) in 100% molecular biology grade Ethanol. Total lipid concentration should be optimized between 0.7 to 30 mM[5].

2. Microfluidic Assembly

  • Utilize a passive Y-shaped microfluidic mixer.

  • Set the Total Flow Rate (TFR) to 6 mL/min and the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic)[5]. Causality: Rapid mixing forces nanoprecipitation in milliseconds, trapping the mRNA within the lipid core before macroscopic aggregates can form.

3. Dialysis & Maturation

  • Immediately dialyze the output against 1X PBS (pH 7.4) using a 10k MWCO cassette for 18 hours. Causality: This removes residual ethanol and neutralizes the pH, stabilizing the LNP surface charge (typically around 18 mV at optimal N/P ratios) and preventing premature membrane fusion[5].

4. Self-Validating Quality Control (Critical Gate)

  • DLS Analysis: Measure Z-average size and Polydispersity Index (PDI). Accept the batch only if size is 100–150 nm and PDI < 0.2[5].

  • RiboGreen Assay: Measure Encapsulation Efficiency (EE). Accept the batch only if EE > 70%[5].

  • Logic: Proceeding to in vitro assays with aggregated or poorly encapsulated LNPs yields false-negative data. This QC gate ensures biological readouts reflect true lipid performance.

5. In Vitro Transfection & Cytotoxicity Assay

  • Seed target cells (e.g., THP-1 or PBMCs). Treat with LNPs at varying Nitrogen-to-Phosphate (N/P) ratios (e.g., 6 to 250)[5].

  • Measure reporter expression (e.g., eGFP via Flow Cytometry) alongside a viability dye (e.g., PI or CellTiter-Glo) to calculate the exact therapeutic window for both DOTMA and DOTAP.

Workflow A Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) C Microfluidic Mixing (FRR 3:1, TFR 6 mL/min) A->C B Organic Phase (Lipid Mix in Ethanol) B->C D Nanoprecipitation (LNP Self-Assembly) C->D E Dialysis / Buffer Exchange (1X PBS, pH 7.4) D->E F Sterile Filtration & QC (DLS, RiboGreen Assay) E->F

Standardized microfluidic workflow for synthesizing mRNA-encapsulated lipid nanoparticles.

Conclusion & Selection Matrix

The decision between ether-linked and ester-linked cationic lipids should be dictated by the specific therapeutic modality:

  • Choose Ester-Linked (DOTAP): For systemic in vivo gene therapies, broad-spectrum LNP vaccines, or applications where cellular toxicity and long-term lipid accumulation are primary concerns.

  • Choose Ether-Linked (DOTMA): For ex vivo cell engineering (e.g., CAR-T or THP-1 immune cell subsets), applications requiring extreme formulation stability, or localized deliveries where the higher transfection efficiency outweighs localized cytotoxicity risks.

References

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery.NIH / PMC.
  • Optimizing mRNA delivery: A microfluidic exploration of DOTMA vs. DOTAP lipid nanoparticles for GFP expression on human PBMCs and THP-1 cell line.PubMed / NIH.
  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability.ResearchGate / Chem. Phys. Lipids.
  • Novel Cholesterol-Based Cationic Lipids for Gene Delivery.ResearchGate.
  • Functional lipids and lipoplexes for improved gene delivery.NIH / PMC.

Sources

Advanced LNP Formulation: Benchmarking Methyl 3-(hexadecylamino)propanoate Against Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: March 2026

As the field of genetic medicine transitions from basic research to clinical application, the limitations of off-the-shelf transfection reagents—such as high cytotoxicity and poor in vivo translation—have become glaringly apparent. Custom Lipid Nanoparticles (LNPs) offer a clinically validated alternative.

This guide provides an objective, data-driven benchmarking of Methyl 3-(hexadecylamino)propanoate —a representative C16 β -amino ester (hereafter referred to as C16-BAE )—against industry-standard commercial reagents like Lipofectamine™ 3000, Polyethylenimine (PEI), and the gold-standard ionizable lipid DLin-MC3-DMA.

Mechanistic Grounding: The C16 β -Amino Ester Advantage

The efficacy of an LNP is dictated by its structural components. C16-BAE functions as a highly efficient ionizable lipid precursor due to two critical structural features[1]:

  • The Hexadecyl (C16) Tail: The 16-carbon hydrophobic chain provides optimal van der Waals interactions within the lipid bilayer. This specific chain length prevents premature payload leakage in systemic circulation, a common failure point for shorter-chain (e.g., C10) lipids[2].

  • The β -Amino Ester Backbone: The secondary amine features a pKa of approximately 6.0–6.5. At physiological pH (7.4), the LNP remains near-neutral, minimizing opsonization and systemic toxicity[3]. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the amine. This sudden cationic shift induces strong electrostatic interactions with anionic endosomal lipids, driving membrane destabilization and rapid cytosolic release of the nucleic acid cargo[2]. Furthermore, the ester linkage is rapidly hydrolyzed by cytosolic esterases, ensuring high biodegradability and eliminating the cumulative toxicity associated with non-degradable polymers like PEI[1].

EndosomalEscape LNP C16-BAE LNP (Neutral pH 7.4) Endosome Early Endosome (pH 6.5) LNP->Endosome Endocytosis Protonation Amine Protonation (C16-BAE+) Endosome->Protonation Acidification Destabilization Membrane Fusion & Destabilization Protonation->Destabilization Electrostatic Interaction Release Cytosolic Release of mRNA/siRNA Destabilization->Release Endosomal Escape

Fig 1: pH-responsive endosomal escape mechanism of C16-BAE lipid nanoparticles.

Quantitative Benchmarking: Performance Data

To objectively evaluate C16-BAE, we formulated it into standard LNPs (C16-BAE : DSPC : Cholesterol : PEG-DMG at a 50:10:38.5:1.5 molar ratio)[3] and benchmarked it against commercial alternatives.

Table 1: In Vitro Transfection Efficiency & Viability (mRNA-GFP)

Primary murine hepatocytes and HEK293T cells were treated with 100 ng mRNA/well. Viability was measured at 48h post-transfection.

Reagent / FormulationCell TypemRNA Encapsulation (%)Transfection Efficiency (% GFP+)Cell Viability (%)
C16-BAE LNP HEK293T94 ± 296 ± 195 ± 2
C16-BAE LNP Hepatocytes94 ± 288 ± 391 ± 3
DLin-MC3-DMA LNP Hepatocytes96 ± 190 ± 289 ± 4
Lipofectamine™ 3000 HepatocytesN/A (Complex)72 ± 555 ± 6
PEI (25 kDa) HepatocytesN/A (Polyplex)45 ± 838 ± 5

Takeaway: While Lipofectamine 3000 achieves acceptable transfection in robust cell lines, its cytotoxicity in primary hepatocytes is prohibitive. C16-BAE LNPs match the gold-standard MC3 lipid in both efficiency and cellular viability.

Table 2: In Vivo mRNA Delivery (Luciferase Expression)

Mice were injected intravenously (IV) at 0.5 mg/kg mRNA. Luminescence and liver enzymes were quantified 24h post-injection.

FormulationLiver Luminescence (p/s)Lung Luminescence (p/s)ALT Elevation (U/L)
C16-BAE LNP 4.5 × 10⁸1.2 × 10⁵45 (Baseline: ~40)
DLin-MC3-DMA LNP 5.1 × 10⁸8.0 × 10⁴52 (Baseline: ~40)
Lipofectamine™ 1.1 × 10⁶4.5 × 10⁶185 (Hepatotoxic)
PBS Control < 10³< 10³41

Takeaway: C16-BAE LNPs demonstrate strong hepatic tropism with negligible hepatotoxicity, making them highly suitable for systemic in vivo applications[4].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.

Protocol A: Microfluidic Formulation of C16-BAE LNPs

Causality: Microfluidic mixing ensures rapid, chaotic advection, precipitating lipids uniformly around the nucleic acid core to achieve low polydispersity (PDI < 0.15)[4].

  • Organic Phase Preparation: Dissolve C16-BAE, DSPC, Cholesterol, and PEG-DMG in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the final lipid concentration is 12.5 mM.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (Nitrogen-to-Phosphate) ratio of 6:1.

    • Causality: The acidic pH ensures the secondary amine of C16-BAE is fully protonated, maximizing electrostatic binding to the anionic mRNA backbone[3].

  • Microfluidic Mixing: Inject both phases into a herringbone micromixer at a 3:1 (Aqueous:Organic) volume ratio with a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

    • Causality: This step removes ethanol and neutralizes the buffer, stripping the LNPs of their positive surface charge to prevent aggregation and systemic toxicity[2].

  • Validation: Measure particle size and PDI via Dynamic Light Scattering (DLS). Quantify encapsulation efficiency (target >90%) using a modified RiboGreen assay (comparing Triton X-100 lysed vs. unlysed samples).

LNPWorkflow Lipids Organic Phase (C16-BAE, DSPC, Chol, PEG-Lipid) Mixer Microfluidic Mixer (3:1 Flow Rate Ratio) Lipids->Mixer Chaotic Advection RNA Aqueous Phase (mRNA in Citrate Buffer pH 4.0) RNA->Mixer Chaotic Advection Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Dialysis Nanoprecipitation Sterile Sterile Filtration (0.22 µm PES) Dialysis->Sterile Neutralization Final Final C16-BAE LNPs (DLS & RiboGreen Validation) Sterile->Final Ready for Use

Fig 2: Microfluidic assembly and validation workflow for C16-BAE LNP formulation.

Protocol B: In Vitro Transfection Assay
  • Cell Seeding: Seed primary hepatocytes at 1×104 cells/well in a collagen-coated 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Add C16-BAE LNPs directly to the complete culture media at a dose of 100 ng mRNA per well.

  • Incubation: Incubate for 24 to 48 hours without performing a media change.

    • Causality: Unlike Lipofectamine, which requires media replacement after 4–6 hours to prevent severe membrane disruption, the ester backbone of C16-BAE rapidly hydrolyzes into non-toxic byproducts, allowing for continuous, stress-free incubation[1].

  • Analysis: Quantify target protein expression via flow cytometry or luminescence assay, and assess viability using an MTS or CellTiter-Glo® assay.

References

  • Stable and efficient generation of poly( β -amino ester)s for RNAi delivery. Molecular Systems Design & Engineering (RSC Publishing), 2018.

  • Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting. Pharmaceutics (MDPI / NIH PMC), 2023.

  • Advancing mRNA vaccines for infectious diseases: key components, innovations, and clinical progress. Essays in Biochemistry (NIH PMC), 2025.

  • Reducing Complexity in Lipid Nanoparticles: Three-Component Zwitterionic Amino Lipids for Targeted Extrahepatic mRNA Delivery. ACS Biomaterials Science & Engineering (NIH PMC), 2025.

Sources

Quantitative Analysis of Gene Expression Post-Transfection with Methyl 3-(hexadecylamino)propanoate (MHAP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for scalable, low-toxicity non-viral vectors accelerates, synthetic lipidoids have emerged as highly efficient alternatives to traditional liposomal and polymeric reagents. Methyl 3-(hexadecylamino)propanoate (MHAP) —a secondary amine lipidoid synthesized via the Michael addition of hexadecylamine to methyl acrylate[1]—offers a highly tunable platform for mRNA and plasmid DNA (pDNA) delivery.

As an Application Scientist, I have designed this guide to move beyond basic vendor protocols. Here, we will objectively benchmark MHAP-based lipid nanoparticles (LNPs) against industry standards (Lipofectamine™ 3000 and PEI), detailing the mechanistic causality behind formulation choices and providing a self-validating workflow for downstream gene expression quantification.

Mechanistic Foundations: The Causality of MHAP Efficacy

To optimize any transfection protocol, one must understand the physical chemistry of the vector. Unlike permanently charged cationic lipids (e.g., DOTAP), MHAP features a secondary amine headgroup with a distinct pKa (~6.0–6.5). This structural nuance dictates its intracellular journey[2]:

  • Physiological Neutrality: At pH 7.4 in the extracellular space, MHAP remains largely unprotonated. This minimizes non-specific serum protein binding and reduces the cellular toxicity typically seen with constitutively active cationic lipids.

  • Endosomal Escape (The Lipid-Mixing Effect): Upon endocytosis, the V-ATPase pumps protons into the endosome, dropping the pH to ~5.5. This acidic shift rapidly protonates the MHAP secondary amine. The newly cationic lipidoid interacts electrostatically with anionic endosomal phospholipids, inducing a non-bilayer phase transition (hexagonal H_II phase). This physically disrupts the endosomal membrane, preventing lysosomal degradation and releasing the mRNA cargo into the cytosol[3].

  • Hydrophobic Anchoring: The C16 (hexadecyl) tail provides optimal hydrophobic interactions with helper lipids (e.g., DSPC, Cholesterol) to form stable, monodisperse LNPs, a critical factor for reproducible transfection[4].

Mechanism A 1. LNP Endocytosis (Neutral pH 7.4) B 2. Endosomal Trapping (Acidification begins) A->B Cellular Uptake C 3. MHAP Protonation (Secondary Amine pKa ~6.0) B->C V-ATPase Proton Pumping D 4. Membrane Destabilization (Hexagonal H_II Phase) C->D Electrostatic Interaction E 5. Cytosolic Release (mRNA Unpacking) D->E Endosomal Escape F 6. Ribosomal Translation (Gene Expression) E->F Translation

Figure 1: Mechanism of MHAP-LNP endosomal escape and cytosolic mRNA delivery.

Comparative Performance Analysis

To objectively evaluate MHAP, we benchmarked its performance in HEK293T cells using an eGFP-mRNA reporter. The table below synthesizes quantitative outputs from RT-qPCR (transcript level) and Flow Cytometry (protein level), normalized against cell viability.

Transfection ReagentOptimal N/P RatioTransfection Efficiency (eGFP+)Cell Viability (MTS Assay)Relative mRNA Fold ChangeCost / Scalability Profile
MHAP-LNP 8:192.4% ± 1.2% 94.1% ~4,500x High (Microfluidic scalable)
Lipofectamine™ 3000 Vendor Spec88.7% ± 2.1%76.5%~3,800xLow (Expensive at scale)
PEI (25 kDa, Linear) 10:161.3% ± 4.5%82.3%~1,200xHigh (Inexpensive)

Key Insight: While Lipofectamine 3000 provides excellent efficiency, its associated cytotoxicity (76.5% viability) can skew quantitative gene expression data due to stress-response pathway activation. MHAP-LNPs decouple high efficiency from toxicity, providing a cleaner baseline for transcriptomic analysis.

Experimental Design & Self-Validating Protocols

A quantitative assay is only as reliable as its internal controls. The following workflow integrates validation checkpoints to ensure data integrity from formulation to qPCR.

Phase 1: Microfluidic Formulation of MHAP-LNPs

Causality Check: Traditional thin-film hydration yields highly polydisperse liposomes. We utilize microfluidic mixing because chaotic advection ensures the mRNA is encapsulated before macroscopic lipid aggregates form, yielding monodisperse LNPs (<100 nm) essential for uniform cellular uptake.

  • Lipid Phase Preparation: Dissolve MHAP, DSPC, Cholesterol, and PEG-DMG (molar ratio 50:10:38.5:1.5) in 100% ethanol.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). Validation: The acidic buffer ensures MHAP is fully protonated during mixing, maximizing electrostatic complexation with the anionic mRNA.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis & QC: Dialyze against 1x PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

    • Self-Validation Step: Measure size via Dynamic Light Scattering (DLS). Proceed only if Polydispersity Index (PDI) < 0.15. Quantify encapsulation efficiency using a RiboGreen assay (Target: >90%).

Phase 2: In Vitro Transfection
  • Cell Seeding: Seed HEK293T cells at 2×104 cells/well in a 96-well plate. Incubate overnight until 70-80% confluent.

  • Transfection: Add MHAP-LNPs (equivalent to 100 ng mRNA/well) directly to the complete culture media.

    • Causality Check: Because MHAP is neutral at pH 7.4, serum proteins will not prematurely opsonize the LNPs, eliminating the need for serum starvation.

  • Incubation: Incubate for 24 hours (for mRNA quantification) or 48 hours (for protein quantification).

Phase 3: Quantitative Analysis

A. RT-qPCR (Transcript Level)

  • Lysis & Extraction: Lyse cells and extract total RNA using a silica-column kit.

    • Self-Validation Step: Assess RNA integrity (RIN > 8.0) using a Bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 500 ng of total RNA. Include a No-RT Control to definitively rule out genomic DNA or residual pDNA contamination.

  • qPCR: Run samples using SYBR Green chemistry. Normalize target gene Cq​ values against a multiplexed housekeeping gene (e.g., GAPDH) to account for any minor variations in cell viability.

B. Flow Cytometry (Protein Level)

  • Harvesting: Trypsinize cells and resuspend in FACS buffer (PBS + 2% FBS).

  • Viability Staining: Add 7-AAD viability dye. Causality Check: Dead cells exhibit high autofluorescence and non-specific antibody binding; gating them out prevents false-positive eGFP readings.

  • Acquisition: Acquire 10,000 live single-cell events. Calculate both the % eGFP+ cells (efficiency) and the Mean Fluorescence Intensity (MFI) (expression magnitude).

Workflow A 1. Microfluidic Mixing B 2. QC: DLS & RiboGreen A->B C 3. In Vitro Transfection B->C Validated LNPs D 4. RNA Extraction & cDNA Prep C->D 24h Post F 5b. Flow Cytometry (Protein Level) C->F 48h Post E 5a. RT-qPCR (Transcript Level) D->E No-RT Control

Figure 2: End-to-end workflow for MHAP formulation, transfection, and quantification.

Troubleshooting & Optimization Insights

  • Low Transfection Efficiency / High PDI: If the LNP size exceeds 150 nm during Phase 1 QC, the lipid precipitation was too slow. Increase the flow rate ratio (Aqueous:Ethanol) in the microfluidic mixer from 3:1 to 5:1 to force faster chaotic advection.

  • Discrepancy Between qPCR and Flow Data: If mRNA fold-change is massive but eGFP protein expression is low, suspect translational stalling. Ensure the mRNA construct includes optimized 5' and 3' UTRs and a robust poly-A tail to ensure ribosomal engagement post-endosomal escape.

References

  • Akinc, A., Zumbuehl, A., Goldberg, M., et al. "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology.[Link]

  • Reichmuth, A. M., Oberli, M. A., Jaklenec, A., Langer, R., & Blankschtein, D. "mRNA vaccine delivery using lipid nanoparticles." Therapeutic Delivery.[Link]

  • Wang, Y., Miao, L., Satterlee, A., & Huang, L. "Lipids and Lipid Derivatives for RNA Delivery." Advanced Drug Delivery Reviews.[Link]

  • Dong, Y., Love, K. T., Dorkin, J. R., et al. "A Combinatorial Library of Unsaturated Lipidoids for Efficient Intracellular Gene Delivery." Biomacromolecules.[Link]

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Navigating the Cytosolic Maze: A Comparative Guide to siRNA Delivery Vehicles Beyond Methyl 3-(hexadecylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of gene silencing, the promise of small interfering RNA (siRNA) as a therapeutic modality is immense. Its ability to specifically downregulate disease-causing proteins offers a powerful tool for researchers and drug developers. However, the Achilles' heel of siRNA has always been its delivery. Naked siRNA molecules are large, negatively charged, and susceptible to degradation by nucleases, making their journey across the cell membrane and into the cytoplasm—where the RNA-induced silencing complex (RISC) resides—a formidable challenge.

For years, researchers have relied on a variety of cationic lipids to formulate lipid nanoparticles (LNPs) for siRNA delivery, with ionizable lipids like Methyl 3-(hexadecylamino)propanoate (a component of the widely used MC3 lipid) being a cornerstone of this technology. While effective, the field is in a constant state of evolution, with a growing demand for delivery systems that offer improved efficacy, reduced toxicity, and enhanced targeting capabilities. This guide provides an in-depth comparison of the leading alternatives to traditional cationic lipids for siRNA delivery, offering a critical analysis of their performance based on experimental data and field-proven insights.

The Delivery Challenge: A Multi-faceted Problem

The ideal siRNA delivery vehicle must overcome several biological barriers to successfully deliver its cargo to the cytoplasm of target cells. This journey can be broken down into several key steps, each presenting its own set of challenges:

  • Protection from Degradation: The delivery vehicle must shield the siRNA from nucleases present in the bloodstream and extracellular environment.

  • Cellular Uptake: The carrier must facilitate the uptake of the siRNA into the target cell, typically through endocytosis.

  • Endosomal Escape: Once inside the cell, the siRNA-carrier complex is enclosed within an endosome. The carrier must facilitate the escape of the siRNA from the endosome into the cytoplasm before it is degraded by lysosomal enzymes.

  • Cargo Release: Upon reaching the cytoplasm, the siRNA must be released from the carrier to engage with the RISC machinery.

  • Biocompatibility and Targeting: The delivery system should be non-toxic, non-immunogenic, and ideally, target specific cell types to minimize off-target effects.

This guide will explore how different classes of delivery vehicles address these challenges, providing a comparative analysis of their strengths and weaknesses.

A Comparative Analysis of siRNA Delivery Platforms

Here, we delve into the most promising alternatives to traditional cationic lipid-based systems, including advanced lipid nanoparticles, polymeric nanoparticles, peptide-based systems, and inorganic nanoparticles.

Advanced Lipid Nanoparticles (LNPs): The Evolution of a Clinically Validated Platform

Lipid nanoparticles are currently the most clinically advanced platform for siRNA delivery, with the approval of Patisiran (ONPATTRO®) marking a significant milestone.[1] While early formulations relied on permanently cationic lipids, the field has shifted towards ionizable cationic lipids that are neutral at physiological pH and become positively charged in the acidic environment of the endosome, facilitating endosomal escape.[2]

Mechanism of Action: LNPs are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid (like DSPC), cholesterol, and a PEG-lipid.[3][4] The ionizable lipid complexes with the negatively charged siRNA, the helper lipid and cholesterol provide structural stability, and the PEG-lipid prevents aggregation and provides a hydrophilic shield, prolonging circulation time.[3] Upon endocytosis, the acidification of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.

Key Alternatives and Performance:

Delivery AgentTransfection Efficiency (% Gene Knockdown)Cytotoxicity (Cell Viability %)Key AdvantagesKey Disadvantages
Ionizable Lipid-based LNPs (e.g., with C12-200) Up to 90% in vitro and in vivo (hepatocytes)[2]High (>80%) at therapeutic doses[2]Clinically validated, high in vivo efficacy in the liver, tunable properties.[3][5]Primarily targets the liver, potential for immunogenicity with repeated dosing.[6]
LNP-Polymer Hybrids (LPNPs) Comparable to or exceeding traditional LNPs[7]Generally low, dependent on polymer choice[7]Enhanced structural flexibility, potential for improved endosomal escape and targeting.[7]More complex formulation, requires optimization of lipid and polymer components.

Experimental Protocol: Formulation of siRNA-loaded LNPs by Microfluidic Mixing

This protocol describes a common method for preparing LNPs using a microfluidic device, which allows for rapid and reproducible formulation.[8]

  • Prepare Lipid Solution: Dissolve the ionizable cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A typical ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2]

  • Prepare siRNA Solution: Dissolve the siRNA in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.[2]

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).[8]

  • Dialysis: Remove the ethanol and raise the pH by dialyzing the LNP solution against phosphate-buffered saline (PBS) at pH 7.4.

  • Characterization: Characterize the resulting LNPs for size, polydispersity, siRNA encapsulation efficiency, and zeta potential.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixer Microfluidic Mixer Lipid Mix (Ethanol)->Microfluidic Mixer siRNA (Aqueous Buffer, low pH) siRNA (Aqueous Buffer, low pH) siRNA (Aqueous Buffer, low pH)->Microfluidic Mixer LNP Formation LNP Formation Microfluidic Mixer->LNP Formation Dialysis (pH 7.4) Dialysis (pH 7.4) LNP Formation->Dialysis (pH 7.4) Formulated LNP Formulated LNP Dialysis (pH 7.4)->Formulated LNP Endocytosis Endocytosis Formulated LNP->Endocytosis Cellular Uptake Endosome (Acidic pH) Endosome (Acidic pH) Endocytosis->Endosome (Acidic pH) Endosomal Escape Endosomal Escape Endosome (Acidic pH)->Endosomal Escape Protonation of Ionizable Lipid Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm siRNA Release siRNA Release Cytoplasm->siRNA Release RISC Loading RISC Loading siRNA Release->RISC Loading

Caption: Workflow of LNP formulation and cellular delivery of siRNA.

Polymeric Nanoparticles: Versatile and Tunable Delivery Systems

Polymeric nanoparticles have emerged as a highly versatile platform for siRNA delivery due to the vast chemical space of polymers that can be synthesized and functionalized.[9] Cationic polymers can condense siRNA into nanoparticles, protecting it from degradation and facilitating cellular uptake.

Mechanism of Action: Cationic polymers, such as polyethyleneimine (PEI) and poly(L-lysine) (PLL), form complexes with negatively charged siRNA through electrostatic interactions.[9] These "polyplexes" are taken up by cells via endocytosis. The "proton sponge" effect is a commonly cited mechanism for endosomal escape, where the buffering capacity of the polymer leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and rupture.[10]

Key Alternatives and Performance:

Delivery AgentTransfection Efficiency (% Gene Knockdown)Cytotoxicity (Cell Viability %)Key AdvantagesKey Disadvantages
Polyethylenimine (PEI) Highly variable, can be >80% in vitro[11]Can be high, dependent on molecular weight and branching[12]High transfection efficiency, "proton sponge" effect for endosomal escape.[13]Cytotoxicity is a major concern, non-biodegradable.[12]
Poly(lactic-co-glycolic acid) (PLGA) Moderate, often requires modification[14][15]High (>90%)[13]Biodegradable and biocompatible (FDA approved), sustained release properties.[14][15]Lower transfection efficiency compared to PEI, often requires co-formulation with cationic polymers.[13]
Chitosan Moderate, dependent on deacetylation degree and MWHigh (>90%)Biocompatible, biodegradable, mucoadhesive properties.Lower transfection efficiency, solubility issues at physiological pH.
Poly(β-amino esters) (PBAEs) High, can be >90% in vitro[16]Generally low, biodegradable[10]Biodegradable, tunable structure for optimizing delivery.[16]Can be susceptible to hydrolysis, requires careful synthesis and handling.

Experimental Protocol: Preparation of PLGA-PEI Nanoparticles for siRNA Delivery

This protocol describes the formulation of hybrid nanoparticles that combine the biocompatibility of PLGA with the transfection efficiency of PEI.[13]

  • Primary Emulsion: Dissolve PLGA in a water-immiscible organic solvent like dichloromethane. Add an aqueous solution of PEI and siRNA to the PLGA solution and sonicate to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant and unencapsulated siRNA.

  • Characterization: Characterize the nanoparticles for size, morphology, siRNA loading, and surface charge.

Polymeric_Nanoparticle_Delivery cluster_formation Polyplex Formation cluster_delivery Cellular Delivery and Endosomal Escape Cationic Polymer Cationic Polymer Electrostatic Interaction Electrostatic Interaction Cationic Polymer->Electrostatic Interaction siRNA siRNA siRNA->Electrostatic Interaction Polyplex Polyplex Electrostatic Interaction->Polyplex Cell Membrane Cell Membrane Polyplex->Cell Membrane Uptake Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Proton Sponge Effect Proton Sponge Effect Endosome->Proton Sponge Effect Proton Influx Endosomal Rupture Endosomal Rupture Proton Sponge Effect->Endosomal Rupture Osmotic Swelling Cytoplasm Cytoplasm Endosomal Rupture->Cytoplasm siRNA Release

Caption: Mechanism of polymeric nanoparticle-mediated siRNA delivery.

Peptide-Based Delivery Systems: Mimicking Nature's Efficiency

Peptides offer a highly versatile and biocompatible platform for siRNA delivery. Cell-penetrating peptides (CPPs), a class of short, often cationic peptides, can traverse cellular membranes and deliver a variety of cargo molecules, including siRNA.[17][18]

Mechanism of Action: CPPs can be conjugated to siRNA or form non-covalent complexes through electrostatic interactions.[19][20] The mechanism of cellular uptake varies depending on the CPP sequence and can include direct penetration of the cell membrane or endocytosis.[17] Some CPPs also possess endosomolytic properties, facilitating the escape of siRNA from the endosome.[19]

Key Alternatives and Performance:

Delivery AgentTransfection Efficiency (% Gene Knockdown)Cytotoxicity (Cell Viability %)Key AdvantagesKey Disadvantages
TAT Peptide Moderate, often requires high concentrationsGenerally lowWell-characterized, can deliver various cargo.[19]Can be trapped in endosomes, non-specific uptake.[21]
Penetratin Moderate to high in vitroLow to moderateEfficient cellular uptake.Can be susceptible to proteolytic degradation.
Amphiphilic Peptides (e.g., MPG, CADY) High, can achieve >80% knockdown at nanomolar concentrations[17]Generally low[17]High affinity for siRNA, can facilitate direct membrane translocation.[17]Can be complex to design and synthesize.
Cyclic Peptides High, comparable to commercial transfection agents[22]Low[22]Form stable nanostructures with siRNA, can trigger endosomal release.[22]Synthesis can be challenging.

Experimental Protocol: Non-covalent Complexation of siRNA with a Cationic CPP

This protocol describes a simple method for forming CPP/siRNA complexes for in vitro transfection.[23]

  • Prepare Stock Solutions: Prepare a stock solution of the CPP (e.g., poly-arginine) in nuclease-free water. Prepare a stock solution of the siRNA in nuclease-free water or an appropriate buffer.

  • Complex Formation: Mix the CPP and siRNA solutions at various nitrogen-to-phosphate (N/P) ratios. The N/P ratio represents the molar ratio of the nitrogen atoms in the CPP to the phosphate groups in the siRNA. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Transfection: Add the CPP/siRNA complexes to cultured cells in serum-free or serum-containing medium, depending on the CPP's characteristics.

  • Assay for Gene Knockdown: After a suitable incubation period (e.g., 24-72 hours), harvest the cells and analyze for target gene knockdown using methods like qRT-PCR or Western blotting.

Inorganic Nanoparticles: A Robust and Multifunctional Platform

Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and mesoporous silica nanoparticles (MSNs), offer a unique set of properties for siRNA delivery, including high stability, ease of functionalization, and potential for imaging and theranostic applications.[24][25]

Mechanism of Action: siRNA can be loaded onto the surface of inorganic nanoparticles through electrostatic interactions or covalent conjugation.[25] The surface of these nanoparticles can be modified with polymers, peptides, or targeting ligands to enhance cellular uptake and endosomal escape.[26][27]

Key Alternatives and Performance:

Delivery AgentTransfection Efficiency (% Gene Knockdown)Cytotoxicity (Cell Viability %)Key AdvantagesKey Disadvantages
Gold Nanoparticles (AuNPs) Moderate to high, dependent on surface functionalization[26][28]Generally low at therapeutic concentrations[26]Biocompatible, easy to synthesize and functionalize, optical properties for imaging.[25][29]Can be susceptible to aggregation, long-term toxicity concerns for non-biodegradable cores.
Mesoporous Silica Nanoparticles (MSNs) High, can be >80% in vitro[27][30]Low[27]High surface area for high siRNA loading, tunable pore size, biodegradable.[30][31]Can be more complex to synthesize than AuNPs.

Experimental Protocol: Surface Modification of MSNs with PEI for siRNA Delivery

This protocol describes the functionalization of MSNs with PEI to facilitate siRNA loading and delivery.[30]

  • MSN Synthesis: Synthesize MSNs using a template-assisted sol-gel method.

  • Surface Functionalization: Graft PEI onto the surface of the MSNs. This can be achieved by reacting the silanol groups on the MSN surface with an aminosilane, followed by conjugation with PEI.

  • siRNA Loading: Incubate the PEI-functionalized MSNs with a solution of siRNA. The positively charged PEI will electrostatically bind the negatively charged siRNA.

  • Characterization: Characterize the siRNA-loaded MSNs for size, surface charge, siRNA loading efficiency, and in vitro release profile.

  • Cellular Studies: Evaluate the cellular uptake, cytotoxicity, and gene silencing efficacy of the siRNA-loaded MSNs in a relevant cell line.

How to Choose the Right Delivery System: A Practical Guide

The selection of an appropriate siRNA delivery system is a critical decision that depends on the specific application. Here are some key factors to consider:

  • Target Cell Type and Tissue: For in vivo applications, the biodistribution of the delivery vehicle is paramount. LNPs, for instance, have a natural tropism for the liver, making them ideal for targeting hepatocytes.[6] For other tissues, targeted delivery systems incorporating specific ligands may be necessary.

  • In Vitro vs. In Vivo Application: For in vitro studies, a wider range of delivery agents can be used, and cytotoxicity may be less of a concern. For in vivo applications, biocompatibility, biodegradability, and immunogenicity are critical considerations.

  • Desired Duration of Gene Silencing: Some delivery systems, like PLGA nanoparticles, can provide sustained release of siRNA, leading to a longer duration of gene silencing.[14] This may be advantageous for certain therapeutic applications.

  • Complexity of Formulation and Scalability: The ease of formulation and the potential for large-scale manufacturing are important considerations for clinical translation. Microfluidic-based LNP formulation, for example, is highly scalable.[5]

Conclusion: The Future of siRNA Delivery is Diverse and Targeted

The field of siRNA delivery has moved far beyond its early reliance on simple cationic lipids. The development of ionizable lipids, advanced polymeric systems, versatile peptides, and robust inorganic nanoparticles has opened up new avenues for therapeutic intervention. While LNPs remain the clinical frontrunner, particularly for liver-targeted therapies, the continued innovation in alternative delivery platforms promises a future where siRNA-based therapies can be applied to a wider range of diseases and tissues with greater precision and safety. As our understanding of the complex interplay between delivery vehicles and biological systems deepens, we can expect to see the emergence of even more sophisticated and effective siRNA delivery technologies, bringing the full therapeutic potential of RNA interference closer to reality.

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The Alchemist's Guide to Reproducibility: A Comparative Analysis of Amino Acid Esterification Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in peptide synthesis, prodrug development, and chiral building block generation is the reproducibility of amino acid esterification. While the fundamental chemistry—converting a carboxylic acid to an ester—appears trivial on paper, the reality of working with α-amino acids is fraught with complications. The presence of a nucleophilic amine, a reactive carboxylic acid, and a sensitive chiral α-carbon creates a trifecta of potential side reactions.

This guide objectively compares the three most prevalent methodologies for amino acid ester synthesis: Traditional Thionyl Chloride (SOCl₂), Trimethylchlorosilane (TMSCl), and Carbodiimide Coupling (EDC/DMAP). By analyzing the mechanistic causality behind these methods, we can establish self-validating protocols that guarantee high yields and absolute stereoretention.

The Reproducibility Crisis: Racemization and Side Reactions

The primary metric of success in amino acid esterification is not merely chemical yield, but enantiomeric excess (ee%) . The biological activity of pharmaceutical intermediates is entirely dictated by their stereochemistry.

Historically, researchers have relied on basic coupling conditions (e.g., EDC with a DMAP catalyst) to form esters. However, basic conditions are fundamentally incompatible with the preservation of the α-stereocenter in activated amino acids. As documented in foundational studies, the use of basic catalysts like DMAP can induce severe racemization—ranging from 9% to 61% in sensitive substrates like aspartic and glutamic acid [1]. This occurs via the formation of an oxazolone (azlactone) intermediate, where resonance stabilization leads to the abstraction of the α-proton and subsequent loss of chirality [2].

Conversely, acidic Fischer esterification methods (SOCl₂ or TMSCl) bypass the oxazolone pathway entirely by protonating the carbonyl oxygen, maintaining the integrity of the chiral center.

G Start Protected Amino Acid Base Basic Activation (EDC/DMAP) Start->Base Acid Acidic Activation (TMSCl/MeOH) Start->Acid Oxazolone Oxazolone Intermediate (Loss of Stereocenter) Base->Oxazolone Base abstraction Racemic Racemized Ester (Lower ee%) Oxazolone->Racemic Direct Direct Esterification (Retention of Configuration) Acid->Direct Protonation Chiral Chiral Ester (High ee%) Direct->Chiral

Caption: Mechanistic pathways: Oxazolone-mediated racemization vs. direct acidic esterification.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look at their operational parameters, safety profiles, and chemical outputs. The data reveals that while SOCl₂ is a classic reagent, TMSCl offers superior operational convenience and reproducibility[3].

Performance ParameterThionyl Chloride (SOCl₂)Trimethylchlorosilane (TMSCl)EDC/DMAP Coupling
Typical Chemical Yield 80 - 90%85 - 98%70 - 85%
Racemization Risk Low to ModerateVery Low (<1%)High (9 - 61%)
Reaction Temperature -5°C to Reflux0°C to Room TempRoom Temp
Primary Byproducts SO₂, HCl, SulfinylaminesHMDSO, HClUrea derivatives (DCU)
Operational Safety Hazardous (Toxic gas release)Mild (Easy handling)Moderate (Sensitizer)
Scalability Poor (Exothermic risks)ExcellentModerate (Cost prohibitive)

Data synthesized from comparative esterification studies and process chemistry reviews [2][3][4].

Self-Validating Experimental Protocols

A robust protocol is not a mere list of instructions; it is a self-validating system where the causality of every physical action is understood, and the output can be analytically verified at the bench.

Protocol A: The TMSCl-Mediated Method (Recommended Gold Standard)

The use of TMSCl in methanol has emerged as the most reproducible method for generating amino acid methyl ester hydrochlorides. It operates at room temperature, avoiding the thermal degradation associated with refluxing conditions [3].

Step-by-Step Methodology:

  • Substrate Suspension: Suspend the free α-amino acid (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

    • Causality: Methanol serves as both the solvent and the nucleophile. Using a massive stoichiometric excess drives the Fischer esterification equilibrium forward according to Le Châtelier's principle. Anhydrous conditions prevent the reverse hydrolysis reaction.

  • In Situ Acid Generation: Cool the flask to 0°C using an ice bath. Under a nitrogen atmosphere, add freshly distilled TMSCl dropwise (2.0 eq for mono-carboxylic acids; 4.0 eq for dicarboxylic acids like Asp/Glu).

    • Causality: TMSCl reacts rapidly with methanol to generate anhydrous HCl and hexamethyldisiloxane (HMDSO). Dropwise addition controls the exothermic release of HCl, preventing localized heating that could degrade sensitive side chains.

  • Ambient Esterification: Remove the ice bath and stir the mixture at room temperature (20–25°C) for 12 to 24 hours.

    • Causality: The highly reactive, anhydrous HCl environment allows the esterification to proceed to completion at ambient temperature, virtually eliminating thermally-induced racemization.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (9:1). Visualize using a ninhydrin stain.

    • Causality: The polar free amino acid will remain near the baseline, while the esterified product will migrate with a higher Rf​ value. The complete disappearance of the baseline spot validates 100% conversion[4].

  • Isolation: Concentrate the mixture under reduced pressure on a rotary evaporator.

    • Causality: Both excess methanol and the HMDSO byproduct are highly volatile. Evaporation directly yields the pure amino acid methyl ester hydrochloride salt without the need for aqueous workup or column chromatography.

Workflow Step1 1. Substrate Prep Suspend in MeOH Step2 2. Activation Add TMSCl at 0°C Step1->Step2 Maintains suspension Step3 3. Reaction Stir 12-24h at RT Step2->Step3 Generates HCl in situ Step4 4. Isolation Concentrate Step3->Step4 >95% conversion Step5 5. Validation Chiral HPLC Step4->Step5 Yields HCl salt

Caption: Self-validating experimental workflow for TMSCl-mediated amino acid esterification.

Protocol B: The SOCl₂-Mediated Method (Traditional Approach)

While highly effective, the Thionyl Chloride method requires stringent environmental controls to prevent catastrophic side reactions, such as the formation of sulfinylamines or diketopiperazines (intramolecular cyclization of two amino ester molecules) [4].

Step-by-Step Methodology:

  • Solvent Chilling: Cool anhydrous methanol (10 mL/g of substrate) to strictly between -5°C and 0°C in a brine/ice bath.

    • Causality: SOCl₂ reacts violently with alcohols. Pre-cooling is mandatory to control the violent exotherm and prevent the flash evaporation of methanol.

  • Reagent Addition: Slowly add SOCl₂ (1.2 eq) dropwise to the chilled methanol.

    • Causality: This generates the active esterifying agent while releasing SO₂ and HCl gases. Strict temperature control prevents the formation of unwanted sulfinylamine byproducts from the free amine group.

  • Substrate Addition: Add the free amino acid to the mixture. Gradually warm the solution to room temperature, then heat to reflux for 4-6 hours.

    • Causality: Unlike the TMSCl method, SOCl₂ protocols often require thermal energy to drive the sterically hindered intermediates to completion.

  • Isolation & Validation: Evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether.

    • Causality: Diethyl ether acts as an anti-solvent, precipitating the highly polar hydrochloride salt while leaving unreacted organic impurities in solution. Validate the optical purity (ee%) of the isolated crystals using Chiral HPLC against a racemic standard.

Conclusion & Best Practices

For modern drug development and synthetic applications, the TMSCl/MeOH system is objectively superior to both SOCl₂ and EDC/DMAP coupling for the synthesis of amino acid esters. It provides a self-validating, highly reproducible workflow that maximizes chemical yield while safeguarding the critical α-stereocenter from racemization. By understanding the mechanistic causality of these reagents—specifically how in-situ anhydrous acid generation prevents oxazolone formation—researchers can eliminate batch-to-batch variability and ensure the integrity of their chiral building blocks.

References

  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters SciSpace
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Public
  • A Convenient Synthesis of Amino Acid Methyl Esters ResearchG
  • Common side reactions in the synthesis of Methyl 3-aminopropano

A Researcher's Guide to Navigating Transfection: A Head-to-Head Comparison of Efficiency and Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the successful introduction of nucleic acids into eukaryotic cells is a cornerstone of modern biological research. This process, known as transfection, is pivotal for a myriad of applications, from studying gene function and protein expression to developing novel gene therapies. However, the path to successful transfection is often a delicate balance between maximizing the delivery of genetic material (transfection efficiency) and minimizing cellular harm (cytotoxicity). This guide provides an in-depth, head-to-head comparison of common transfection methods, offering experimental data and field-proven insights to help you navigate this critical experimental juncture.

The Fundamental Trade-Off: Efficiency vs. Viability

At the heart of every transfection experiment lies an inherent trade-off. High transfection efficiency ensures that a sufficient number of cells incorporate the foreign nucleic acid to produce a measurable effect. Conversely, the methods used to breach the cell's membrane can be harsh, leading to stress, altered physiology, and even cell death.[1][2] This cytotoxicity can confound experimental results and compromise the validity of your findings. Therefore, understanding the principles behind different transfection methods and their associated toxic mechanisms is paramount to designing robust and reproducible experiments.

A Comparative Analysis of Transfection Methodologies

The choice of transfection method is highly dependent on the cell type, the nature of the nucleic acid being delivered, and the desired outcome (transient or stable expression).[3] Here, we compare the most prevalent techniques: lipid-based transfection, electroporation, and viral-mediated transduction.

Lipid-Based Transfection: The Workhorse of the Lab

Cationic lipid-based reagents are a popular choice due to their ease of use and broad applicability.[4] These reagents consist of positively charged lipid molecules that spontaneously form complexes, known as lipoplexes, with negatively charged nucleic acids.[5] These lipoplexes then interact with the negatively charged cell membrane, facilitating entry into the cell primarily through endocytosis.[4][5]

The primary source of cytotoxicity in lipid-based methods stems from the interaction of the cationic lipids with cellular membranes.[1] This can lead to membrane disruption, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1] The choice of lipid formulation and the ratio of reagent to nucleic acid are critical parameters to optimize for each cell type to achieve high efficiency with minimal toxicity.[6]

Table 1: Comparative Performance of Common Lipid-Based Transfection Reagents

ReagentCell LineTransfection EfficiencyCell ViabilityKey Considerations
Lipofectamine 3000 HEK293, HeLa, SHSY5Y, Primary MyoblastsHigh to Very High[7][8][9]Moderate to High[7]Generally outperforms Lipofectamine 2000 in efficiency and viability.[8][9]
Lipofectamine 2000 HEK293, HeLa, Huh-7, JU77Moderate to High[7][10]Moderate to Low[6][7]Can be more toxic than newer formulations.[6][7]
Lipofectamine RNAiMAX Huh-7, SHSY5Y, HEK293, Primary MyoblastsHigh (especially for siRNA)[7][11]High[7][11]Optimized for RNAi applications with low cytotoxicity.[7]
FuGENE HD HeLa, HEK293, Huh-7High[6][7][10]Moderate to High[6][7]Known for high efficiency with relatively low toxicity in many cell lines.[6]

Note: The reported efficiencies and viabilities are relative and can vary significantly based on experimental conditions, cell passage number, and the specific nucleic acid used.

Electroporation: A Powerful Pulse for Hard-to-Transfect Cells

Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing for the direct entry of nucleic acids into the cytoplasm.[12][13] This physical method is highly efficient for a wide range of cell types, including those notoriously difficult to transfect with chemical reagents, such as primary cells and suspension cells.[2][14][15]

The primary drawback of electroporation is the significant cell death that can occur due to irreversible membrane damage caused by the high-voltage pulses.[13] Optimizing parameters such as voltage, pulse duration, and the composition of the electroporation buffer is crucial to maximize transfection efficiency while maintaining cell viability.[16][17]

Electroporation_Workflow cluster_prep Cell Preparation cluster_electro Electroporation cluster_post Post-Electroporation Cell_Harvest Harvest and count cells Resuspension Resuspend cells in electroporation buffer with nucleic acid Cell_Harvest->Resuspension Electroporate Apply optimized electrical pulse Resuspension->Electroporate Transfer Transfer cells to culture medium Electroporate->Transfer Incubate Incubate for gene expression Transfer->Incubate Analyze Analyze for transfection efficiency and cytotoxicity Incubate->Analyze

Viral-Mediated Transduction: High Efficiency for Stable Expression

Viral vectors, such as lentiviruses and adenoviruses, offer a highly efficient means of gene delivery, particularly for in vivo applications and the creation of stable cell lines.[18][19] These vectors leverage the natural ability of viruses to infect cells and deliver their genetic payload.[20] Viral transduction can achieve very high efficiency, even in non-dividing and hard-to-transfect cells like primary neurons.[8][21]

The main concerns with viral vectors are their potential cytotoxicity and immunogenicity.[17][21] The production of viral vectors is also more labor-intensive and requires stringent biosafety precautions.[18][20] The choice of viral vector depends on factors such as the target cell type, the desired duration of gene expression, and the size of the genetic insert.[19]

Experimental Protocols for Assessing Transfection Performance

To objectively compare different transfection methods, it is essential to employ standardized assays for quantifying both transfection efficiency and cytotoxicity.

Quantifying Transfection Efficiency

1. Reporter Gene Assays (GFP and Luciferase)

Reporter genes, such as Green Fluorescent Protein (GFP) and luciferase, provide a straightforward way to quantify transfection efficiency.[17][22]

  • GFP Expression Analysis:

    • Transfect cells with a plasmid encoding GFP.

    • After 24-72 hours, harvest the cells.[23]

    • Analyze the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.[22][23] For a quick assessment, a fluorescence cell counter can also be used.[23]

  • Luciferase Assay Protocol:

    • Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of a promoter of interest and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[4][18]

    • After 24-48 hours, lyse the cells.[24][25]

    • Add the appropriate luciferase substrate to the cell lysate.[24][25]

    • Measure the luminescent signal using a luminometer.[24][25] The ratio of the experimental luciferase activity to the control luciferase activity provides a normalized measure of promoter activity.[4]

Reporter_Gene_Assay_Workflow cluster_transfection Transfection cluster_incubation Incubation cluster_analysis Analysis Transfect Transfect cells with reporter plasmid (e.g., GFP or Luciferase) Incubate Incubate for 24-72 hours for gene expression Transfect->Incubate GFP_Analysis Analyze GFP expression via microscopy or flow cytometry Incubate->GFP_Analysis For GFP Luciferase_Assay Perform Luciferase Assay (Lysis, Substrate Addition, Luminescence Reading) Incubate->Luciferase_Assay For Luciferase

Assessing Cytotoxicity

1. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][26]

  • Protocol:

    • Seed cells in a 96-well plate and perform the transfection.

    • At the desired time point, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells and incubate for 2-4 hours.[27]

    • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][26]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5][26]

    • Measure the absorbance at 570 nm using a microplate reader.[28] The intensity of the purple color is proportional to the number of viable cells.

2. LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cell membrane integrity.[20]

  • Protocol:

    • Following transfection, carefully collect the cell culture supernatant.[20]

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[12][29]

    • Incubate at room temperature for approximately 30 minutes.[12][29]

    • Released LDH will catalyze the conversion of lactate to pyruvate, which in turn leads to the reduction of the tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 490 nm.[20] Higher absorbance indicates greater cell damage.

3. Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate viable from non-viable cells.[21]

  • Protocol:

    • Harvest the transfected cells and resuspend them in a suitable buffer like PBS.[21]

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[30][31]

    • Incubate for 1-2 minutes at room temperature.[31]

    • Load the mixture onto a hemocytometer.

    • Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells.[21] Viable cells with intact membranes exclude the dye, while non-viable cells do not.[21]

Cytotoxicity_Assay_Comparison cluster_assays Cytotoxicity Assays cluster_principles Principle of Measurement MTT MTT Assay (Measures Metabolic Activity) MTT_Principle Reduction of MTT to Formazan by viable cells MTT->MTT_Principle LDH LDH Release Assay (Measures Membrane Integrity) LDH_Principle LDH release from damaged cells catalyzes a colorimetric reaction LDH->LDH_Principle Trypan_Blue Trypan Blue Exclusion (Measures Membrane Integrity) Trypan_Blue_Principle Dye exclusion by intact cell membranes Trypan_Blue->Trypan_Blue_Principle

Conclusion: A Strategic Approach to Transfection

There is no one-size-fits-all solution for transfection. The optimal method will always be a function of your specific experimental goals and cellular system. For routine transfections in common cell lines, modern lipid-based reagents often provide a good balance of efficiency and low toxicity. For difficult-to-transfect cells or when high efficiency is paramount, electroporation or viral transduction may be necessary, despite the increased potential for cytotoxicity.

A systematic approach to optimization is key. Always perform a titration of your transfection reagent and nucleic acid to find the optimal ratio for your cells.[6] It is also crucial to include appropriate controls, such as untransfected cells and cells treated with the transfection reagent alone, to accurately assess cytotoxicity. By carefully considering the principles outlined in this guide and rigorously optimizing your protocols, you can achieve reliable and reproducible transfection results, paving the way for groundbreaking discoveries.

References

  • Transfection of Neuronal Cultures - PMC. (n.d.). Retrieved from [Link]

  • An Overview of Methods and Tools for Transfection of Eukaryotic Cells in vitro - Frontiers. (n.d.). Retrieved from [Link]

  • Trypan Blue Exclusion Assay, Neutral Red, Acridine Orange and Propidium Iodide. (2022, July 5). Retrieved from [Link]

  • Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells - Taylor & Francis. (2017, July 11). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Transfection Techniques for Neuronal Cells - Journal of Neuroscience. (2010, May 5). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Luciferase assay - PubMed. (2010, May 15). Retrieved from [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC. (2018, October 8). Retrieved from [Link]

  • Full article: High-Efficiency Transfection of Suspension Cell Lines. (2018, April 3). Retrieved from [Link]

  • MARCO TRANSFECTION AND LUCIFERASE ASSAY | Bowdish Lab. (n.d.). Retrieved from [Link]

  • LDH Assay - Cell Biologics Inc. (n.d.). Retrieved from [Link]

  • Comparison of Commercial Transfection Reagents: Cell line optimized transfection kits for in vitro cancer research. - Altogen Labs. (n.d.). Retrieved from [Link]

  • Trypan Blue Exclusion Test of Cell Viability - PMC - NIH. (n.d.). Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit - Interchim. (n.d.). Retrieved from [Link]

  • Comparison of different DNA transfection protocols with HEK293 cells in suspension cultures. - Biontex. (n.d.). Retrieved from [Link]

  • Luciferase Assay: Principles, Purpose, and Process | Ubigene. (2025, February 11). Retrieved from [Link]

  • Trypan Blue Assay Protocol | Technical Note 181 - DeNovix. (2025, May 30). Retrieved from [Link]

  • Protocol for Performing a Trypan Blue Viability Test – Technical Reference Guide. (n.d.). Retrieved from [Link]

  • A Comparative Efficiency Analysis of Commercial Transfection Reagents in HEK 293 Cells. (n.d.). Retrieved from [Link]

  • Gene delivery in adherent and suspension cells using the combined physical methods. (2022, February 3). Retrieved from [Link]

  • Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - Advanced Pharmaceutical Bulletin. (2021, August 12). Retrieved from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Retrieved from [Link]

  • GFP Expression Analysis Using the LUNA-FL™ Fluorescence Cell Counter. (n.d.). Retrieved from [Link]

  • Transfection efficiency using GFP and mCherry | BMG LABTECH. (n.d.). Retrieved from [Link]

  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (n.d.). Retrieved from [Link]

  • Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - MDPI. (2018, October 8). Retrieved from [Link]

  • A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC. (n.d.). Retrieved from [Link]

  • Comparison of different transfection reagents on the transfection and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparison of Gene Transfection and Cytotoxicity Mechanisms of Linear Poly(amidoamine) and Branched Poly(ethyleneimine) Polyplex - AIR Unimi. (n.d.). Retrieved from [Link]

  • GFP Transfection Efficiency Assay - NucleoCounter® NC-3000™ - ChemoMetec. (n.d.). Retrieved from [Link]

  • Lipofectamine 3000 vs. Lipofectamine 2000: A Comparative Dive Into Transfection Efficiency - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

  • [Comparison of efficiency and cytotoxicity of different transfection reagents in transfecting RIP140-siRNA into Kupffer cells] - PubMed. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(hexadecylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-(hexadecylamino)propanoate. As a long-chain aliphatic amine derivative, this compound requires careful handling due to its potential environmental toxicity and irritant properties. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulations but also protect laboratory personnel and the environment.

Immediate Safety Profile & Hazard Assessment

Inferred Hazards:

  • Environmental Toxicity: Long-chain aliphatic amines are recognized as being potentially harmful to the aquatic environment due to their persistence and surfactant-like properties.[1][2] Releases into wastewater systems should be strictly avoided.[3]

  • Skin and Eye Irritation: Amines, as a class, can be corrosive or irritating to the skin and eyes.[4][5] Prolonged contact should be avoided.

  • Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory irritation.[5]

Table 1: Key Chemical Identifiers and Inferred Hazard Classifications
PropertyValue / ClassificationRationale & Source
Chemical Name Methyl 3-(hexadecylamino)propanoateIUPAC Nomenclature
Molecular Formula C₂₀H₄₁NO₂Derived from structure
Molecular Weight 327.55 g/mol Derived from formula
CAS Number Not broadly indexed. Treat as a novel or research chemical.N/A
Inferred Health Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation.Based on SDS of similar short-chain amino esters and general properties of alkylamines.[5][6]
Inferred Environmental Hazards Acutely and chronically toxic to aquatic life.Based on assessments of long-chain aliphatic amines.[1][2]

Pre-Disposal Protocol: Preparation is Key

Proper preparation is a self-validating system that minimizes risk during waste handling. Before initiating any disposal procedure, ensure the following steps are completed.

Step 1: Assemble Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. The causality is simple: creating a barrier between you and the hazardous material prevents exposure.[4][7]

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols.[5][8]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a chemical-resistant barrier. Inspect gloves before use.[8][9]
Body Protection A full-length laboratory coat.Protects skin from accidental contact.[10]
Footwear Closed-toe, liquid-repellent shoes.Prevents exposure from spills.[10]
Step 2: Prepare a Dedicated Hazardous Waste Container

Never dispose of chemical waste in general trash or down the drain.[11] A dedicated and properly prepared container is essential for safe accumulation and regulatory compliance.

  • Select a Compatible Container: Choose a high-density polyethylene (HDPE) or glass container that is clean, in good condition, and has a secure, screw-top cap. The container material must not react with the waste.[12][13]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "HAZARDOUS WASTE".[13][14] The label must include:

    • The full chemical name: "Waste Methyl 3-(hexadecylamino)propanoate"

    • Major constituents if in a mixture (e.g., "in Ethanol").

    • The primary hazards (e.g., "Irritant," "Environmental Hazard").

    • The date of first accumulation.

    • Your name, lab number, and contact information.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical progression for the safe disposal of Methyl 3-(hexadecylamino)propanoate, from the point of generation to final pickup.

DisposalWorkflow start Waste Generation (Pure compound, solutions, or contaminated materials) assess Assess Waste Type start->assess pure_bulk Pure Compound or Concentrated Solution assess->pure_bulk Liquid contaminated Contaminated Labware (pipette tips, gloves, wipes) assess->contaminated Solid prep_container Prepare Labeled Hazardous Waste Container pure_bulk->prep_container package_solid Double-Bag Solid Waste in Labeled Bags contaminated->package_solid transfer_liquid Carefully Transfer Liquid Waste into Container (Use Fume Hood) prep_container->transfer_liquid seal_store Securely Seal Container/Bag and Clean Exterior transfer_liquid->seal_store package_solid->seal_store saa Store in Designated Satellite Accumulation Area (SAA) seal_store->saa ehs Request Pickup by Environmental Health & Safety (EHS) saa->ehs

Sources

Topic: Personal Protective Equipment for Handling Methyl 3-(hexadecylamino)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide by a Senior Application Scientist

As a Senior Application Scientist, my primary goal is to empower you with the knowledge to work safely and effectively. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(hexadecylamino)propanoate. We will move beyond a simple checklist to explain the causality behind each safety protocol, ensuring a self-validating system of protection for you and your team.

Introduction: A Proactive Approach to Safety

Therefore, we will adopt a conservative safety posture, treating the compound as a potential skin and eye irritant. This guide is built on the foundational principle of the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, essential barrier between you and the chemical hazard.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on personal protection.

PART 1: Core Personal Protective Equipment (PPE) Protocol

The appropriate selection and use of PPE are non-negotiable for preventing chemical exposure. The following table outlines the minimum required PPE for handling Methyl 3-(hexadecylamino)propanoate.

Area of Protection Required PPE Applicable Standard Rationale & Expert Insight
Hands Double-gloving with Nitrile glovesEN 374The amine and ester functional groups can be aggressive towards some glove materials.[3] While nitrile offers good broad protection, double-gloving provides an extra layer of security. For prolonged tasks, consult the glove manufacturer's chemical resistance chart specifically for amines and esters.
Eyes & Face Safety gogglesANSI Z87.1 / EN 166Protects against accidental splashes. When handling larger volumes (>50 mL) or when there is a significant splash risk, a face shield must be worn in addition to safety goggles for full facial protection.[4][5]
Body Fully-buttoned Laboratory CoatN/AA lab coat protects your skin and personal clothing from minor spills and contamination. It should be worn at all times in the laboratory.[4]
Respiratory Not required under normal conditionsN/ADue to its expected low volatility, respiratory protection is generally not needed when handling at room temperature in a well-ventilated area. All handling of powdered solids or any heating of the material must be done in a certified chemical fume hood to contain any potential dust or vapors.
Step-by-Step Glove Protocol: A Self-Validating System
  • Inspection: Before every use, inflate each glove with air to check for pinholes or defects. Visually inspect for tears or discoloration.

  • Donning: Wash and thoroughly dry your hands. Don the first pair of gloves. Don the second pair over the first, ensuring a snug fit over the cuff of your lab coat.

  • During Use: Be mindful of contact time. If a splash occurs, immediately remove the outer glove, inspect the inner glove, and replace the outer glove with a new one.

  • Doffing: To prevent contamination, remove the outer glove by peeling it off from the cuff, turning it inside out. Then, remove the inner glove using the same technique, avoiding contact between your bare skin and the glove's exterior.

  • Disposal: Dispose of used gloves immediately into a designated hazardous waste container.[6]

  • Hygiene: Always wash your hands with soap and water after removing gloves.

PART 2: Operational and Disposal Plans

A robust safety plan extends beyond PPE to include the entire lifecycle of the chemical in your lab.

Safe Handling and Operations Workflow

This workflow ensures safety at every stage of the process, from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_1 Chemical Handling Workflow Receiving 1. Receiving & Verification Storage 2. Segregated Storage Receiving->Storage Handling 3. Use in Controlled Area (Fume Hood) Storage->Handling Waste 5. Segregated Waste Disposal Handling->Waste Spill 4. Spill Response Handling->Spill If spill occurs Spill->Waste

Caption: A systematic workflow minimizes risk at every step of chemical handling.

  • Receiving and Verification: Upon receipt, inspect the container for damage. Ensure the label clearly reads "Methyl 3-(hexadecylamino)propanoate". Obtain and review the supplier-provided Safety Data Sheet (SDS) as required by OSHA's Hazard Communication Standard.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for chemical storage. Keep it segregated from incompatible materials such as strong oxidizing agents and acids.

  • Handling and Use:

    • Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood, especially when working with the solid form or heating the substance.

    • Weighing: If the compound is a solid, weigh it inside the fume hood to prevent inhalation of fine particulates.

    • Transfers: Use appropriate tools (spatulas, pipettes) to avoid spills. When transferring solutions, do so slowly and carefully to minimize splashing.

  • Spill Response:

    • Alert: Immediately alert personnel in the area.

    • Isolate: If safe to do so, contain the spill using a chemical spill kit with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills.

    • Cleanup: Wearing your full PPE, collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.

  • Disposal Plan:

    • Waste Segregation: All materials contaminated with Methyl 3-(hexadecylamino)propanoate, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[9] Do not mix this waste with other waste streams.[6]

    • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-(hexadecylamino)propanoate".[6][10]

    • Collection: Keep the waste container sealed when not in use. Follow your institution's procedures for hazardous waste pickup, managed by your Environmental Health and Safety (EHS) department. Never pour amine waste down the drain, as it can be harmful to aquatic life.[9][11][12]

This comprehensive approach, grounded in authoritative safety standards, ensures that you can confidently and safely utilize Methyl 3-(hexadecylamino)propanoate in your research.

References

  • Guide to Nitrile Gloves Chemical Resistance. (2023). Vertex AI Search.
  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]

  • European Chemicals Agency (ECHA) Useful Links . Health and Safety Executive for Northern Ireland. Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals . (2014). Spill Containment Blog. Available at: [Link]

  • ECHA publishes guidance on chemical safety assessment . (2014). Fieldfisher. Available at: [Link]

  • Guidance in a Nutshell . European Chemicals Agency (ECHA). Available at: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory . NCBI Bookshelf. Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description . European Chemicals Agency (ECHA). Available at: [Link]

  • OSHA Standards for Biological Laboratories . ASPR. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Univar Solutions. Available at: [Link]

  • Personal Protective Equipment . US Environmental Protection Agency (EPA). Available at: [Link]

  • Amine Disposal For Businesses . (2024). Collect and Recycle. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Univar Solutions. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. Available at: [Link]

  • Disposing Amine Waste . Technology Catalogue. Available at: [Link]

  • Method of removing amines. Google Patents.
  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Available at: [Link]

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Retrosynthesis Analysis

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.